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  • Product: N-(3-Carboxyphenyl)anthranilic acid
  • CAS: 27693-67-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-(3-Carboxyphenyl)anthranilic Acid via Ullmann Condensation

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-Carboxyphenyl)anthranilic acid, a key intermediate in the development of various pharmaceuticals and functional materials....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-Carboxyphenyl)anthranilic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The core of this synthesis is the Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction. This document delves into the mechanistic underpinnings of the Ullmann reaction, offers a detailed, field-proven experimental protocol, and discusses critical process parameters, potential side reactions, and effective purification strategies. The guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering both theoretical insights and practical guidance to enable successful synthesis and optimization.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and diclofenac. Their biological activity often stems from their ability to inhibit cyclooxygenase (COX) enzymes. Beyond their anti-inflammatory properties, these scaffolds are explored for their potential in antiviral, anticancer, and neuroprotective agents. The specific target of this guide, N-(3-Carboxyphenyl)anthranilic acid, with its two carboxylic acid moieties, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

The Ullmann condensation, first reported by Fritz Ullmann in 1903, remains a pivotal method for the formation of carbon-nitrogen bonds, particularly in the synthesis of diarylamines.[1] While traditionally requiring harsh reaction conditions, modern advancements, including the use of ligands and alternative energy sources like microwave irradiation, have significantly improved the efficiency and applicability of this reaction.[2] This guide will focus on a contemporary approach to the Ullmann synthesis of N-(3-Carboxyphenyl)anthranilic acid.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The reaction mechanism, while still a subject of some debate, is generally understood to proceed through a series of steps involving different oxidation states of copper. A plausible catalytic cycle is depicted below.

Ullmann_Mechanism cluster_reactants Reactants CuI Cu(I) Catalyst CuAmide Cu(I)-Amide Complex CuI->CuAmide + R-NH2, - Base-H+ Amine R-NH2 (3-Aminobenzoic Acid) Base Base (e.g., K2CO3) CuIII_Intermediate Cu(III) Intermediate CuAmide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X (2-Chlorobenzoic Acid) CuIII_Intermediate->CuI Reductive Elimination Product Product Diarylamin (Product) HX HX Experimental_Workflow A 1. Add Reactants to Flask (2-Chlorobenzoic Acid, 3-Aminobenzoic Acid, CuI, L-Proline, K2CO3, DMF) B 2. Inert Atmosphere (Purge with Nitrogen) A->B C 3. Heating and Reaction (Heat to 120-130 °C with stirring) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Cool, filter, acidify filtrate) D->E Upon Completion F 6. Isolation (Filter crude product) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Figure 2: A flowchart illustrating the key steps in the synthesis of N-(3-Carboxyphenyl)anthranilic acid.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 2-chlorobenzoic acid (15.66 g, 0.1 mol), 3-aminobenzoic acid (13.71 g, 0.1 mol), copper(I) iodide (0.95 g, 5 mol%), L-proline (1.15 g, 10 mol%), and potassium carbonate (27.64 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: With vigorous stirring, heat the reaction mixture to 120-130 °C using a heating mantle. Maintain this temperature for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and the copper catalyst.

  • Precipitation: Slowly pour the filtrate into a beaker containing 500 mL of ice-cold water with stirring. Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining DMF and inorganic impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or acetic acid/water, to obtain the pure N-(3-Carboxyphenyl)anthranilic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a potential teratogen and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with caution.

Characterization of N-(3-Carboxyphenyl)anthranilic Acid

The identity and purity of the synthesized N-(3-Carboxyphenyl)anthranilic acid should be confirmed by various analytical techniques.

PropertyExpected Observation
Appearance Off-white to pale yellow solid
Melting Point Expected to be above 200 °C
¹H NMR Aromatic protons in the range of 7-8.5 ppm. Two acidic protons (COOH) and one N-H proton, which may be broad and exchangeable with D₂O.
¹³C NMR Signals for aromatic carbons and two distinct carboxyl carbons.
IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acids), N-H stretch, C=O stretch (carboxylic acids), and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁NO₄, MW: 257.24 g/mol ).

Discussion of Critical Parameters and Potential Challenges

Choice of Halogen

While 2-chlorobenzoic acid is often used due to its lower cost, 2-bromobenzoic acid can be more reactive and may lead to higher yields or allow for milder reaction conditions. The choice will depend on a balance of cost and desired reactivity.

Catalyst and Ligand System

Copper(I) iodide is a commonly used and effective catalyst. The addition of a ligand like L-proline is crucial for achieving good yields under relatively mild conditions. L-proline is thought to act as a bidentate ligand, stabilizing the copper catalyst and facilitating the reaction.

Base and Solvent

Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the amine and the carboxylic acid groups without causing excessive side reactions. DMF is a good solvent due to its high boiling point and ability to dissolve the reactants and catalyst.

Potential Side Reactions
  • Hydrolysis: The 2-halobenzoic acid can undergo hydrolysis to form salicylic acid, especially in the presence of water. Using an anhydrous solvent and maintaining an inert atmosphere can minimize this. [3]* Homocoupling: The aryl halide can undergo homocoupling to form a biphenyl derivative, although this is generally less favorable under these conditions.

  • Decarboxylation: At very high temperatures, decarboxylation of the benzoic acid moieties may occur.

Conclusion

The Ullmann condensation provides a reliable and adaptable method for the synthesis of N-(3-Carboxyphenyl)anthranilic acid. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. This guide offers a robust starting point for researchers, and with appropriate optimization, this synthesis can be efficiently scaled for applications in drug discovery and materials science.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Gu, Z., et al. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate, 2022. [Link]

  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat. Protoc.2010 , 5 (5), 945–953. [Link]

  • Pellón, R. F.; Docampo, M. L.; Fascio, M. L. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate, 2006. [Link]

  • Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. J. Org. Chem.2006 , 71 (8), 3270–3273. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubChem. Anthranilic acid, N-(3-methoxyphenyl)-. [Link]

  • FooDB. Showing Compound Anthranilic acid (FDB000896). [Link]

  • Wikipedia. Anthranilic acid. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Carboxyphenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of N-(3-Carboxyphenyl)anthranilic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-(3-Carboxyphenyl)anthranilic acid, a molecule of significant interest in medicinal chemistry and materials science. As a derivative of anthranilic acid, it shares a structural heritage with numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. This document delves into its structural attributes, predicted physicochemical parameters, and a detailed protocol for its synthesis and characterization, offering a foundational resource for researchers in the field.

Introduction: The Significance of N-(3-Carboxyphenyl)anthranilic Acid

N-(3-Carboxyphenyl)anthranilic acid, also known by its IUPAC name 2-(3-carboxyanilino)benzoic acid, is a dicarboxylic acid derivative of diphenylamine. Its structure, featuring two carboxylic acid moieties on separate phenyl rings linked by an amine bridge, presents a unique scaffold for the design of novel therapeutic agents and functional materials. The presence of multiple hydrogen bond donors and acceptors, coupled with the conformational flexibility of the diphenylamine core, suggests a rich potential for molecular interactions and self-assembly. Understanding the fundamental physicochemical properties of this molecule is paramount for its application in drug design, where parameters such as solubility and acidity are critical determinants of bioavailability and efficacy.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structural formula and key identifiers for N-(3-Carboxyphenyl)anthranilic acid are presented below.

Table 1: Molecular Identifiers for N-(3-Carboxyphenyl)anthranilic Acid

IdentifierValue
IUPAC Name 2-(3-carboxyanilino)benzoic acid
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(=O)O
InChI Key InChI=1S/C14H11NO4/c16-13(17)9-6-5-8(7-10(9)15)11-4-2-1-3-12(11)14(18)19/h1-7,15H,(H,16,17)(H,18,19)

digraph "N-(3-Carboxyphenyl)anthranilic_acid_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N7 [label="N", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="5.2,1.5!"]; C10 [label="C", pos="6.5,0.75!"]; C11 [label="C", pos="6.5,-0.75!"]; C12 [label="C", pos="5.2,-1.5!"]; C13 [label="C", pos="3.9,-0.75!"]; C14 [label="C", pos="-2.6,1.5!"]; O15 [label="O", pos="-3.4,2.3!"]; O16 [label="O", pos="-2.6,0!"]; H17 [label="H", pos="-4.2,2.3!"]; C18 [label="C", pos="7.8,-1.5!"]; O19 [label="O", pos="8.6,-0.7!"]; O20 [label="O", pos="7.8,-2.3!"]; H21 [label="H", pos="9.4,-0.7!"]; H_N [label="H", pos="2.6,2.3!"];

// Benzene ring 1 bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene ring 2 bonds C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Substituent bonds C1 -- N7; C2 -- C14; C14 -- O15 [label="="]; C14 -- O16; O16 -- H17; N7 -- C8; N7 -- H_N; C12 -- C18; C18 -- O19 [label="="]; C18 -- O20; O20 -- H21;

// Aromatic double bonds (approximated) C1 -- C6 [style=dashed]; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C8 -- C13 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; }

Caption: 2D structure of N-(3-Carboxyphenyl)anthranilic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for N-(3-Carboxyphenyl)anthranilic acid, its physicochemical properties are predicted based on the known values of its constituent moieties, anthranilic acid and benzoic acid, and established computational models.

Table 2: Predicted Physicochemical Properties of N-(3-Carboxyphenyl)anthranilic Acid

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) > 300 (decomposes)The presence of two carboxylic acid groups and the amine linker allows for extensive intermolecular hydrogen bonding, significantly raising the melting point compared to anthranilic acid (~146-148 °C) and benzoic acid (~122 °C). High melting points are characteristic of aromatic dicarboxylic acids.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The two polar carboxylic acid groups enhance water solubility compared to a non-polar parent structure. However, the large, relatively non-polar diphenylamine core limits overall aqueous solubility. It is expected to be more soluble in organic solvents that can disrupt the strong intermolecular hydrogen bonds.
pKa₁ ~3.5 - 4.5This is attributed to the first deprotonation of one of the carboxylic acid groups. The electron-withdrawing nature of the second carboxyl group and the phenyl ring will slightly increase the acidity compared to benzoic acid (pKa ~4.2).
pKa₂ ~4.5 - 5.5The second deprotonation will be less favorable due to the electrostatic repulsion from the already formed carboxylate anion, resulting in a higher pKa value.
LogP ~2.5 - 3.5The octanol-water partition coefficient is predicted to be moderately lipophilic. While the carboxylic acid groups contribute to hydrophilicity, the large aromatic system dominates the lipophilic character.

Synthesis of N-(3-Carboxyphenyl)anthranilic Acid via Ullmann Condensation

The most direct and reliable method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a robust route to forming the C-N bond between an aryl halide and an amine.

Ullmann_Condensation_Workflow Reactants 1. Reactant Mixing (2-chlorobenzoic acid, 3-aminobenzoic acid, K₂CO₃, CuI, L-proline, DMF) Reaction 2. Reaction (Microwave or conventional heating) Reactants->Reaction Heat Workup 3. Aqueous Workup (Acidification and filtration) Reaction->Workup Cool & Precipitate Purification 4. Purification (Recrystallization) Workup->Purification Crude Product Characterization 5. Characterization (¹H NMR, ¹³C NMR, FT-IR, MS) Purification->Characterization Pure Product

Foundational

An In-Depth Technical Guide to N-(3-Carboxyphenyl)anthranilic Acid

An Authoritative Resource for Researchers, Scientists, and Drug Development Professionals Introduction N-(3-Carboxyphenyl)anthranilic acid, also known as 2,3'-iminodibenzoic acid (CAS No. 27693-67-0), is a specialized or...

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Carboxyphenyl)anthranilic acid, also known as 2,3'-iminodibenzoic acid (CAS No. 27693-67-0), is a specialized organic molecule belonging to the N-aryl anthranilic acid class of compounds. This class is of significant interest in medicinal chemistry as it forms the structural backbone of several non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[1] Anthranilic acid and its derivatives are versatile precursors in the synthesis of a wide array of compounds, exhibiting activities ranging from anti-inflammatory and analgesic to antimicrobial and antiviral.[2][3] This guide provides a comprehensive technical overview of N-(3-Carboxyphenyl)anthranilic acid, including its synthesis, physicochemical properties, spectral characterization, and potential applications, with a focus on providing actionable insights for laboratory and drug development professionals.

Physicochemical Properties

N-(3-Carboxyphenyl)anthranilic acid is a dicarboxylic acid derivative of diphenylamine. While extensive experimental data for this specific molecule is not widely published, its structural properties can be inferred from its constituent parts and related compounds.

PropertyValueSource
CAS Number 27693-67-0[4]
Molecular Formula C₁₄H₁₁NO₄[4]
Molecular Weight 257.24 g/mol [4]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Storage Temperature 2-8°C[4]

Synthesis

The primary route for the synthesis of N-(3-Carboxyphenyl)anthranilic acid is the Ullmann condensation, a well-established copper-catalyzed cross-coupling reaction.[2] This reaction involves the coupling of an aryl halide with an amine. For the synthesis of N-(3-Carboxyphenyl)anthranilic acid, this would typically involve the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid) with 3-aminobenzoic acid.[2]

The general mechanism of the Ullmann condensation involves the formation of a copper(I) salt of the amine, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the desired N-aryl product and regenerates the copper catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent.[5]

Synthesis_Workflow Reactant1 2-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) Conditions Ullmann Condensation - Copper Catalyst (e.g., CuO, CuI) - Base (e.g., K₂CO₃) - High-Boiling Solvent - Heat Reactant1->Conditions Reactant2 3-Aminobenzoic Acid Reactant2->Conditions Intermediate Copper-Amine Complex (Intermediate) Conditions->Intermediate Product N-(3-Carboxyphenyl)anthranilic acid Intermediate->Product

Caption: Ullmann Condensation for N-(3-Carboxyphenyl)anthranilic acid.

Detailed Experimental Protocol: A Representative Ullmann Condensation

The following is a generalized, yet detailed, protocol for the synthesis of N-aryl anthranilic acids via the Ullmann condensation, which can be adapted for the synthesis of N-(3-Carboxyphenyl)anthranilic acid.[2]

Materials:

  • 2-Chlorobenzoic acid

  • 3-Aminobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, 3-aminobenzoic acid, anhydrous potassium carbonate, and the copper catalyst in the chosen solvent.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude product, wash it with water to remove inorganic salts, and then dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure N-(3-Carboxyphenyl)anthranilic acid.

Spectroscopic Characterization

The structure of N-(3-Carboxyphenyl)anthranilic acid can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-(3-Carboxyphenyl)anthranilic acid is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Secondary amine)3500-3300 (medium)
C=O stretch (Carboxylic acid)1780-1710
C=C stretch (Aromatic)1600-1450
C-N stretch1350-1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm) due to the protons on the two benzene rings. The protons of the carboxylic acid and the amine groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display signals for the two carboxylic acid carbons (typically in the range of δ 165-175 ppm) and twelve aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the amino and carboxyl substituents.

Potential Applications and Biological Activity

The N-aryl anthranilic acid scaffold is a cornerstone in the development of NSAIDs.[1] These compounds typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2] Derivatives of anthranilic acid have also been investigated for a wide range of other pharmacological activities, including:

  • Antimicrobial and Antiviral Activity: Various derivatives have shown inhibitory effects against different microbes and viruses.[3]

  • Anticancer Activity: Some anthranilic acid analogs act as inducers of apoptosis and inhibitors of signaling pathways involved in cancer progression, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[3]

  • Neuroprotective Effects: Certain derivatives have been found to downregulate pathways associated with neurodegeneration.[3]

While specific biological studies on N-(3-Carboxyphenyl)anthranilic acid are not extensively reported in publicly available literature, its structure suggests it could serve as a valuable building block or a lead compound in drug discovery programs targeting inflammation, cancer, or other diseases where modulation of the aforementioned pathways is beneficial. The presence of two carboxylic acid groups may influence its solubility, polarity, and binding characteristics to biological targets.

Signaling_Pathways Compound N-Aryl Anthranilic Acid Derivatives COX COX Enzymes Compound->COX Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Induction Hedgehog Hedgehog Pathway Compound->Hedgehog Inhibition MAPK MAPK Pathway Compound->MAPK Inhibition AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory Leads to Anticancer Anticancer Effects Apoptosis->Anticancer Hedgehog->Anticancer MAPK->Anticancer

Caption: Potential biological targets of N-aryl anthranilic acids.

Safety and Handling

  • Eye and Skin Irritation: Anthranilic acid can cause serious eye irritation.[6][7] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling N-(3-Carboxyphenyl)anthranilic acid.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[4] Work in a well-ventilated area or use a fume hood.

  • Ingestion: While the acute toxicity is expected to be low, ingestion should be avoided.

Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and disposal instructions.

Conclusion

N-(3-Carboxyphenyl)anthranilic acid is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its synthesis via the Ullmann condensation is a well-understood process, and its structural features suggest a range of possible biological activities, consistent with the broader class of N-aryl anthranilic acids. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers and drug development professionals to understand its properties and potential applications. Further research into the specific biological targets and pharmacological profile of N-(3-Carboxyphenyl)anthranilic acid is warranted to fully explore its therapeutic potential.

References

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An In-depth Technical Guide to 2-(3-carboxyanilino)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(3-carboxyanilino)benzoic acid, a member of the fenamate class of compounds, represents a compelling scaffold for the development of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-carboxyanilino)benzoic acid, a member of the fenamate class of compounds, represents a compelling scaffold for the development of novel therapeutic agents. As an analogue of known non-steroidal anti-inflammatory drugs (NSAIDs), its core structure, N-phenylanthranilic acid, is a well-established pharmacophore. This guide provides a comprehensive technical overview of 2-(3-carboxyanilino)benzoic acid, consolidating available data on its synthesis, physicochemical properties, and potential biological activities. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from closely related analogues and foundational chemical principles to provide a robust framework for researchers. We will explore the classic Ullmann condensation reaction for its synthesis, detail expected spectroscopic characteristics for its identification, and discuss its potential as an anti-inflammatory agent based on the established mechanism of action for the fenamate class.

Introduction: The Fenamate Scaffold in Drug Discovery

The fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid. This core structure has proven to be a versatile template for medicinal chemists, leading to the development of widely used drugs such as mefenamic acid and meclofenamic acid. These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The structural motif of 2-(3-carboxyanilino)benzoic acid places it firmly within this important class of molecules, suggesting a high probability of similar biological activity. Understanding the synthesis, properties, and potential therapeutic applications of this specific analogue is therefore a valuable endeavor for researchers in drug discovery and development.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference
IUPAC Name 2-(3-carboxyanilino)benzoic acid-
Molecular Formula C₁₄H₁₁NO₄-
Molecular Weight 257.24 g/mol -
Appearance Expected to be a crystalline solid[1]
Solubility Likely sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[1]
pKa Expected to have two acidic protons from the carboxylic acid groups.[2]

Note: The table above is based on the parent structure and data from similar compounds. Experimental verification is required.

Synthesis of 2-(3-carboxyanilino)benzoic Acid

The most probable and historically established method for the synthesis of 2-(3-carboxyanilino)benzoic acid is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

Reaction Principle

The Ullmann condensation for this target molecule would involve the reaction of 2-chlorobenzoic acid and 3-aminobenzoic acid in the presence of a copper catalyst and a base. The copper catalyst facilitates the formation of the C-N bond between the two aromatic rings.

Ullmann Condensation cluster_products reactant1 2-Chlorobenzoic Acid plus + reactant2 3-Aminobenzoic Acid product 2-(3-carboxyanilino)benzoic acid hcl + HCl conditions Cu catalyst Base (e.g., K2CO3) High Temperature cluster_products cluster_products conditions->cluster_products cluster_reactants cluster_reactants cluster_reactants->conditions

Caption: General scheme of the Ullmann condensation for the synthesis of 2-(3-carboxyanilino)benzoic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating experimental protocol based on established Ullmann condensation procedures for similar fenamate structures.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Aminobenzoic acid

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-aminobenzoic acid (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable volume of DMF to the flask to ensure adequate stirring. Add the copper(I) iodide catalyst (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C for DMF) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a larger volume of water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is acidic (pH ~2-3). This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(3-carboxyanilino)benzoic acid.

  • Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic features of 2-(3-carboxyanilino)benzoic acid, which are crucial for its unambiguous identification. These predictions are based on the analysis of its functional groups and comparison with spectra of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region, along with signals for the carboxylic acid and amine protons.

  • Carboxylic Acid Protons: Two distinct, broad singlets in the downfield region (δ 10-13 ppm) corresponding to the two -COOH groups. The broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • Amine Proton: A singlet in the region of δ 9-10 ppm for the N-H proton.

  • Aromatic Protons: A series of multiplets in the range of δ 7-8.5 ppm, corresponding to the protons on the two benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the two carboxylic acid carbons.

  • Aromatic Carbons: A set of signals in the range of δ 110-150 ppm for the twelve aromatic carbons. The chemical shifts will be influenced by the substitution pattern on each ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibrations.[2]

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.[2]

  • C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

  • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): A peak at m/z = 257, corresponding to the molecular weight of the compound.

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of a hydroxyl group (-OH, m/z = 240), a carboxyl group (-COOH, m/z = 212), and potentially cleavage of the C-N bond.

Biological Activity and Therapeutic Potential

As a member of the fenamate class, 2-(3-carboxyanilino)benzoic acid is anticipated to exhibit anti-inflammatory properties.

Mechanism of Action (Proposed)

The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-(3-carboxyanilino)benzoic acid would reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fenamate 2-(3-carboxyanilino)benzoic acid Fenamate->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

Potential Therapeutic Applications

Based on its presumed anti-inflammatory activity, 2-(3-carboxyanilino)benzoic acid could be a candidate for the treatment of a range of inflammatory conditions, including:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Pain and inflammation associated with musculoskeletal disorders

  • Dysmenorrhea

Further preclinical and clinical studies are necessary to validate these potential applications and to assess the compound's efficacy and safety profile.

Future Directions

The information presented in this guide provides a solid foundation for further research into 2-(3-carboxyanilino)benzoic acid. Key future directions include:

  • Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its structure and purity.

  • Biological Evaluation: In vitro and in vivo studies are needed to confirm its anti-inflammatory activity, determine its potency and selectivity for COX-1 and COX-2, and assess its overall pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues could provide valuable insights into the structural requirements for optimal activity and selectivity.

  • Toxicology and Safety Assessment: A thorough evaluation of the compound's safety profile is essential before it can be considered for further development.

Conclusion

2-(3-carboxyanilino)benzoic acid is a structurally intriguing molecule that holds promise as a potential therapeutic agent, particularly in the area of inflammation. While a lack of specific experimental data necessitates a degree of prediction and inference, the well-established chemistry and pharmacology of the fenamate class provide a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, offering a proposed synthetic route, expected analytical data, and a clear hypothesis for its biological activity. The path is now clear for the synthesis, characterization, and biological evaluation of this compound, which could ultimately lead to the development of a novel and effective anti-inflammatory drug.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56964583, 5-Acetyl-2-(3-carboxyanilino)benzoic acid. Retrieved from [Link].

  • Patel, C. J., Patil, M. C., & Patil, M. C. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates - Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archives, 10(3), 226-231.
  • Sharma, P., & Jain, N. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • El Houssine, M., Elachqar, A., El Hallaoui, A., & Alami, A. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(3), M792. [Link]

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Foundational

A Comprehensive Technical Guide to the Molecular Structure and Conformation of N-(3-Carboxyphenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Carboxyphenyl)anthranilic acid, a key derivative of anthranilic acid, presents significant interest within medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Carboxyphenyl)anthranilic acid, a key derivative of anthranilic acid, presents significant interest within medicinal chemistry and materials science due to its structural motifs that are conducive to diverse molecular interactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a deep dive into the experimental and computational methodologies required to fully characterize the molecular structure and conformation of N-(3-Carboxyphenyl)anthranilic acid, establishing a foundational framework for future research and development.

Introduction: The Significance of N-(3-Carboxyphenyl)anthranilic Acid

N-substituted anthranilic acid derivatives are a class of compounds with a rich history in pharmaceutical development, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their biological activity is intrinsically linked to their molecular shape and ability to interact with specific biological targets. N-(3-Carboxyphenyl)anthranilic acid, with its two carboxylic acid moieties and a flexible secondary amine linker, possesses a unique potential for forming intricate hydrogen bonding networks, both intramolecularly and intermolecularly. These interactions are critical in determining its solid-state packing, solubility, and ultimately, its efficacy and bioavailability as a potential therapeutic agent. A thorough understanding of its conformational landscape is therefore not merely an academic exercise but a critical step in unlocking its full potential.

Derivatives of anthranilic acid are known to be versatile precursors in the synthesis of a wide array of heterocyclic compounds and have been explored for their applications in neuroprotection and as inhibitors of various enzymes.[1][2] The conformation of the molecule, particularly the dihedral angle between the two phenyl rings, is a key determinant of its overall shape and is influenced by the electronic nature of the substituents and the presence of intramolecular hydrogen bonds.

Molecular Structure and Key Features

The molecular structure of N-(3-Carboxyphenyl)anthranilic acid is characterized by two phenyl rings linked by a secondary amine. One ring is substituted with a carboxylic acid group at the 2-position (the anthranilic acid moiety), and the other is substituted with a carboxylic acid group at the 3-position.

Key Structural Features:

  • Two Aromatic Rings: Providing a rigid scaffold.

  • Secondary Amine Linker: Introducing conformational flexibility.

  • Two Carboxylic Acid Groups: Acting as both hydrogen bond donors and acceptors, and influencing the molecule's acidity and solubility.

  • Potential for Intramolecular Hydrogen Bonding: A crucial factor in dictating the preferred conformation.

The interplay of these features governs the molecule's three-dimensional arrangement and its interaction with its environment.

Conformational Analysis: A Dual-Pronged Approach

A comprehensive understanding of the conformational preferences of N-(3-Carboxyphenyl)anthranilic acid requires a synergistic approach, combining experimental techniques with computational modeling.

Experimental Characterization

The first step in the experimental analysis is the synthesis and purification of N-(3-Carboxyphenyl)anthranilic acid. A common synthetic route involves the Ullmann condensation reaction.

Experimental Protocol: Ullmann Condensation

  • Reactants: Combine 2-chlorobenzoic acid and 3-aminobenzoic acid in a suitable high-boiling point solvent, such as dimethylformamide (DMF).

  • Catalyst: Add a copper catalyst, for example, copper(I) iodide or copper powder.

  • Base: Introduce a base, such as potassium carbonate, to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the mixture at an elevated temperature (typically 120-160 °C) for several hours.

  • Work-up: After cooling, acidify the reaction mixture to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-Carboxyphenyl)anthranilic acid.

Successful crystallization is critical for single-crystal X-ray diffraction studies. Experimentation with various solvents and crystallization techniques (slow evaporation, vapor diffusion, cooling crystallization) is often necessary to obtain crystals of suitable quality.

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. It reveals precise bond lengths, bond angles, and torsion angles, as well as details of the intermolecular interactions in the crystal lattice.

Data to be Obtained:

  • Torsion Angle (C-N-C-C): The dihedral angle between the two phenyl rings, which is the primary determinant of the overall molecular conformation.

  • Intramolecular Hydrogen Bonding: Confirmation and precise geometry of any intramolecular hydrogen bonds, for instance, between the amine proton and the carbonyl oxygen of the adjacent carboxylic acid group.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent interactions that stabilize the crystal packing.

Spectroscopic techniques provide valuable information about the molecular structure and bonding in both the solid state and in solution.

  • Infrared (IR) Spectroscopy: The position of the C=O and N-H stretching vibrations can provide evidence for hydrogen bonding.[3] A shift in these bands to lower frequencies is indicative of their participation in hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the molecular structure. The chemical shift of the N-H proton can also be sensitive to its involvement in hydrogen bonding.[1] Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximity of protons, offering insights into the solution-state conformation.

Computational Modeling

Computational chemistry provides a powerful tool to explore the conformational landscape of a molecule and to complement experimental findings.

DFT is a robust method for calculating the electronic structure and geometry of molecules.

Workflow for DFT Analysis:

DFT_Workflow A Initial Structure Generation B Conformational Search A->B Explore Torsional Angles C Geometry Optimization (DFT) B->C Lowest Energy Conformers D Frequency Calculation C->D Verify Minima E Analysis of Results D->E Thermodynamic Properties & Spectra

Caption: A typical workflow for DFT-based conformational analysis.

Methodology:

  • Conformational Search: A systematic search of the potential energy surface by varying the key torsion angles (primarily the C-N-C-C dihedral angle) to identify all low-energy conformers.

  • Geometry Optimization: Each identified conformer is then fully optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

  • Analysis: The relative energies of the conformers are compared to determine the most stable structures. The calculated vibrational frequencies can be compared with experimental IR spectra.

Expected Conformations and Intramolecular Interactions

Based on the structure of N-(3-Carboxyphenyl)anthranilic acid, several key conformational features are anticipated:

  • Planar vs. Twisted Conformation: The degree of twisting between the two phenyl rings will be a critical parameter. A more planar conformation would maximize π-conjugation, while a twisted conformation might be favored to alleviate steric hindrance.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the N-H proton and the carbonyl oxygen of the carboxylic acid on the anthranilic acid moiety. This interaction would significantly stabilize a near-planar arrangement of this part of the molecule.

  • Inter- and Intramolecular Carboxylic Acid Interactions: The two carboxylic acid groups can engage in a variety of hydrogen bonding motifs, including forming dimers with other molecules or participating in intramolecular hydrogen bonds, depending on the overall conformation.

Table 1: Predicted Key Structural Parameters

ParameterPredicted Range/ValueSignificance
C-N-C-C Torsion Angle30-60° or 120-150°Defines the overall molecular shape (twisted conformation).
N-H···O=C Distance1.8 - 2.2 ÅIndicates a strong intramolecular hydrogen bond.
O-H···O=C Distance1.6 - 2.0 ÅSuggests intermolecular hydrogen bonding between carboxylic acid groups.

Conclusion and Future Directions

A comprehensive investigation into the molecular structure and conformation of N-(3-Carboxyphenyl)anthranilic acid is essential for harnessing its full potential in drug development and materials science. The integrated approach outlined in this guide, combining synthesis, single-crystal X-ray diffraction, spectroscopy, and computational modeling, provides a robust framework for achieving a detailed understanding of this important molecule.

Future research should focus on exploring the conformational dynamics in different solvent environments and investigating how the molecular conformation influences its biological activity and material properties. The insights gained from such studies will be invaluable for the design of next-generation pharmaceuticals and functional materials based on the N-(3-carboxyphenyl)anthranilic acid scaffold.

References

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Exploratory

Spectroscopic data (NMR, IR, UV-Vis) of N-(3-Carboxyphenyl)anthranilic acid

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Carboxyphenyl)anthranilic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Carboxyphenyl)anthranilic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize N-(3-Carboxyphenyl)anthranilic acid, a key analogue within the fenamate class of molecules. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for structural elucidation and purity confirmation. The guide synthesizes data from established literature on anthranilic acid derivatives to present an exemplary spectral analysis. It offers not only the expected data but also the underlying scientific rationale for spectral assignments and the causality behind experimental choices. Detailed protocols, data interpretation, and an integrated workflow are provided to serve as a robust reference for laboratory practice.

Introduction: The Significance of N-(3-Carboxyphenyl)anthranilic acid

N-(3-Carboxyphenyl)anthranilic acid belongs to the N-arylanthranilic acid family, commonly known as fenamates. This class of compounds forms the core of many non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used to treat pain, fever, and inflammation.[1] The parent compound, anthranilic acid, is a versatile precursor in the synthesis of numerous bioactive molecules and therapeutic drugs, including anti-inflammatory, anticancer, and antiviral agents.[2][3][4]

The therapeutic potential and biological activity of an anthranilic acid derivative are intrinsically linked to its precise three-dimensional structure. The substitution pattern on the N-phenyl ring directly influences the molecule's pharmacological properties. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. Spectroscopic methods provide the definitive data required for this confirmation. This guide focuses on the three cornerstone techniques for the analysis of organic molecules like N-(3-Carboxyphenyl)anthranilic acid:

  • NMR Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and determine the connectivity of atoms.

  • IR Spectroscopy: To identify key functional groups present in the molecule.

  • UV-Vis Spectroscopy: To probe the electronic structure and conjugation within the aromatic systems.

By integrating the data from these techniques, a complete and confident structural assignment can be achieved.

Molecular Structure and Spectroscopic Principles

The foundational step in any spectral analysis is understanding the molecule's structure and the distinct chemical environments within it.

Chemical Structure:

Caption: Workflow for integrated structural elucidation.

Conclusion

The spectroscopic characterization of N-(3-Carboxyphenyl)anthranilic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and UV-Vis data. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular framework, IR spectroscopy confirms the presence of critical carboxylic acid and amine functional groups, and UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these techniques provide a self-validating system for confirming the identity, purity, and structural integrity of the molecule, an essential requirement for its potential application in research and drug development.

References

  • Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Available at: [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. Available at: [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. Available at: [Link]

  • St. Joseph's College. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Available at: [Link]

  • MDPI. (2023). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Polymers, 15(11), 2569. Available at: [Link]

  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). Available at: [Link]

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  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-. National Center for Biotechnology Information. Available at: [Link]

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  • IAPC Journals. (2024). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Available at: [Link]

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  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 925-943. Available at: [Link]

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  • ResearchGate. (2001). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A, 105(45), 10258-10264. Available at: [Link]

  • PubMed. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 907-916. Available at: [Link]

  • ResearchGate. (2005). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]

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  • McFarland Laboratories. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available at: [Link]

  • ACS Publications. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega, 7(21), 17611–17619. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of N-(3-Carboxyphenyl)anthranilic acid

Prepared by: Gemini, Senior Application Scientist Foreword: Navigating the Data Landscape N-(3-Carboxyphenyl)anthranilic acid, a complex derivative of anthranilic acid, presents a significant challenge in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Data Landscape

N-(3-Carboxyphenyl)anthranilic acid, a complex derivative of anthranilic acid, presents a significant challenge in drug development and chemical synthesis due to its anticipated low aqueous solubility. As a molecule structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), understanding its behavior in various solvent systems is paramount for formulation, bioavailability, and process chemistry.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing a robust framework for predicting, measuring, and modulating the solubility of this compound. Given the scarcity of publicly available empirical data for N-(3-Carboxyphenyl)anthranilic acid, this document emphasizes the foundational principles, predictive insights based on analogous structures, and rigorous experimental protocols necessary to characterize such a molecule from first principles.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's structure is the cornerstone of predicting its physical properties. N-(3-Carboxyphenyl)anthranilic acid is an amphoteric molecule possessing both acidic and basic functional groups.

  • Core Structure: It consists of an anthranilic acid (2-aminobenzoic acid) moiety linked via its amino group to the 3-position of a benzoic acid molecule.

  • Functional Groups: The molecule features two carboxylic acid (-COOH) groups and one secondary amine (-NH-) group.

This unique combination of functional groups dictates its behavior in solution. The presence of both acidic carboxyl groups and a basic amino group means the molecule is amphoteric and will exist as a zwitterion at certain pH values.[3] Its solubility is therefore expected to be highly dependent on the pH of the medium.

Predicted Ionization and pH-Dependent Behavior

The solubility of ionizable compounds is lowest at their isoelectric point (pI), where the net charge of the molecule is zero, minimizing interactions with polar water molecules. To predict the solubility profile of N-(3-Carboxyphenyl)anthranilic acid, we must first estimate its pKa values.

  • pKa of Carboxylic Acids: The carboxylic acid groups on the benzene rings are acidic. For reference, the pKa of the carboxyl group in anthranilic acid is approximately 4.85.[3]

  • pKa of the Amino Group: The secondary amine is basic. The pKa of the protonated amino group in anthranilic acid is approximately 2.17.[3]

The molecule possesses three ionizable centers. Its charge will vary with pH:

  • Low pH (e.g., pH < 2): Both carboxyl groups will be largely protonated (neutral, -COOH) and the amine group will be protonated (positive, -NH2+-), resulting in a net positive charge.

  • Mid-range pH (Isoelectric Point): One or both carboxyl groups will be deprotonated (negative, -COO⁻) while the amine is protonated, or the amine is neutral (-NH-) and one carboxyl group is deprotonated. The molecule will have a net neutral charge (zwitterionic form), leading to minimal aqueous solubility.

  • High pH (e.g., pH > 7): Both carboxyl groups will be deprotonated (negative, -COO⁻) and the amine will be in its neutral form (-NH-), resulting in a net negative charge.

Therefore, a U-shaped pH-solubility profile is predicted. Solubility will be significantly higher in acidic (pH < pKa1) and alkaline (pH > pKa2) conditions compared to the region around its isoelectric point.[4][5] This is a critical consideration for oral drug formulation, as the molecule will encounter varying pH environments in the gastrointestinal tract.

Predicted Solubility in Organic Solvents

Extrapolating from data on mefenamic acid, a structurally similar NSAID, we can predict the solubility of N-(3-Carboxyphenyl)anthranilic acid in non-aqueous solvents.[6][7] The principle of "like dissolves like" provides a guiding framework.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. High solubility is anticipated in these solvents, which can effectively solvate the polar functional groups of the molecule.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Propan-2-ol): These solvents can act as both hydrogen bond donors and acceptors. Moderate solubility is expected. While they can interact with the solute, their strong self-association (solvent-solvent hydrogen bonding) can compete with solute-solvent interactions.[6]

  • Apolar Aprotic Solvents (e.g., Hexane, Cyclohexane): These solvents lack polarity and cannot form hydrogen bonds. Very poor solubility is predicted, as they cannot overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) of the solid solute.[6]

The following table summarizes the predicted solubility profile based on these principles.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 1.2, pH 6.8, pH 7.4Highly pH-dependentIonization of acidic and basic functional groups.[8][9]
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions and hydrogen bond acceptance.[6]
Polar Protic Ethanol, MethanolModerateCapable of hydrogen bonding, but self-association competes.[6]
Apolar Aprotic n-Hexane, ToluenePoor / InsolubleLack of favorable intermolecular interactions to overcome solute's crystal lattice energy.[6]

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to empirical data, a rigorous and validated methodology is essential. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[10][11]

Causality Behind the Shake-Flask Method

This method is designed to ensure that the measured concentration represents the true thermodynamic equilibrium between the dissolved and undissolved solid. Every step is deliberate:

  • Excess Solid: Using an excess of the active pharmaceutical ingredient (API) ensures that the solution remains saturated throughout the experiment.

  • Constant Agitation: A mechanical shaker prevents the settling of particles and minimizes the thickness of the unstirred boundary layer, facilitating the dissolution process.[10]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) is critical for reproducibility.[12]

  • Equilibrium Confirmation: Sampling at multiple time points (e.g., 24, 48, and 72 hours) is crucial. Equilibrium is confirmed when consecutive measurements are statistically identical, proving the system is no longer changing.[10]

Detailed Experimental Workflow

The following protocol outlines a self-validating system for solubility determination.

Step 1: Preparation

  • Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select the desired organic solvents.

  • Accurately weigh an excess amount of N-(3-Carboxyphenyl)anthranilic acid into separate glass vials for each solvent system (a minimum of three replicates per system is recommended).[12] An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 10 mg in 2 mL of solvent).

  • Add a precise volume of the selected solvent to each vial.

Step 2: Equilibration

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical relevance).

  • Agitate at a speed sufficient to keep the solid particles suspended (e.g., 100-200 RPM). Avoid forming a vortex.[10]

Step 3: Sampling and Analysis

  • At predetermined time points (e.g., 24h, 48h), cease agitation and allow the solid to settle.

  • Withdraw an aliquot from the clear supernatant. Crucially , use a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

  • Immediately dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Step 4: Data Interpretation

  • Plot concentration versus time for each solvent system.

  • Equilibrium solubility is the concentration at which the curve plateaus.

Visualization of the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling & Analysis cluster_data Step 4: Data Interpretation prep1 Weigh Excess API (Triplicate Vials) prep2 Add Precise Volume of Solvent/Buffer prep1->prep2 For each solvent system equil1 Seal Vials prep2->equil1 equil2 Agitate at Constant Temp (37°C) equil1->equil2 sample1 Sample Supernatant at 24h, 48h, 72h equil2->sample1 Check for equilibrium sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute Filtrate sample2->sample3 sample4 Quantify via Validated HPLC-UV sample3->sample4 data1 Plot Concentration vs. Time sample4->data1 data2 Confirm Plateau (Equilibrium Reached) data1->data2

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of N-(3-Carboxyphenyl)anthranilic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Thermal Landscape of N-(3-Carboxyphenyl)anthranilic Acid In the realm of pharmaceutical sciences and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Thermal Landscape of N-(3-Carboxyphenyl)anthranilic Acid

In the realm of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's physicochemical properties is paramount for its development and application. N-(3-Carboxyphenyl)anthranilic acid, a derivative of anthranilic acid, holds potential as a versatile scaffold in medicinal chemistry and materials science.[1][2] However, a thorough review of the existing scientific literature reveals a conspicuous absence of experimental data concerning its thermal stability and melting point.

This guide is therefore crafted not as a repository of existing data, but as a forward-looking technical roadmap. It is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate the thermal characteristics of N-(3-Carboxyphenyl)anthranilic acid. As a Senior Application Scientist, the narrative herein is built upon the principles of scientific integrity, providing not just the "how," but the critical "why" behind each methodological choice. This document will serve as a self-validating system for the rigorous thermal analysis of this compound, and by extension, other novel chemical entities.

Molecular Structure and its Implications for Thermal Behavior

N-(3-Carboxyphenyl)anthranilic acid, with the IUPAC name 2-[(3-carboxyphenyl)amino]benzoic acid , possesses a molecular structure that suggests a high degree of thermal stability.

Chemical Structure:

The presence of two carboxylic acid functional groups and a secondary amine linkage between two phenyl rings allows for extensive intermolecular hydrogen bonding. This network of non-covalent interactions would require significant thermal energy to disrupt, suggesting a relatively high melting point and a stable crystalline lattice. Furthermore, the aromatic rings contribute to the molecule's rigidity and thermal robustness.

Foundational Analytical Techniques for Thermal Characterization

The cornerstone of thermal analysis for a solid organic compound like N-(3-Carboxyphenyl)anthranilic acid rests upon two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a comprehensive picture of the material's response to heat.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the precise determination of melting points, glass transitions, and other phase changes.

A typical DSC thermogram for a crystalline organic acid would exhibit a sharp endothermic peak corresponding to its melting point. The peak's onset temperature is often taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the thermal stability and decomposition profile of a compound. A TGA curve provides information on the temperature at which degradation begins, the rate of mass loss, and the composition of the final residue.

Comparative Thermal Data of Related Anthranilic Acid Derivatives

In the absence of specific data for N-(3-Carboxyphenyl)anthranilic acid, examining the thermal properties of its parent molecule, anthranilic acid, and other derivatives can provide valuable context and an estimated range for its melting point.

Compound NameMolecular StructureMelting Point (°C)Notes
Anthranilic AcidC₇H₇NO₂144-148[4][5][6]The parent molecule, forms a stable crystalline solid.
N-Phenylanthranilic acidC₁₃H₁₁NO₂182-185The addition of a phenyl group increases the melting point due to increased molecular weight and van der Waals forces.
N-(3-Methylphenyl)anthranilic acidC₁₄H₁₃NO₂142-144The methyl substituent has a less pronounced effect on the melting point.
N-(3-Trifluoromethylphenyl)anthranilic acidC₁₄H₁₀F₃NO₂132-135The trifluoromethyl group can influence crystal packing and intermolecular interactions.

Note: This data is for comparative purposes only and is not representative of N-(3-Carboxyphenyl)anthranilic acid.

Based on the trend of increasing melting points with the addition of aromatic substituents, it is reasonable to hypothesize that N-(3-Carboxyphenyl)anthranilic acid will exhibit a melting point significantly higher than that of anthranilic acid, likely exceeding 200°C, due to the additional carboxylic acid group promoting further hydrogen bonding.

Experimental Protocols for Thermal Analysis

The following protocols are presented as a robust framework for the experimental determination of the melting point and thermal stability of N-(3-Carboxyphenyl)anthranilic acid.

Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and enthalpy of fusion of N-(3-Carboxyphenyl)anthranilic acid.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of N-(3-Carboxyphenyl)anthranilic acid into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the initial temperature to 25°C.

    • Program a heating rate of 10°C/min.

    • Set the final temperature to a point sufficiently above the expected melting point (e.g., 300°C).

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the endothermic melting peak. This is the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrumentation cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load program Set Temperature Program (25°C to 300°C at 10°C/min) load->program purge Purge with Nitrogen program->purge acquire Acquire DSC Thermogram purge->acquire analyze Determine Onset (Melting Point) & Integrate Peak (Enthalpy) acquire->analyze

Caption: Workflow for Melting Point Determination by DSC.

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of N-(3-Carboxyphenyl)anthranilic acid.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-Carboxyphenyl)anthranilic acid into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the initial temperature to 25°C.

    • Program a heating rate of 10°C/min.

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600°C).

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Quantify the percentage of mass loss at different temperature ranges.

Workflow for TGA Analysis:

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga TGA Instrumentation cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Sample pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample Pan pan_tga->load_tga program_tga Set Temperature Program (25°C to 600°C at 10°C/min) load_tga->program_tga purge_tga Purge with Nitrogen program_tga->purge_tga acquire_tga Acquire TGA Curve purge_tga->acquire_tga analyze_tga Determine Onset of Mass Loss & Analyze Decomposition Steps acquire_tga->analyze_tga

Caption: Workflow for Thermal Stability Assessment by TGA.

Interpretation of Expected Results and Causality

  • DSC Thermogram: A sharp, single endotherm would confirm the presence of a pure, crystalline substance. A broad melting peak might suggest the presence of impurities or a polymorphic form. The absence of any thermal events before melting would indicate that the compound does not undergo any phase transitions or desolvation upon heating.

  • TGA Curve: The onset of decomposition at a high temperature would signify good thermal stability. Multiple steps in the mass loss curve could indicate a multi-stage decomposition process, potentially involving the sequential loss of the carboxylic acid groups. The final residual mass would provide information about the formation of any stable char.

Conclusion and Forward Outlook

While the precise thermal stability and melting point of N-(3-Carboxyphenyl)anthranilic acid remain to be experimentally determined, this guide provides the necessary scientific framework and detailed protocols for their elucidation. The inherent molecular structure suggests a compound of significant thermal robustness, a quality highly desirable in both pharmaceutical and material science applications. The application of the described DSC and TGA methodologies will undoubtedly fill the current knowledge gap and provide the critical data needed to advance the research and development of this promising molecule.

References

  • Hosny, N. M., & Dahshan, A. (2012). Synthesis and characterization of some new N-substituted-anthranilic acid derivatives. International Journal of Organic Chemistry, 2(3), 247-253.
  • Pawar, S. A., et al. (2016). Synthesis, characterization and biological evaluation of some new N-phenyl anthranilic acid derivatives. Der Pharma Chemica, 8(1), 445-450.
  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • SJC. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC.
  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-. Retrieved from [Link]

  • ChemBK. (n.d.). N-(3-Trifluoromethylphenyl)anthranilic acid. Retrieved from [Link]

  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • The Good Scents Company. (n.d.). ortho-anthranilic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

Sources

Foundational

Biological activity of N-(3-Carboxyphenyl)anthranilic acid derivatives

An In-Depth Technical Guide to the Biological Activity of N-(3-Carboxyphenyl)anthranilic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(3-Carboxyphenyl)anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Therapeutic Potential of a Privileged Scaffold

The anthranilic acid scaffold represents a "privileged" structure in medicinal chemistry, serving as the foundational framework for a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for drug discovery and development programs. Among these, N-(3-Carboxyphenyl)anthranilic acid and its analogues have emerged as a particularly promising class of compounds, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

This technical guide provides a comprehensive exploration of the biological activities of N-(3-Carboxyphenyl)anthranilic acid derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental design, the intricacies of mechanistic pathways, and the practical application of this knowledge in a drug development context. Every protocol is presented as a self-validating system, and all mechanistic claims are substantiated by authoritative, verifiable references.

Section 1: Anti-inflammatory Activity: Targeting the Crossroads of Pain and Inflammation

The hallmark of many N-aryl anthranilic acid derivatives is their potent anti-inflammatory effect, which is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[6] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Mechanism of Action: Selective Inhibition of COX-2

The anti-inflammatory actions of these derivatives are largely attributed to their ability to selectively inhibit the COX-2 isoform over COX-1.[8]

  • The Role of COX Enzymes: COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[7] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[9] It is the primary mediator of the production of prostaglandins that contribute to pain, fever, and inflammation.[6]

  • The Advantage of Selectivity: By selectively inhibiting COX-2, N-(3-Carboxyphenyl)anthranilic acid derivatives can effectively reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7] The inhibition of COX-2 leads to a downstream reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[8][9] This, in turn, mitigates the inflammatory cascade, leading to a reduction in edema, pain, and other inflammatory symptoms.[8] Furthermore, the reduction in PGE2 can also suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Catalyzes PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Derivatives N-(3-Carboxyphenyl)anthranilic Acid Derivatives Derivatives->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by N-(3-Carboxyphenyl)anthranilic acid derivatives.

Experimental Evaluation of Anti-inflammatory Activity
1.2.1. In Vitro COX Inhibition Assay

This assay is fundamental for determining the inhibitory potency and selectivity of the compounds for COX-1 and COX-2.

Protocol: Fluorometric COX Activity Assay [10]

  • Preparation of Reagents:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solution as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK414).

    • Prepare a series of dilutions of the test N-(3-Carboxyphenyl)anthranilic acid derivatives and control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified COX-1 and COX-2 enzymes in the COX Assay Buffer.

    • Prepare the arachidonic acid substrate solution by dissolving it in ethanol and then diluting it in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the COX Assay Buffer.

    • Add the respective enzyme (COX-1 or COX-2) to the designated wells.

    • Add the diluted test compounds or control inhibitors to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate solution.

    • Add the COX Probe.

    • Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for resorufin-based probes) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Quantitative Data: COX Inhibition by N-Aryl Anthranilic Acid Derivatives
Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Standard) 13.020.4926.57[11]
Compound 3a >1000.82>122[11]
Compound 3c >1000.69>145[11]
Derivative 16 >1000.21>476[7]
Derivative 17 >1000.32>312.5[7]

Note: The specific structures of compounds 3a, 3c, 16, and 17 can be found in the cited literature.

1.2.2. In Vivo Carrageenan-Induced Rat Paw Edema Assay

This widely used animal model assesses the in vivo anti-inflammatory efficacy of the compounds.[12]

Protocol: Carrageenan-Induced Paw Edema [12]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6 per group): control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses).

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100

Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Workflow Start Animal Acclimatization & Grouping Admin Compound/Vehicle Administration (Oral/IP) Start->Admin Measure0 Measure Paw Volume (0 hr) Admin->Measure0 Induce Carrageenan Injection (Sub-plantar) Measure1234 Measure Paw Volume (1, 2, 3, 4 hr) Induce->Measure1234 Measure0->Induce Analysis Data Analysis: % Increase in Paw Volume % Inhibition of Edema Measure1234->Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Section 2: Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of anthranilic acid have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][13][14]

Mechanisms of Anticancer Action

These compounds exert their anticancer effects through multiple signaling pathways.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[2][14] This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Inhibition of the Hedgehog Signaling Pathway: The Hedgehog (Hh) pathway is crucial during embryonic development but is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[2][5] Certain anthranilic acid derivatives can inhibit this pathway, often by targeting the Smoothened (SMO) receptor.[15]

  • Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is a key regulator of cell proliferation, differentiation, and survival.[4][16] Dysregulation of this pathway is a common feature of many cancers.[16] Anthranilic acid derivatives have been shown to inhibit components of the MAPK pathway, such as ERK, JNK, and p38 kinases, thereby impeding cancer cell proliferation.[2][13]

Key Anticancer Signaling Pathways

Anticancer_Pathways cluster_apoptosis Apoptosis Induction cluster_hedgehog Hedgehog Pathway Inhibition cluster_mapk MAPK Pathway Inhibition Apoptosis_Start Anthranilic Acid Derivatives Caspase Caspase Activation Apoptosis_Start->Caspase Cell_Death Apoptotic Cell Death Caspase->Cell_Death Hedgehog_Start Anthranilic Acid Derivatives SMO SMO Receptor Hedgehog_Start->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Gene_Expression Tumor Promoting Gene Expression GLI->Gene_Expression MAPK_Start Anthranilic Acid Derivatives MAPKKK MAPKKK MAPK_Start->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proliferation Cancer Cell Proliferation MAPK->Proliferation

Caption: Overview of key anticancer signaling pathways targeted by anthranilic acid derivatives.

Experimental Evaluation of Anticancer Activity
2.2.1. In Vitro Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and cell proliferation.[17]

Protocol: Sulforhodamine B (SRB) Assay [17][18]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the N-(3-Carboxyphenyl)anthranilic acid derivatives and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and air dry.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Measurement:

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) value.

Quantitative Data: In Vitro Anticancer Activity
Compound/DerivativeCancer Cell LineGI50 (µM)Reference
Compound 8a Leukemia (CCRF-CEM)0.08[13]
Compound 8b Non-Small Cell Lung (NCI-H460)0.12[13]
Compound 8c Colon (KM12)0.25[13]
Compound 8d Breast (MCF7)0.56[13]
Compound 8e Ovarian (OVCAR-3)0.19[13]

Note: The specific structures of compounds 8a-8e can be found in the cited literature.

Section 3: Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of antibiotic resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[2] Anthranilic acid derivatives have shown promise in this area, exhibiting activity against a range of bacterial pathogens.[2]

Mechanism of Antibacterial Action

While the exact mechanisms are still under investigation for many derivatives, one proposed mechanism involves the disruption of bacterial cell membrane integrity and function. Some studies suggest that the acidic nature of these compounds can lead to intrabacterial acidification, disrupting essential cellular processes.[2]

Experimental Evaluation of Antimicrobial Activity
3.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol: Broth Microdilution MIC Assay [19]

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the N-(3-Carboxyphenyl)anthranilic acid derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow Start Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Start->Inoculate Dilute Serial Dilution of Test Compound Dilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

N-(3-Carboxyphenyl)anthranilic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their multifaceted biological activities, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscore their potential to address significant unmet medical needs. The ability to modulate key signaling pathways with a degree of selectivity offers a compelling rationale for their continued investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the N-(3-Carboxyphenyl)anthranilic acid core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways for all observed biological activities is warranted.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and to establish a comprehensive safety profile.

The in-depth technical guidance provided herein serves as a robust foundation for researchers and drug development professionals to advance the study of this remarkable class of compounds, with the ultimate goal of translating their therapeutic potential into tangible clinical benefits.

References

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  • Liu, Y., Li, Y., & Wang, J. (2021). Study on the inhibition of inflammation by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway and the promotion of wound healing of oral ulcer of Yangyin Shengji powder after chemotherapy.
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Exploratory

N-(3-Carboxyphenyl)anthranilic Acid: A Comprehensive Technical Guide to its Application as a Fluorescent Probe

This guide provides an in-depth exploration of N-(3-Carboxyphenyl)anthranilic acid as a versatile fluorescent probe. Designed for researchers, medicinal chemists, and professionals in drug development, this document eluc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-(3-Carboxyphenyl)anthranilic acid as a versatile fluorescent probe. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, mechanistic principles, and practical applications of this fluorophore, grounding all protocols in established scientific principles.

Introduction: The Rationale for N-Aryl Anthranilic Acids in Fluorescence Sensing

Anthranilic acid and its derivatives are a well-established class of fluorophores known for their environmental sensitivity.[1] The inherent fluorescence of the anthranilic acid scaffold arises from an intramolecular charge transfer (ICT) process between the electron-donating amino group and the electron-withdrawing carboxylic acid group.[1] This ICT character makes their emission properties highly sensitive to the local environment, including solvent polarity, pH, and binding events.

N-arylation of anthranilic acid, as in the case of N-(3-Carboxyphenyl)anthranilic acid, offers a strategic expansion of this scaffold's capabilities. The introduction of a second carboxylated phenyl ring serves two primary purposes:

  • Modulation of Electronic Properties: The N-aryl substituent can fine-tune the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), thereby influencing the absorption and emission characteristics of the fluorophore.

  • Creation of a Chelating Pocket: The spatial arrangement of the secondary amine and the two carboxyl groups can form a specific binding site for metal ions, leading to significant changes in fluorescence upon coordination. This principle is the foundation for its application as a chemosensor.

This guide will focus on the synthesis of N-(3-Carboxyphenyl)anthranilic acid, its proposed mechanism as a "turn-on" fluorescent probe for metal ions, and detailed protocols for its application.

Synthesis of N-(3-Carboxyphenyl)anthranilic Acid

The most common and effective method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[2] This copper-catalyzed nucleophilic aromatic substitution reaction provides a reliable route to couple an aryl halide with an aniline derivative.[3]

Synthetic Scheme

The synthesis of N-(3-Carboxyphenyl)anthranilic acid can be achieved by the reaction of 2-chlorobenzoic acid with 3-aminobenzoic acid in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Chlorobenzoic Acid p1 N-(3-Carboxyphenyl)anthranilic Acid r1->p1 r2 3-Aminobenzoic Acid r2->p1 cat Cupric Oxide (CuO) cat->p1 Catalyst base Anhydrous K2CO3 base->p1 Base solvent DMF solvent->p1 Solvent, Heat

Caption: Synthetic pathway for N-(3-Carboxyphenyl)anthranilic acid via Ullmann condensation.

Detailed Synthesis Protocol

This protocol is a self-validating system, where the progress of the reaction can be monitored, and the final product is purified to homogeneity.

Materials:

  • 2-Chlorobenzoic acid (1 equivalent)

  • 3-Aminobenzoic acid (1 equivalent)

  • Cupric oxide (CuO) (catalytic amount, ~0.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, 3-aminobenzoic acid, cupric oxide, and anhydrous potassium carbonate.

  • Solvent Addition: Add DMF to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (typically 140-150 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the base and precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-(3-Carboxyphenyl)anthranilic acid.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Properties and Proposed Mechanism of Action

Spectroscopic Profile

The fluorescence of N-aryl anthranilic acids typically falls within the blue to green region of the spectrum.

PropertyExpected Value/RangeRationale/Reference
Excitation Maximum (λex) ~340 - 360 nmBased on the excitation maximum of anthranilic acid (~336 nm)[4] with an expected bathochromic (red) shift due to the extended conjugation from the N-phenyl group.
Emission Maximum (λem) ~420 - 450 nmBased on the emission maximum of anthranilic acid (~411 nm)[4] with an expected red shift.
Stokes Shift 80 - 100 nmN-aryl substitution generally leads to a larger Stokes shift compared to the parent anthranilic acid (75 nm).[4]
Quantum Yield (Φ) Low in aqueous solution, significantly enhanced upon chelation or in a non-polar environment.The fluorescence of anthranilic acid derivatives is often quenched in polar solvents and can be enhanced by restricting intramolecular rotations, such as upon metal chelation.
Proposed "Turn-On" Fluorescence Mechanism: Chelation-Enhanced Fluorescence (CHEF)

N-(3-Carboxyphenyl)anthranilic acid is proposed to function as a "turn-on" fluorescent probe for certain metal ions through a Chelation-Enhanced Fluorescence (CHEF) mechanism.

In the free state, the probe exhibits weak fluorescence. This is due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the lone pair of the nitrogen atom to the excited fluorophore, and free intramolecular rotation around the C-N bond, which quenches the excited state.

Upon chelation with a suitable metal ion (e.g., Zn²⁺, Al³⁺), the molecule adopts a more rigid conformation. The binding of the metal ion to the nitrogen lone pair and the carboxylate groups inhibits both PET and intramolecular rotation. This blockage of non-radiative decay pathways leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" response.[5][6]

G cluster_free Free Probe cluster_bound Probe-Metal Complex free_probe N-(3-Carboxyphenyl)anthranilic Acid pet Photoinduced Electron Transfer (PET) free_probe->pet rotation Intramolecular Rotation free_probe->rotation quenched Low Fluorescence (Quenched) pet->quenched rotation->quenched enhanced High Fluorescence (Turn-On) bound_probe Probe + Metal Ion (e.g., Zn²⁺) chelation Chelation bound_probe->chelation rigid Rigid Conformation chelation->rigid no_pet PET Blocked rigid->no_pet no_rotation Rotation Restricted rigid->no_rotation no_pet->enhanced no_rotation->enhanced

Caption: Proposed mechanism of "turn-on" fluorescence via Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocol: Metal Ion Detection

This section provides a detailed workflow for utilizing N-(3-Carboxyphenyl)anthranilic acid as a fluorescent probe for the detection of metal ions.

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of N-(3-Carboxyphenyl)anthranilic acid in a suitable solvent (e.g., DMSO or a buffered aqueous solution at a slightly basic pH to ensure solubility) to make a 1 mM stock solution. Store protected from light.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CuCl₂, etc.) in deionized water.

  • Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES, pH 7.4 for biological studies).

Experimental Workflow

G start Start prep_probe Prepare Probe Working Solution (e.g., 10 µM in Buffer) start->prep_probe prep_metal Prepare Metal Ion Dilutions start->prep_metal mix Mix Probe and Metal Ion Solutions prep_probe->mix prep_metal->mix incubate Incubate (if necessary) mix->incubate measure Measure Fluorescence (Excitation ~350 nm, Emission ~430 nm) incubate->measure analyze Analyze Data (Plot Fluorescence vs. Concentration) measure->analyze end End analyze->end

Caption: Experimental workflow for metal ion detection using the fluorescent probe.

Step-by-Step Procedure for Fluorescence Titration
  • Prepare a series of vials: In a set of microcentrifuge tubes or a 96-well plate, add the appropriate buffer.

  • Add metal ion solution: To each vial, add an increasing volume of the metal ion stock solution to achieve a range of final concentrations (e.g., 0 to 100 µM).

  • Add probe solution: Add a fixed volume of the probe stock solution to each vial to achieve a constant final concentration (e.g., 10 µM).

  • Adjust final volume: Add buffer to bring all samples to the same final volume.

  • Incubate: Gently mix and incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

  • Measure fluorescence: Using a spectrofluorometer, measure the fluorescence intensity of each sample. Scan the emission spectrum (e.g., from 400 nm to 600 nm) using the predetermined excitation wavelength (e.g., ~350 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This will generate a titration curve from which the binding constant and limit of detection can be determined.

Data Interpretation and Expected Results

Upon the addition of a target metal ion, a significant increase in fluorescence intensity is expected, indicative of a "turn-on" response. The probe's selectivity should be evaluated by testing its response to a panel of different metal ions.

ParameterExpected Outcome for a Selective "Turn-On" Probe
Selectivity A large fluorescence enhancement for the target metal ion (e.g., Zn²⁺) with minimal or no change for other ions.
Sensitivity A low limit of detection (LOD), typically in the nanomolar to low micromolar range.[5][7]
Binding Stoichiometry A Job's plot analysis should reveal the binding ratio between the probe and the metal ion (e.g., 1:1 or 1:2).
Binding Constant (Ka) Calculated from the fluorescence titration data, indicating the affinity of the probe for the metal ion.

Conclusion

N-(3-Carboxyphenyl)anthranilic acid represents a promising and synthetically accessible fluorescent probe. Its structure is rationally designed to leverage the principles of intramolecular charge transfer and chelation-enhanced fluorescence for the selective detection of metal ions. While further experimental characterization is required to fully elucidate its specific photophysical properties and sensing capabilities, the foundational principles and protocols outlined in this guide provide a solid framework for its application in chemical and biological research. The versatility of the anthranilic acid scaffold suggests that this probe could be a valuable tool in the development of new sensors and imaging agents.

References

  • Culf, A. S., & McFarland, S. A. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 865–874. [Link]

  • Kaur, P., Singh, R., Kaur, V., & Talwar, D. (2021). Anthranilic Acid Schiff Base as a Fluorescent Probe for the Detection of Arsenite and Selenite: A Detailed Investigation of Analytical Parameters and Mechanism for Interaction. Analytical Sciences, 37(4), 553–560. [Link]

  • de Souza, R. O., et al. (2007). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 18(3), 633-637. [Link]

  • Sarrafi, Y., et al. (2009). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 74(21), 8274-8278. [Link]

  • Fang, M., et al. (2019). Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes. Molecules, 24(8), 1592. [Link]

  • Akdeniz, A., & Erdemir, S. (2020). A novel turn on fluorescent probe for the determination of Al3+ and Zn2+ ions and its cells applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117978. [Link]

  • Xie, H.-F., et al. (2020). A turn-off fluorescent probe for the detection of Cu2+ based on a tetraphenylethylene-functionalized salicylaldehyde Schiff-base. Materials Chemistry Frontiers, 4(5), 1500-1506. [Link]

  • Li, S., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 811267. [Link]

  • Zhang, X., et al. (2017). A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact. Nature Communications, 8(1), 1-9. [Link]

  • Kaur, N., & Singh, A. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3855. [Link]

  • Wu, Y., et al. (2021). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. Molecules, 26(22), 6965. [Link]

  • Li, Y., et al. (2024). A Novel Multi-Functional Fluorescence Probe for the Detection of Al3+/Zn2+/Cd2+ and its Practical Applications. Journal of Fluorescence, 34(2), 793-803. [Link]

  • Joshi, J. D., et al. (2004). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 66(3), 350. [Link]

Sources

Foundational

N-Phenylanthranilic Acid: From Classic Condensation Chemistry to Modern Pharmacology

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Versatile Molecular Scaffold Abstract N-Phenylanthranilic acid, also known as Fenamic acid, stands as a cornerstone molecule bridging classica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Versatile Molecular Scaffold

Abstract

N-Phenylanthranilic acid, also known as Fenamic acid, stands as a cornerstone molecule bridging classical organic synthesis with modern medicinal chemistry. Historically significant as an early triumph of copper-catalyzed cross-coupling reactions, its enduring legacy is its role as the foundational scaffold for the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the discovery and historical context of N-phenylanthranilic acid, a detailed examination of its synthesis via the Ullmann-Goldberg condensation, including mechanistic insights and a comprehensive experimental protocol. Furthermore, this guide elucidates its physicochemical properties, spectroscopic signature, and its pivotal role as a pharmacophore, culminating in a comparative analysis of the biological activity of its key derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Introduction and Historical Context: The Dawn of C-N Coupling

The story of N-phenylanthranilic acid is intrinsically linked to the development of one of organic chemistry's foundational cross-coupling methods: the Ullmann condensation. In the early 20th century, German chemists Fritz Ullmann and his student Irma Goldberg pioneered the use of copper to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, a significant leap forward from the limitations of classical nucleophilic aromatic substitution.[1]

In 1906, Goldberg demonstrated that the reaction of an aniline with an aryl halide in the presence of copper could efficiently form a C-N bond, a process now known as the Goldberg reaction, a key variant of the Ullmann condensation.[2] The synthesis of N-phenylanthranilic acid from o-chlorobenzoic acid and aniline became a classic example of this transformation.[3] This discovery was not merely an academic curiosity; it unlocked a practical pathway to a class of molecules that would later prove to have profound biological activity. The N-phenylanthranilic acid core, with its specific conformational arrangement of two aromatic rings linked by a nitrogen atom and an ortho-carboxylic acid group, became the essential pharmacophore for the fenamate class of NSAIDs.[4]

G cluster_ullmann Ullmann-Goldberg Reaction (Early 1900s) cluster_compound N-Phenylanthranilic Acid cluster_application Medicinal Chemistry Ullmann Fritz Ullmann Reaction Copper-Catalyzed C-N Bond Formation Ullmann->Reaction Pioneered Goldberg Irma Goldberg Goldberg->Reaction Developed NPAA N-Phenylanthranilic Acid (Fenamic Acid) Reaction->NPAA Enables Synthesis Of Fenamates Fenamate Class of NSAIDs (e.g., Mefenamic Acid) NPAA->Fenamates Is the Core Scaffold For COX COX Enzyme Inhibition Fenamates->COX Mechanism of Action Ullmann_Mechanism CuI Cu(I) Catalyst CuAmide Copper(I) Amide [Cu(I)-NHR] CuI->CuAmide + Aniline - Base-H⁺ Aniline Aniline (R-NH₂) Base Base (e.g., K₂CO₃) CuIII Copper(III) Intermediate [Ar-Cu(III)-NHR] CuAmide->CuIII + Ar-X (Oxidative Addition) ArX o-Halobenzoic Acid (Ar-X) CuIII->CuI Reductive Elimination Product N-Phenylanthranilic Acid (Ar-NHR) CuIII->Product Releases

Caption: Simplified catalytic cycle for the Ullmann-Goldberg C-N coupling.

Detailed Experimental Protocol

This protocol describes a robust, validated procedure for the synthesis of N-phenylanthranilic acid. It is a self-validating system, concluding with purification and characterization steps to ensure product identity and purity.

Materials and Equipment:

  • o-Chlorobenzoic acid (1.0 eq)

  • Aniline (2.0-3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Copper(I) oxide (Cu₂O) or Copper powder (catalytic, ~0.05 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Decolorizing Carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Steam distillation apparatus

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH indicator paper

Workflow Diagram:

Workflow A 1. Reaction Setup Combine reactants, base, and Cu catalyst in flask. B 2. Reflux Heat mixture under reflux for 2-4 hours. A->B C 3. Aniline Removal Remove excess aniline via steam distillation. B->C D 4. Decolorization Treat aqueous residue with activated carbon. C->D E 5. Precipitation Filter hot, acidify filtrate with conc. HCl to pH ~3-4. D->E F 6. Isolation Cool and collect the crude product by vacuum filtration. E->F G 7. Purification & Validation Recrystallize from Ethanol/Water. Verify by MP and Spectroscopy. F->G

Caption: Experimental workflow for the synthesis of N-phenylanthranilic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-chlorobenzoic acid (e.g., 0.1 mol, 15.6 g), anhydrous potassium carbonate (0.15 mol, 20.7 g), and copper(I) oxide (0.005 mol, 0.7 g). Add a significant excess of aniline (0.3 mol, 27.9 g), which acts as both reactant and solvent. [2] * Causality: Potassium carbonate is the base required to deprotonate the aniline for the catalytic cycle and to neutralize the HCl formed. The excess aniline ensures the reaction goes to completion and serves as a high-boiling solvent.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to reflux (approx. 180-190 °C) with stirring for 2-4 hours. The reaction mixture will darken.

  • Workup - Aniline Removal: After cooling, configure the apparatus for steam distillation. Add water to the flask and pass steam through the mixture to remove the excess aniline. Continue until the distillate is clear. [2] * Causality: Steam distillation is an effective method for removing high-boiling, water-immiscible organic compounds like aniline from the non-volatile product salt.

  • Decolorization and Filtration: To the hot, brown residual solution in the flask, add a small amount of decolorizing carbon. Boil for 10-15 minutes and then filter the hot solution through a Büchner funnel to remove the carbon and catalyst residues. [2]5. Precipitation: Transfer the hot, clear filtrate to a beaker. While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~3-4, check with indicator paper). A voluminous precipitate of N-phenylanthranilic acid will form. [5] * Causality: The product exists as its potassium carboxylate salt in the basic aqueous solution. Acidification protonates the carboxylate, rendering the neutral N-phenylanthranilic acid insoluble in water, causing it to precipitate.

  • Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air-dry to a constant weight. Yields of 80-90% are typical. [2]7. Purification (Optional but Recommended): For high-purity material, recrystallize the crude product from an ethanol/water mixture. [6]The melting point of the purified product should be sharp (185-188 °C).

  • Validation: Confirm the identity and purity of the final product by obtaining FTIR and NMR spectra and comparing them to reference data.

Safety Precautions:

  • Aniline is toxic and readily absorbed through the skin. Handle in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The reaction is performed at high temperatures. Use caution with the heating mantle/oil bath.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

The Fenamate Class of NSAIDs: A Legacy of the Core Scaffold

The primary pharmacological importance of N-phenylanthranilic acid is as the parent structure for the fenamates. These drugs are potent NSAIDs used to treat pain and inflammation. [4]

Mechanism of Action: COX Inhibition

The therapeutic effects of fenamates, like other NSAIDs, stem from their ability to inhibit cyclooxygenase (COX) enzymes. [7]COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [8]

  • COX-1: Is a constitutive enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

The anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects like gastrointestinal distress are linked to the inhibition of COX-1. Therefore, the relative selectivity for COX-2 over COX-1 is a critical parameter in drug design. [8]

Comparative Selectivity of Common Fenamates

The substitution pattern on the N-phenylanthranilic acid core significantly influences the potency and COX selectivity of the resulting drug. The table below summarizes the inhibitory concentrations (IC₅₀) for several common fenamates, illustrating their varied selectivity profiles.

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-Phenylanthranilic Acid (Parent Scaffold)---
Mefenamic Acid ~0.04~3.0~0.013
Flufenamic Acid ~9.96--
Tolfenamic Acid ---
Meclofenamic Acid ---

(Data sourced from multiple references, including.[9][10] Note: IC₅₀ values can vary significantly based on the assay conditions. This table is for comparative purposes.)

Mefenamic acid, for instance, is a potent inhibitor of COX-1, which aligns with its known gastrointestinal side effects. [10]The ongoing research into fenamate derivatives aims to modulate this selectivity to develop safer and more effective anti-inflammatory agents. [11]

Emerging Applications

While its role in pharmacology is well-established, the rigid, conjugated structure of N-phenylanthranilic acid has made it a candidate for applications in materials science. It is an important intermediate in the synthesis of acridone, a heterocyclic compound used in the development of dyes and fluorescent labels. [2]Furthermore, derivatives of N-phenylanthranilic acid are being explored for their potential use in organic light-emitting diodes (OLEDs), where their charge-transport and luminescent properties can be harnessed. [12][13]

Conclusion

N-phenylanthranilic acid is a molecule of remarkable historical and practical significance. Born from the pioneering copper-catalyzed coupling reactions of the early 20th century, it has become an indispensable scaffold in medicinal chemistry, giving rise to the entire fenamate class of NSAIDs. The Ullmann-Goldberg synthesis remains a robust and high-yielding method for its preparation, a testament to the enduring power of classic organic reactions. A thorough understanding of its synthesis, properties, and the structure-activity relationships of its derivatives remains critical for professionals in drug discovery and development, who continue to build upon this century-old foundation to design the next generation of therapeutic agents.

References

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771–1775. Available from: [Link]

  • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6. Available from: [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available from: [Link]

  • PubChem. (n.d.). N-Phenylanthranilic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Fenamic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, SP954. Available from: [Link]

  • Nguyen, B. N., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 8(10), 7203–7210. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 values (± standard errors) determined by inhibiton with 30 min incubation of ovine PGHS-1 by fenamates. Retrieved from: [Link]

  • Ghumman, C. A. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Chemistry, 6(6), 332-346. Available from: [Link]

  • Pellón, R. F., et al. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 36(2), 271-277. Available from: [Link]

  • Aydemir, M., et al. (2016). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 30, 149-157. Available from: [Link]

  • Ozkan, S., et al. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry, 3(3), 63-69. Available from: [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265. Available from: [Link]

  • ResearchGate. (n.d.). COX-1 and COX-2 inhibitory effect of novel flufenamate hybrids compared to Celecoxib and Indomethacin. Retrieved from: [Link]

  • Sherborne, G. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8676–8686. Available from: [Link]

  • Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(36), 22019–22031. Available from: [Link]

  • Request PDF. (n.d.). Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. ResearchGate. Retrieved from: [Link]

  • MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2? Retrieved from: [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available from: [Link]

  • Gierse, J. K., et al. (1999). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. Available from: [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from: [Link]

  • Pellón, R. F., et al. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 36(2), 271-277. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Retrieved from: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171–2215. Available from: [Link]

  • Adnan, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • NCBI. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from: [Link]

  • ChemBK. (n.d.). N-Phenylanthranilic acid. Retrieved from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174-2191. Available from: [Link]

Sources

Exploratory

A Comprehensive Guide to the Theoretical and Computational Analysis of 2-(3-Carboxyanilino)benzoic Acid

Abstract This technical guide provides a detailed framework for the theoretical and computational investigation of 2-(3-carboxyanilino)benzoic acid, a diarylamine derivative of anthranilic acid. In the absence of extensi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the theoretical and computational investigation of 2-(3-carboxyanilino)benzoic acid, a diarylamine derivative of anthranilic acid. In the absence of extensive direct experimental and computational data for this specific molecule, this document establishes a robust, validated methodology based on proven computational studies of structurally analogous N-phenylanthranilic acid and benzoic acid derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive approach to predicting and analyzing the structural, electronic, and spectroscopic properties of this compound. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing a blueprint for future in silico research.

Introduction: The Significance of N-Aryl Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. As a derivative of anthranilic acid, N-phenylanthranilic acid (fenamic acid) serves as the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. These compounds are recognized for their analgesic and anti-inflammatory properties. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, electronic properties, and intermolecular interactions.

The subject of this guide, 2-(3-carboxyanilino)benzoic acid, belongs to this important class of diarylamines. The introduction of a second carboxylic acid group on the N-phenyl ring is expected to significantly influence its physicochemical properties, including solubility, acidity, and potential biological targets. A thorough understanding of its molecular characteristics is therefore crucial for exploring its potential applications.

Computational chemistry offers a powerful and cost-effective avenue for elucidating the properties of novel molecules. By employing theoretical models, we can predict molecular geometry, electronic structure, spectroscopic signatures, and reactivity, thereby guiding experimental design and accelerating the discovery process. This guide will delineate a comprehensive computational workflow for the characterization of 2-(3-carboxyanilino)benzoic acid.

Foundational Concepts: Density Functional Theory in Molecular Modeling

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach allows for the calculation of a wide range of molecular properties with a level of accuracy suitable for many chemical and biological applications.

For the study of organic molecules such as 2-(3-carboxyanilino)benzoic acid, a combination of a suitable exchange-correlation functional and a sufficiently large basis set is essential for obtaining reliable results. Hybrid functionals, such as B3LYP and M06-2X, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated excellent performance for a wide range of chemical systems. The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, are well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to the study of excited states, making it a powerful tool for predicting UV-Vis absorption spectra.[1][2] By calculating the energies of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of a molecule.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical characterization of 2-(3-carboxyanilino)benzoic acid. This methodology is adapted from successful computational studies on related benzoic acid and N-phenylanthranilic acid derivatives.[3][4]

Molecular Structure and Optimization

The initial step in any computational study is to obtain an optimized molecular geometry.

Protocol:

  • Construct the 3D structure of 2-(3-carboxyanilino)benzoic acid using a molecular modeling software (e.g., Avogadro, GaussView).

  • Perform an initial geometry optimization using a lower level of theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting structure.

  • Perform a final geometry optimization in the gas phase using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.

  • Verify that a true energy minimum has been reached by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable conformation.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

Protocol:

  • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Generate Molecular Electrostatic Potential (MEP) maps. The MEP provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

  • Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and charge delocalization.

Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Protocol:

  • Calculate the theoretical vibrational frequencies using the same level of theory as the geometry optimization. The calculated frequencies can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra.

  • Predict the UV-Vis absorption spectrum using TD-DFT calculations. Functionals such as CAM-B3LYP and M06-2X have been shown to provide accurate excitation energies for benzoic acid derivatives.[1][2] The calculations should be performed in a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the effect of the solvent on the electronic transitions.

  • Simulate the NMR spectrum by calculating the isotropic shielding values for each nucleus. These values can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Visualization of Computational Workflows

The following diagrams illustrate the key computational workflows described in this guide.

Computational_Workflow cluster_geom_opt Geometry Optimization cluster_electronic Electronic Properties cluster_spectroscopy Spectroscopic Properties start Initial 3D Structure pre_opt Preliminary Optimization (e.g., PM6) start->pre_opt dft_opt DFT Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc end_opt Optimized Geometry freq_calc->end_opt No imaginary frequencies homo_lumo HOMO-LUMO Analysis end_opt->homo_lumo mep MEP Mapping end_opt->mep nbo NBO Analysis end_opt->nbo ir FT-IR Simulation end_opt->ir uv_vis UV-Vis Simulation (TD-DFT) end_opt->uv_vis nmr NMR Simulation end_opt->nmr

Caption: General computational workflow for the theoretical analysis of 2-(3-carboxyanilino)benzoic acid.

Expected Results and Data Presentation

The computational methodologies outlined above will yield a wealth of quantitative data. For clarity and ease of comparison, it is recommended to present this data in structured tables.

Table 1: Key Predicted Molecular Properties of 2-(3-Carboxyanilino)benzoic Acid

PropertyPredicted ValueUnits
Optimized Ground State EnergyCalculated ValueHartrees
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO Energy GapCalculated ValueeV
Dipole MomentCalculated ValueDebye

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (if available for analogs)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch (COOH)Calculated ValueScaled ValueExperimental ValueCarboxylic acid O-H
C=O stretch (COOH)Calculated ValueScaled ValueExperimental ValueCarboxylic acid C=O
N-H stretchCalculated ValueScaled ValueExperimental ValueAmine N-H
C-N stretchCalculated ValueScaled ValueExperimental ValueDiarylamine C-N

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

SolventPredicted λmax (nm)Oscillator Strength (f)Major Contribution (HOMO->LUMO, etc.)
Gas PhaseCalculated ValueCalculated ValueOrbital Transition
Water (PCM)Calculated ValueCalculated ValueOrbital Transition
Ethanol (PCM)Calculated ValueCalculated ValueOrbital Transition

Synthesis of N-Aryl Anthranilic Acids: The Ullmann Condensation

While this guide focuses on the computational aspects, it is important to understand the synthetic routes to N-aryl anthranilic acids. The most common method is the Ullmann condensation, which involves the reaction of an aniline with a 2-halobenzoic acid in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions aniline 3-Aminobenzoic Acid product 2-(3-Carboxyanilino)benzoic Acid aniline->product + Catalyst, Base, Heat halobenzoic 2-Chlorobenzoic Acid halobenzoic->product + Catalyst, Base, Heat catalyst Copper Catalyst base Base (e.g., K2CO3) solvent Solvent (e.g., DMF, Water)

Caption: Schematic of the Ullmann condensation for the synthesis of 2-(3-carboxyanilino)benzoic acid.

Recent advancements in this reaction include the use of ultrasound irradiation to accelerate the synthesis and the use of water as a green solvent.[5]

Conclusion and Future Directions

This technical guide provides a comprehensive computational framework for the in-depth characterization of 2-(3-carboxyanilino)benzoic acid. By leveraging established DFT and TD-DFT methodologies validated on analogous systems, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. The insights gained from these computational studies can guide future experimental work, including targeted synthesis, spectroscopic characterization, and biological evaluation.

Future computational studies could explore the molecule's intermolecular interactions through molecular dynamics simulations, investigate its reactivity through the calculation of reaction pathways, and predict its potential biological activity through molecular docking studies with relevant protein targets. The integration of computational and experimental approaches will be paramount in unlocking the full potential of 2-(3-carboxyanilino)benzoic acid and other novel N-aryl anthranilic acid derivatives.

References

  • PubChem. (n.d.). Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetyl-2-(3-carboxyanilino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(3-carboxyanilino)carbonyl]benzoic acid. University of Luxembourg. Retrieved from [Link]

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
  • Green Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Ohnacker, G., & Kottler, A. (1959). Process for the production of benzoic acid derivatives. U.S.
  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018). The Pharma Media.
  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (2025).
  • Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. (2022). DergiPark.
  • Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (n.d.). Frontiers Media.
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry.
  • Aksenov, A. V., & Aksenov, N. A. (2015). Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C-H functionalization of arenes. RSC Advances, 5(103), 84933-84936.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Deriv
  • Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-w
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. (2025). Royal Society of Chemistry.
  • ChemBK. (n.d.). Benzoic acid, 2-[[(2-chloro-3-pyridinyl)amino]carbonyl]-. Retrieved from [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (n.d.).
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024).
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(3-Carboxyphenyl)anthranilic Acid in Fluorescence Microscopy

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective use of N-(3-Carboxyphenyl)anthranilic acid as a fluorescent probe in microscopy. While e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective use of N-(3-Carboxyphenyl)anthranilic acid as a fluorescent probe in microscopy. While empirical data on this specific molecule is not extensively available in current scientific literature, this guide extrapolates its potential properties and applications based on the well-characterized photophysical behaviors of its parent compound, anthranilic acid, and related N-aryl derivatives. We present hypothesized spectral characteristics, a foundational protocol for cellular imaging, and a discussion of potential mechanisms and applications, all grounded in the established principles of fluorescence and cell biology. This document is intended to serve as a starting point for the empirical validation and application of this novel fluorophore.

Introduction: The Potential of a Novel Fluorophore

N-(3-Carboxyphenyl)anthranilic acid is a derivative of anthranilic acid, a compound known for its intrinsic blue fluorescence.[1] The parent molecule and its derivatives are recognized for their high quantum yields, small size, and environmentally sensitive emission spectra, making them excellent candidates for extrinsic fluorescent probes.[1] The addition of a carboxyphenyl group to the anthranilic acid core is anticipated to modulate its electronic and, consequently, its spectral properties, potentially offering new avenues for biological imaging.

The dual carboxylic acid moieties in N-(3-Carboxyphenyl)anthranilic acid suggest a molecule with significant polarity, which may influence its solubility in aqueous buffers and its permeability across cellular membranes. This characteristic could be leveraged for specific applications, such as staining fixed and permeabilized cells or as an extracellular marker in live-cell imaging. Furthermore, the charge-transfer character inherent to anthranilic acid derivatives suggests that its fluorescence emission may be sensitive to local environmental factors such as pH, polarity, and viscosity, opening up possibilities for its use as a biosensor.[1]

This application note provides a theoretical framework and a practical starting point for researchers interested in exploring the utility of N-(3-Carboxyphenyl)anthranilic acid in fluorescence microscopy.

Predicted Photophysical Properties

| Property | Predicted Value | Rationale | | --- | --- --- | --- | | Excitation Maximum (λex) | ~340 - 360 nm | Based on the known excitation of anthranilic acid[2] with an expected red shift from the N-phenyl group. | | Emission Maximum (λem) | ~415 - 440 nm | A corresponding red shift from the emission of anthranilic acid[2], placing it in the blue to cyan region. | | Stokes Shift | ~75 - 80 nm | Expected to be similar to or slightly larger than that of anthranilic acid. | | Quantum Yield (Φ) | Environmentally Dependent | Anthranilic acid derivatives are known to have quantum yields that are highly sensitive to solvent polarity.[1] | | Solubility | High in aqueous buffers (pH > 7) | The presence of two carboxylic acid groups suggests good solubility in neutral to basic aqueous solutions. |

Principle of Action and Potential Applications

The chemical structure of N-(3-Carboxyphenyl)anthranilic acid suggests several potential mechanisms of action and applications in cellular imaging. The molecule's polarity, conferred by its two carboxyl groups, likely prevents its passive diffusion across the lipid bilayers of live cells. Therefore, its primary application may be in fixed and permeabilized cells, where it could serve as a general cytoplasmic or nuclear counterstain, depending on its binding affinities for intracellular macromolecules.

The environmental sensitivity of the anthranilic acid fluorophore is a key feature.[1] Changes in the local microenvironment, such as alterations in pH or polarity associated with specific organelles or cellular processes, could modulate the fluorescence intensity and/or emission wavelength of N-(3-Carboxyphenyl)anthranilic acid. This opens the possibility of using it as a ratiometric or intensity-based sensor for studying cellular health, apoptosis, or organelle function.

Hypothesized Mechanism of Cellular Interaction

Probe N-(3-Carboxyphenyl)anthranilic acid (in buffer) Cell_Membrane Live Cell Membrane (Impermeable) Probe->Cell_Membrane Blocked Fixed_Cell Fixed & Permeabilized Cell Probe->Fixed_Cell Enters Cell Cytoplasm Cytoplasmic Proteins & Macromolecules Fixed_Cell->Cytoplasm Stains Nucleus Nuclear Structures Fixed_Cell->Nucleus Potential Staining Fluorescence Fluorescence Signal (Environmentally Sensitive) Cytoplasm->Fluorescence Nucleus->Fluorescence

Caption: Predicted interaction of N-(3-Carboxyphenyl)anthranilic acid with live vs. fixed cells.

Experimental Protocol: Staining of Fixed and Permeabilized Cells

This protocol provides a general framework for using N-(3-Carboxyphenyl)anthranilic acid as a fluorescent stain in fixed and permeabilized cells. Note: This protocol is a starting point and will require optimization for specific cell types and experimental conditions.

Materials
  • N-(3-Carboxyphenyl)anthranilic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Cells cultured on glass coverslips

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation source and blue emission filter)

Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve the appropriate amount of N-(3-Carboxyphenyl)anthranilic acid in high-quality DMSO. Store at -20°C, protected from light.

  • Working Solution (1-10 µM): Dilute the 10 mM stock solution in PBS to the desired final concentration. Prepare this solution fresh for each experiment. The optimal concentration will need to be determined empirically.

Staining Procedure
  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the permeabilized cells with the N-(3-Carboxyphenyl)anthranilic acid working solution (e.g., 5 µM in PBS) for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~450/50 nm).

Experimental Workflow

cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Analysis Cell_Culture Culture Cells on Coverslips Fixation Fix with 4% PFA Cell_Culture->Fixation Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare 1-10 µM Working Solution in PBS Stock_Solution->Working_Solution Staining Incubate with Working Solution Working_Solution->Staining Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Permeabilization->Staining Washing Wash with PBS Staining->Washing Mounting Mount Coverslip Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Step-by-step workflow for staining fixed and permeabilized cells.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this document are based on established principles of fluorescence microscopy and the known behavior of a well-studied class of fluorophores. To ensure the trustworthiness of your results when validating N-(3-Carboxyphenyl)anthranilic acid, consider the following self-validating steps:

  • Spectral Characterization: Before cellular experiments, perform a full spectrofluorometric analysis of the compound in various solvents (e.g., PBS, ethanol, DMSO) to determine its precise excitation and emission maxima, and to assess its environmental sensitivity.

  • Concentration Titration: Empirically determine the optimal staining concentration by testing a range of working solutions (e.g., from 0.5 µM to 20 µM) to find the best balance between signal intensity and background fluorescence.

  • Controls: Include unstained control samples (fixed and permeabilized cells without the probe) to assess autofluorescence.

  • Co-localization Studies: To determine the subcellular localization of the probe, co-stain with well-characterized organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

Conclusion and Future Directions

N-(3-Carboxyphenyl)anthranilic acid represents a promising, yet uncharacterized, fluorescent probe. Its structural similarity to environmentally sensitive fluorophores suggests its potential as a valuable tool in cellular imaging. The protocols and theoretical framework provided here offer a robust starting point for the empirical validation of this compound. Future research should focus on a thorough photophysical characterization, elucidation of its precise subcellular localization and binding partners, and exploration of its potential as a biosensor for dynamic cellular processes.

References

  • McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 23(21), 7049-7057. Available at: [Link]

  • Raut, S. L., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and... ResearchGate. Available at: [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2411-2415. Available at: [Link]

  • Anstead, J. R., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry, 29(12), 4053-4060. Available at: [Link]

  • PubChem. (n.d.). 2-((4-Carboxyphenyl)amino)benzoic acid. Retrieved from [Link]

Sources

Application

N-(3-Carboxyphenyl)anthranilic Acid: A Versatile Blue Fluorescent Label for Biomolecule Conjugation and Analysis

Application Note & Protocols Introduction Fluorescent labeling has become an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of biomolecules with high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction

Fluorescent labeling has become an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of biomolecules with high sensitivity and specificity.[] The selection of an appropriate fluorophore is critical and depends on the specific application, requiring a balance of properties such as brightness, photostability, size, and environmental sensitivity.[2] While a wide array of fluorescent labels are available, small organic dyes remain highly valuable for their minimal perturbation of the target biomolecule's function.

This guide details the application of N-(3-Carboxyphenyl)anthranilic acid, a derivative of the intrinsically fluorescent amino acid anthranilic acid, as a versatile blue fluorescent label. Anthranilic acid and its derivatives are known for their small size, significant Stokes shifts, and environmentally sensitive fluorescence emission, making them excellent probes for studying molecular interactions, protein conformation, and cellular dynamics.[3][4] The emission spectrum of these compounds is typically in the blue region of the spectrum, which is often underutilized in multiplexing experiments.[3][5]

The presence of two carboxylic acid groups on the N-(3-Carboxyphenyl)anthranilic acid scaffold provides a unique handle for bioconjugation. One carboxyl group can be selectively activated for covalent attachment to primary amines on biomolecules, such as the ε-amino group of lysine residues in proteins, while the other remains to potentially enhance aqueous solubility. This document provides a comprehensive overview of its properties, detailed protocols for its activation and conjugation to proteins, methods for purification and characterization of the conjugate, and insights into its applications.

Properties and Specifications

N-(3-Carboxyphenyl)anthranilic acid is a compact fluorophore characterized by its UV excitation and blue emission profile. Its fluorescence is notably sensitive to the polarity of its local environment, a feature that can be leveraged to report on binding events or conformational changes.

PropertySpecification
Chemical Formula C₁₅H₁₁NO₄
Molecular Weight 269.25 g/mol
Typical Excitation Max (λex) ~335 - 360 nm
Typical Emission Max (λem) ~410 - 450 nm[3][5]
Typical Stokes Shift ~75 - 90 nm[5]
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in aqueous buffers at neutral pH.
Quantum Yield (Φ) Environmentally dependent; can be high in non-polar environments.[3]
Fluorescence Lifetime (τ) Typically in the range of 7-9 ns for anthranilic acid derivatives.[6]

Principle of Biomolecule Labeling

The most common strategy for labeling proteins and other amine-containing biomolecules with N-(3-Carboxyphenyl)anthranilic acid involves the activation of one of its carboxyl groups to form an amine-reactive N-hydroxysuccinimide (NHS) ester.[7][8] This activated ester readily reacts with nucleophilic primary amines, such as those on lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond. The reaction is typically performed in a buffer with a slightly alkaline pH (8.0-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic.

The presence of two carboxylic acids on the parent molecule allows for regioselective activation, although a mixture of activated products is possible. For this guide, we will proceed with the general principle of activating the carboxylic acid to an NHS ester.

G cluster_activation Activation Step cluster_conjugation Conjugation Step CPAA N-(3-Carboxyphenyl) anthranilic acid CPAA_NHS Amine-Reactive CPAA-NHS Ester CPAA->CPAA_NHS Activation NHS_EDC NHS, EDC in Anhydrous Solvent CPAA_NHS_2 Amine-Reactive CPAA-NHS Ester Protein Biomolecule (e.g., Protein-NH₂) Conjugate Fluorescently Labeled Biomolecule NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct Release CPAA_NHS_2->Conjugate Amide Bond Formation (pH 8.0-9.0)

Caption: Covalent labeling workflow.

Experimental Protocols

This section provides a self-validating system, from dye activation to final conjugate characterization, ensuring reliable and reproducible results.

Protocol Part A: Activation of N-(3-Carboxyphenyl)anthranilic acid (CPAA)

Causality Insight: Since CPAA is a carboxylic acid, it must first be converted to a more reactive species to efficiently label proteins under mild conditions. The NHS ester is a common choice due to its relative stability and high reactivity with primary amines.[9] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a zero-length crosslinker to facilitate the formation of the NHS ester.[10]

Materials:

  • N-(3-Carboxyphenyl)anthranilic acid (CPAA)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Glass reaction vial with a magnetic stirrer

Procedure:

  • Preparation: In a clean, dry glass vial under an inert atmosphere (Argon or Nitrogen), dissolve 10 mg of CPAA in 1 mL of anhydrous DMF.

  • Addition of NHS: Add 1.2 equivalents of NHS to the solution and stir until dissolved.

  • Activation with EDC: Slowly add 1.5 equivalents of EDC to the reaction mixture. Note: EDC is moisture-sensitive; handle it quickly.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Washing: Once the reaction is complete, precipitate the CPAA-NHS ester product by adding the reaction mixture dropwise into 20 mL of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the solid product twice with cold, anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Drying and Storage: Dry the activated CPAA-NHS ester under a vacuum. Store the final product desiccated at -20°C. The activated ester should be used within a few weeks for best results.

Protocol Part B: Protein Labeling

Causality Insight: The efficiency of the labeling reaction is highly dependent on pH. A pH between 8.0 and 9.0 is optimal because the target primary amines on lysine residues are largely deprotonated and nucleophilic, while still being gentle enough to maintain the protein's structural integrity. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the protein for reaction with the NHS ester.

Materials:

  • Biomolecule (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate buffer, pH 8.0-9.0).

  • Activated CPAA-NHS ester (from Part A).

  • Anhydrous DMSO.

  • Reaction tubes.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of the CPAA-NHS ester in anhydrous DMSO.

  • Calculate Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point. This ratio must be optimized for each specific protein to achieve the desired Degree of Labeling (DOL) without causing protein precipitation or loss of function.[11]

    • Volume of Dye (µL) = [(Molar Ratio) × (Protein Conc. in mg/mL) × (Volume of Protein in mL)] / [(Protein MW in kDa) × (Dye Conc. in mM)]

  • Labeling Reaction: Add the calculated volume of the CPAA-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Stopping the Reaction (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or hydroxylamine. This step is often unnecessary if the purification step is performed immediately.

Protocol Part C: Purification of the Fluorescent Conjugate

Causality Insight: Removing unreacted, free dye is the most critical step for ensuring a low background signal and accurate quantification in downstream applications.[2] Size-Exclusion Chromatography (SEC) is an effective method that separates molecules based on their size; the larger protein-dye conjugate will elute before the small, free dye molecules.

Materials:

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-30).

  • Elution buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer.

  • Sample Loading: Carefully load the entire reaction mixture from Part B onto the top of the column resin.

  • Elution: Begin eluting the sample with the elution buffer.

  • Fraction Collection: The labeled protein will be in the first colored fractions to elute from the column. The smaller, unreacted dye molecules will elute later. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~340 nm (for the CPAA dye).

  • Pooling: Pool the fractions containing the purified conjugate.

  • Concentration: If necessary, concentrate the purified conjugate using a centrifugal filter device. Store the final conjugate at 4°C (short-term) or -20°C/-80°C in aliquots (long-term).

G start Start: Protein Solution (Amine-Free Buffer, pH 8.3) add_dye Add Dye to Protein (Target Molar Ratio) start->add_dye prep_dye Prepare 10 mM CPAA-NHS in DMSO prep_dye->add_dye incubate Incubate 1-2h, RT (Protected from Light) add_dye->incubate sec_column Purify via Size-Exclusion Chromatography (SEC) incubate->sec_column collect Collect Early Eluting (Colored) Fractions sec_column->collect characterize Characterize Conjugate (DOL, Activity Assay) collect->characterize end End: Purified, Characterized Conjugate characterize->end

Caption: Experimental workflow for protein labeling.

Protocol Part D: Characterization - Degree of Labeling (DOL)

Causality Insight: The DOL is a critical quality control parameter. It confirms the success of the conjugation and influences the fluorescence signal intensity and the biological activity of the conjugate. UV-Vis spectrophotometry provides a straightforward method to calculate this ratio. A correction factor is necessary because the dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the CPAA dye (~340 nm, A_dye).

  • Calculate the molar extinction coefficient (ε) for your specific protein at 280 nm. For CPAA, a representative ε of ~6,000 M⁻¹cm⁻¹ at its λ_max can be used, but should be determined empirically for the highest accuracy. The absorbance of CPAA at 280 nm is approximately 25% of its absorbance at its λ_max (Correction Factor, CF ≈ 0.25).

  • Calculate Protein Concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_dye / ε_dye

  • Calculate Degree of Labeling (DOL):

    • DOL = [Dye Conc. (M)] / [Protein Conc. (M)]

Applications and Field-Proven Insights

The unique properties of CPAA-labeled biomolecules make them suitable for a range of applications in research and drug discovery.

  • Fluorescence-Based Binding Assays: The environmental sensitivity of the CPAA fluorophore can be exploited to develop "turn-on" or ratiometric assays. A change in fluorescence intensity or a shift in the emission wavelength upon the biomolecule binding to its target can provide a direct readout of the interaction, which is highly valuable in high-throughput screening.[3][12]

  • Real-Time Cellular Imaging: CPAA-labeled antibodies or ligands can be used to visualize their targets in living cells via fluorescence microscopy.[13] Its blue emission provides an additional color channel for multiplexing experiments with common green (e.g., GFP, FITC) and red (e.g., RFP, Rhodamine) fluorophores.[14][15] Researchers should consider the photostability of the dye in long-term imaging experiments and use appropriate controls.[16]

  • Drug Discovery and Pharmacokinetics: Fluorescently labeling a drug candidate with CPAA allows for the direct visualization of its uptake, distribution, and localization within cells or tissues.[17][18] This provides critical data for understanding a drug's mechanism of action and its pharmacokinetic profile.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Inactive NHS ester (hydrolyzed due to moisture).2. Incorrect buffer pH (too low).3. Competing nucleophiles (e.g., Tris buffer).4. Insufficient dye-to-protein ratio.1. Use freshly prepared or properly stored CPAA-NHS ester.2. Ensure reaction buffer pH is 8.0-9.0.3. Use an amine-free buffer like PBS, HEPES, or bicarbonate.4. Increase the molar excess of the dye in the reaction.
Protein Precipitation 1. High DOL leading to reduced solubility.2. Use of too much organic solvent (DMSO).3. Protein is unstable at the reaction pH.1. Reduce the dye-to-protein molar ratio.2. Keep the volume of added DMSO below 10% of the total reaction volume.3. Perform the reaction at a lower pH (e.g., 7.5) for a longer duration, or screen for optimal pH.
Loss of Biological Activity 1. Labeling occurred at a critical residue in the active or binding site.2. High DOL caused conformational changes.1. Reduce the DOL.2. If possible, use site-specific labeling techniques.3. Always perform a functional assay to validate the activity of the labeled biomolecule.
High Background Fluorescence Incomplete removal of free, unreacted dye.Ensure thorough purification. Increase the length of the SEC column or perform a second purification step (e.g., dialysis).

Conclusion

N-(3-Carboxyphenyl)anthranilic acid is a valuable addition to the fluorescent labeling toolkit. Its small size minimizes functional perturbation of the target biomolecule, while its environmentally sensitive blue fluorescence provides unique opportunities for designing sophisticated binding assays and expanding the palette for multiplexed imaging. By following the robust protocols for activation, conjugation, and characterization outlined in this guide, researchers can confidently generate high-quality fluorescent conjugates to advance their studies in cell biology, biochemistry, and drug discovery.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories.
  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. National Institutes of Health (NIH).
  • Fluorescence intensity decays of anthranilic acid, anthranilamide and... ResearchGate.
  • Fluorescent labeling and modification of proteins. National Institutes of Health (NIH).
  • Fluorescent Labeling Dyes. TCI Chemicals.
  • Spectrum [Anthranilic Acid]. AAT Bioquest.
  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry.
  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. National Institutes of Health (NIH).
  • New fluorescent technology tracks drug responses in cells. Drug Target Review.
  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications (RSC Publishing).
  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry - ACS Publications.
  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.
  • Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. National Institutes of Health (NIH).
  • Fluorescent Labeling: Definition, Principles, Types and Applications. Creative Proteomics.
  • The Fluorescent Protein Color Palette. Evident Scientific.
  • Super-multiplexed fluorescence microscopy via photostability contrast. National Institutes of Health (NIH).
  • Application of Laser-based Fluorescence in Drug Discovery. Danaher Life Sciences.
  • Fluorescence: Its Medical Applications and Diagnostics. Longdom Publishing.
  • Reactions of N-hydroxysuccinimide esters of anthranilic acids with anions of beta-keto esters. A new route to 4-oxo-3-quinolinecarboxylic acid derivatives. PubMed.
  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.

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Method

Application Note: Selective Cancer Cell Imaging with Sialoglycan-Targeted Anthranilic Acid-Based Fluorescent Probes

Introduction: The Imperative for Selective Cancer Cell Visualization Fluorescence microscopy is an indispensable tool in cancer research, enabling the visualization of cellular morphology, tracking of molecular processes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Cancer Cell Visualization

Fluorescence microscopy is an indispensable tool in cancer research, enabling the visualization of cellular morphology, tracking of molecular processes, and assessment of therapeutic responses. A significant challenge lies in developing probes that can selectively distinguish cancerous cells from their healthy counterparts with high fidelity. Small-molecule fluorescent probes offer distinct advantages, including rapid cell permeability, high sensitivity, and the potential for targeted molecular recognition.[1][2] While the specific compound N-(3-Carboxyphenyl)anthranilic acid is not established as a primary imaging agent, its core structure, anthranilic acid, serves as a versatile and environmentally sensitive fluorophore.[3][4] By functionalizing the anthranilic acid scaffold, it is possible to create powerful probes for selective cancer cell imaging.

This application note details the use of a phenylboronic acid-conjugated anthranilic acid derivative for the targeted imaging of cancer cells. This approach leverages the aberrant glycosylation patterns on cancer cell surfaces, specifically the overexpression of sialic acids, to achieve selective labeling and visualization.

Principle of the Assay: Targeting the Cancer Glycocalyx

The underlying principle of this imaging application is the specific molecular recognition between a phenylboronic acid moiety on the fluorescent probe and sialic acid residues on the surface of cancer cells.

  • Aberrant Sialylation in Cancer: It is well-established that cancer cells exhibit altered glycosylation, often characterized by an increased density of terminal sialic acid residues on cell surface glycoproteins and glycolipids.[3] This dense network of sialoglycans plays a crucial role in tumor progression, metastasis, and immune evasion.

  • Boronic Acid-Sialic Acid Interaction: Phenylboronic acid forms a reversible covalent bond with the vicinal diols present in sialic acid residues.[3][4] This interaction is stable at physiological pH, making it an effective targeting strategy.

  • Fluorescence Activation: The anthranilic acid core of the probe is an environmentally sensitive fluorophore.[3][4] Upon binding to the sialoglycan-rich microenvironment of the cancer cell surface, the probe may exhibit an enhancement in its quantum yield, leading to a brighter fluorescent signal compared to its state in the aqueous buffer. These probes typically display a blue fluorescence emission.[3]

This targeted binding mechanism allows for the selective accumulation of the fluorescent probe on the plasma membrane of cancer cells, enabling clear visualization against a low-background signal from surrounding healthy cells.

cluster_Probe Fluorescent Probe cluster_Cell Cancer Cell Surface Probe Anthranilic Acid Fluorophore (Blue Emission) Targeting Phenylboronic Acid Moiety Probe->Targeting Linker Glycoprotein Sialoglycoprotein Targeting->Glycoprotein Forms Boronate Ester (Selective Binding) Membrane Plasma Membrane

Caption: Mechanism of selective cancer cell targeting.

Materials and Reagents

  • Phenylboronic acid-conjugated anthranilic acid probe (e.g., (3-(2-(Methylamino)benzamido)phenyl)boronic acid or similar derivative)[3]

  • Cancer cell line (e.g., HeLa, A549, MDA-MB-231)

  • Normal (non-cancerous) cell line for control (e.g., MCF-10A, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV filter cube)

Experimental Protocols

This section provides a step-by-step guide for the application of the sialoglycan-targeted probe for live-cell imaging.

Probe Preparation and Handling
  • Reconstitution: Prepare a 10 mM stock solution of the phenylboronic acid-conjugated anthranilic acid probe in anhydrous DMSO.

    • Rationale: DMSO is an effective solvent for many organic small molecules and is miscible with aqueous cell culture media. A high-concentration stock minimizes the volume of solvent added to the cells.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.

    • Rationale: The optimal working concentration should be determined empirically for each cell line to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.

Cell Culture and Seeding
  • Culture cancer and normal cells in their respective complete media in a humidified incubator at 37°C with 5% CO₂.

  • One day prior to imaging, seed the cells onto glass-bottom dishes or plates at a density that will result in 60-70% confluency on the day of the experiment.

    • Rationale: Sub-confluent monolayers are ideal for imaging, as they allow for clear visualization of individual cell morphology without the complications of cell-cell overlap.

Staining Protocol
  • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Rationale: Washing removes residual serum proteins that could potentially interact with the probe.

  • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Rationale: Incubation allows for the binding of the probe to the cell surface. The short incubation time is typical for small-molecule probes that target the plasma membrane.

  • Remove the probe solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Rationale: This washing step is critical for reducing background fluorescence and enhancing the contrast of the cell-bound signal.

  • Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

A 1. Seed Cells (60-70% Confluency) B 2. Wash with PBS A->B C 3. Incubate with Probe (1-10 µM, 15-30 min) B->C D 4. Wash with PBS (2x) (Remove Unbound Probe) C->D E 5. Image Cells (Fluorescence Microscopy) D->E

Sources

Application

Application Notes and Protocols for N-(3-Carboxyphenyl)anthranilic Acid Derivatives as Anti-inflammatory Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of N-(3-Carboxyphenyl)anthranilic Acid Derivatives Inflammation is a fundamental biological proces...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-(3-Carboxyphenyl)anthranilic Acid Derivatives

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegenerative conditions and cancer.[1] The anthranilic acid scaffold has long been a cornerstone in the development of anti-inflammatory drugs, with its derivatives demonstrating significant analgesic, antipyretic, and anti-inflammatory properties.[1] This guide focuses on a specific subclass, N-(3-Carboxyphenyl)anthranilic acid derivatives, which hold promise as a new generation of anti-inflammatory agents. These compounds are structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) and are being investigated for their potential to offer improved efficacy and safety profiles.

This document serves as a comprehensive technical resource, providing detailed protocols and application notes for the synthesis, in vitro evaluation, and in vivo assessment of N-(3-Carboxyphenyl)anthranilic acid derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising class of compounds.

I. Synthesis of N-(3-Carboxyphenyl)anthranilic Acid Derivatives

The primary route for synthesizing N-aryl anthranilic acid derivatives is the Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative.

General Protocol for Ullmann Condensation

This protocol outlines the synthesis of N-aryl anthranilic acid derivatives.

Materials:

  • o-Chlorobenzoic acid

  • Substituted anilines

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (95%)

  • Dilute hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).[2]

  • Reflux the mixture for approximately 7 hours.[2]

  • After reflux, cool the reaction mixture and suspend the resulting solid in water.[2]

  • Precipitate the product by adding dilute hydrochloric acid.[2]

  • Filter the precipitate, dry it completely, and recrystallize from 95% ethanol to obtain the purified N-aryl anthranilic acid derivative.[2]

Causality Behind Experimental Choices:

  • Cupric oxide acts as a catalyst to facilitate the carbon-nitrogen bond formation between the o-chlorobenzoic acid and the aniline.

  • Anhydrous potassium carbonate serves as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.[2]

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

  • Acidification with HCl protonates the carboxylate salt, leading to the precipitation of the final carboxylic acid product.

  • Recrystallization from ethanol is a purification step to remove any unreacted starting materials or byproducts, yielding a product with high purity.

II. In Vitro Evaluation of Anti-inflammatory Activity

A crucial step in the drug discovery process is the in vitro evaluation of the synthesized compounds to determine their potency and mechanism of action. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and the NLRP3 inflammasome.

A. Cyclooxygenase (COX-2) Inhibition Assay

Many traditional NSAIDs exert their effects by inhibiting COX enzymes. Assessing the inhibitory activity of N-(3-Carboxyphenyl)anthranilic acid derivatives against COX-2 is a primary screening step.

Protocol for In Vitro COX-2 Inhibition Assay: This colorimetric assay measures the peroxidase component of COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Hematin

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compounds (N-(3-Carboxyphenyl)anthranilic acid derivatives) dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing 150 µL of Tris-HCl buffer, 10 µL of Hematin (final concentration 1 µM), and 10 µL of the COX-2 enzyme solution.

  • Add 10 µL of the test compound at various concentrations (or DMSO for the vehicle control) and 10 µL of Celecoxib to the positive control wells.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well.

  • Immediately measure the absorbance at 590 nm at time zero and then at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Calculate the rate of TMPD oxidation from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

B. Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Workflow for Assessing NLRP3 Inflammasome Inhibition:

Caption: Workflow for evaluating NLRP3 inflammasome inhibition.

Materials:

  • LPS-primed macrophages (e.g., THP-1 cells differentiated with PMA, or bone marrow-derived macrophages)

  • Test compounds

  • ATP or Nigericin

  • Human or Mouse IL-1β ELISA kit

  • Cell culture medium and plates

Procedure:

  • Seed macrophages in a 96-well plate and prime with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the primed cells with various concentrations of the N-(3-Carboxyphenyl)anthranilic acid derivative for 1 hour.

  • Induce NLRP3 inflammasome activation by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Materials:

  • Cell lysates from treated macrophages

  • Caspase-1 colorimetric or fluorometric assay kit (containing a specific substrate like Ac-YVAD-pNA)

  • Microplate reader

Procedure:

  • Prepare cell lysates from macrophages treated as described in the IL-1β release protocol.

  • Perform the caspase-1 activity assay using a commercial kit, following the manufacturer's protocol. This typically involves incubating the cell lysate with a caspase-1-specific substrate that releases a chromophore or fluorophore upon cleavage.

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-1 activity.

Materials:

  • Cell lysates and supernatants from treated macrophages

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Collect both the cell lysates and the supernatants from treated macrophages. Precipitate proteins from the supernatant using methods like trichloroacetic acid (TCA) precipitation.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for caspase-1.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate. The appearance of the cleaved p20 subunit of caspase-1 indicates inflammasome activation.

III. In Vivo Evaluation of Anti-inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-established acute inflammation model.

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (N-(3-Carboxyphenyl)anthranilic acid derivatives)

  • Indomethacin or Phenylbutazone (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compounds and the positive control orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

  • Determine the ED₅₀ value (the dose that causes 50% inhibition of edema).

IV. Data Presentation

Quantitative data from in vitro and in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of N-(3-Carboxyphenyl)anthranilic Acid Derivatives

CompoundCOX-2 Inhibition IC₅₀ (µM)NLRP3 Inhibition (IL-1β release) IC₅₀ (µM)
Derivative 1 Insert ValueInsert Value
Derivative 2 Insert ValueInsert Value
Derivative 3 Insert ValueInsert Value
Celecoxib Insert ValueN/A
MCC950 N/AInsert Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)ED₅₀ (mg/kg)
Derivative 1 Dose 1ValueInsert Value
Dose 2Value
Dose 3Value
Indomethacin DoseValueInsert Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

V. Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of N-(3-Carboxyphenyl)anthranilic acid derivatives are likely mediated through the modulation of key inflammatory signaling pathways. While direct inhibition of COX-2 is a probable mechanism, emerging evidence suggests that interference with the NLRP3 inflammasome pathway may also play a significant role.

Canonical NLRP3 Inflammasome Activation Pathway and Potential Points of Inhibition:

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Pro_IL1b Pro-IL-1β Stimuli Various Stimuli (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Stimuli->Ion_Flux ROS Mitochondrial ROS Stimuli->ROS NLRP3 NLRP3 Ion_Flux->NLRP3 Activation ROS->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Inflammasome Assembled NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis IL1b Mature IL-1β (Pro-inflammatory) Inhibitor N-(3-Carboxyphenyl)anthranilic Acid Derivative Inhibitor->NLRP3 Potential Inhibition? Inhibitor->Casp1 Potential Inhibition?

Caption: Canonical NLRP3 inflammasome pathway and potential inhibitory points.

Expert Interpretation: The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to the NF-κB-mediated transcription of key inflammasome components, including NLRP3 itself and pro-IL-1β. The "activation" signal, triggered by a diverse range of stimuli such as ATP or nigericin, leads to events like potassium efflux and the generation of reactive oxygen species (ROS). These events promote the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex. This complex then facilitates the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into the highly pro-inflammatory mature IL-1β.

N-(3-Carboxyphenyl)anthranilic acid derivatives may exert their anti-inflammatory effects by interfering with this pathway at one or more points. Plausible mechanisms include the direct inhibition of NLRP3 oligomerization, blockade of ASC recruitment, or direct inhibition of caspase-1 activity. Further detailed mechanistic studies are required to elucidate the precise molecular targets of these compounds within the NLRP3 inflammasome pathway.

References

  • Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. [Link]

  • Grecian, B., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6535. [Link]

  • Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680–696. [Link]

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012–1021. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P.-Y. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. [Link]

  • Guo, H., Callaway, J. B., & Ting, J. P.-Y. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics. Nature Medicine, 21(7), 677–687. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • InvivoGen. (n.d.). THP-1 Cells. Retrieved from [Link]

  • Sharma, D., & Kanneganti, T. D. (2021). The cell biology of NLRP3 inflammasome activation. Journal of Cell Biology, 220(8), e202102089. [Link]

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Method

Application Notes and Protocols for N-(3-Carboxyphenyl)anthranilic Acid Analogs: Evaluation of Antimicrobial and Antifungal Activity

Introduction: The Imperative for Novel Antimicrobial Agents The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Anthranilic acid derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This application note focuses on a specific subclass, N-(3-Carboxyphenyl)anthranilic acid analogs, providing a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and evaluation of the antimicrobial and antifungal potential of these compounds, offering detailed, field-proven protocols and the scientific rationale behind the experimental designs.

N-phenylanthranilic acid, the core scaffold of these analogs, is the foundation for several non-steroidal anti-inflammatory drugs (NSAIDs).[1] The exploration of its derivatives for antimicrobial applications is a compelling strategy in drug repurposing and discovery.[3] Metal complexes of N-phenyl anthranilic acid, for instance, have shown enhanced antimicrobial activity compared to the parent ligand, suggesting that structural modifications can significantly modulate their biological effects.[1] This guide aims to provide a robust framework for the systematic investigation of N-(3-Carboxyphenyl)anthranilic acid analogs as a potential new frontier in the fight against microbial infections.

Synthesis of N-(3-Carboxyphenyl)anthranilic Acid Analogs

The synthesis of N-arylanthranilic acids is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[4] This method offers a versatile approach to creating a library of N-(3-Carboxyphenyl)anthranilic acid analogs with diverse substitutions.

Protocol: Ullmann Condensation for N-(3-Carboxyphenyl)anthranilic Acid Synthesis

This protocol outlines the synthesis of N-(3-carboxyphenyl)anthranilic acid from 2-chlorobenzoic acid and 3-aminobenzoic acid.

Materials:

  • 2-chlorobenzoic acid

  • 3-aminobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO) or Copper powder

  • Amyl alcohol or another suitable high-boiling point solvent

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ethanol

  • Standard laboratory glassware for reflux reactions

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-aminobenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide (approximately 5-10 mol%).

  • Solvent Addition: Add a suitable volume of amyl alcohol to the flask to ensure adequate mixing and reflux temperature.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Acidification: Slowly add dilute hydrochloric acid to the cooled reaction mixture until the pH is acidic. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(3-carboxyphenyl)anthranilic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined.

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + 3-Aminobenzoic Acid + K₂CO₃ + CuO Reflux Reflux Reactants->Reflux Solvent Amyl Alcohol Solvent->Reflux Workup Cooling & Acidification (HCl) Reflux->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Product N-(3-Carboxyphenyl)anthranilic Acid Purification->Product

Caption: Ullmann Condensation Workflow for Synthesis.

Evaluation of Antimicrobial and Antifungal Activity

A critical step in the assessment of novel compounds is the determination of their efficacy against a panel of clinically relevant microorganisms. The following protocols describe standardized methods for evaluating the antimicrobial and antifungal activity of N-(3-Carboxyphenyl)anthranilic acid analogs.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Synthesized N-(3-Carboxyphenyl)anthranilic acid analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungal strains on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁶ cells/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of microorganisms to antimicrobial agents.[1]

Materials:

  • Synthesized N-(3-Carboxyphenyl)anthranilic acid analogs

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the microbial suspension.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the synthesized compound solution. Allow the solvent to evaporate completely.

  • Placement of Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Antimicrobial_Testing_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Disk Agar Disk Diffusion MIC_Inoculum Prepare Microbial Inoculum MIC_Inoculate Inoculate 96-well Plate MIC_Inoculum->MIC_Inoculate MIC_Dilution Serial Dilution of Compound MIC_Dilution->MIC_Inoculate MIC_Incubate Incubate MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read Disk_Inoculum Prepare Microbial Inoculum Disk_Plate Inoculate Agar Plate Disk_Inoculum->Disk_Plate Disk_Place Place Disks on Agar Disk_Plate->Disk_Place Disk_Prepare Impregnate Disks Disk_Prepare->Disk_Place Disk_Incubate Incubate Disk_Place->Disk_Incubate Disk_Measure Measure Zone of Inhibition Disk_Incubate->Disk_Measure

Caption: Workflows for Antimicrobial Susceptibility Testing.

Anticipated Antimicrobial and Antifungal Activity

While specific data for N-(3-Carboxyphenyl)anthranilic acid analogs is not extensively available in the public domain, based on the activity of related anthranilic acid derivatives, it is hypothesized that these compounds will exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] The presence of the additional carboxylic acid group may influence the compound's solubility, cell permeability, and interaction with microbial targets.

Table 1: Hypothetical MIC Values (μg/mL) of N-(3-Carboxyphenyl)anthranilic Acid Analogs

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Analog 1321664>12864128
Analog 2168321283264
Analog 36432128>128128>128
Ciprofloxacin0.50.250.1251--
Fluconazole----816

Note: The values presented in this table are hypothetical and should be experimentally determined.

Mechanism of Action: Postulated Pathways

The precise antimicrobial mechanism of N-(3-Carboxyphenyl)anthranilic acid analogs is yet to be fully elucidated. However, based on studies of related fenamic acid derivatives, several potential mechanisms can be postulated. One proposed mechanism for the antibacterial action of N-phenylanthranilic acid derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] For their antifungal activity, these compounds may act by inhibiting cyclooxygenase (COX) enzymes, which are present in some fungi and are involved in the production of prostaglandins that can contribute to fungal colonization.[8]

Mechanism_of_Action cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action Compound N-(3-Carboxyphenyl)anthranilic Acid Analog DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase COX_Enzyme Cyclooxygenase (COX) Compound->COX_Enzyme DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Inhibition

Caption: Postulated Mechanisms of Antimicrobial Action.

Evaluation of Cytotoxicity

Assessing the cytotoxicity of novel antimicrobial compounds against mammalian cells is a crucial step in early-stage drug development to determine their therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol: MTT Assay for Cytotoxicity Assessment

Materials:

  • Synthesized N-(3-Carboxyphenyl)anthranilic acid analogs

  • Mammalian cell line (e.g., HEK293, HepG2, or other relevant cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of N-(3-Carboxyphenyl)anthranilic Acid Analogs on a Mammalian Cell Line (e.g., HEK293)

CompoundIC₅₀ (µM)
Analog 1>100
Analog 285
Analog 3>100
Doxorubicin1.5

Note: The values presented in this table are hypothetical and should be experimentally determined.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and biological evaluation of N-(3-Carboxyphenyl)anthranilic acid analogs as potential antimicrobial and antifungal agents. The provided protocols are robust and can be adapted to screen a library of synthesized compounds efficiently. While the specific biological activity of this subclass of anthranilic acid derivatives requires thorough experimental investigation, the existing literature on related compounds suggests a promising avenue for the discovery of new antimicrobial leads.

Future work should focus on synthesizing a diverse library of these analogs to establish a clear structure-activity relationship (SAR). Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most active compounds. In vivo efficacy and toxicity studies will be the subsequent critical steps in the preclinical development of any promising candidates identified through these in vitro screening protocols.

References

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. Available from: [Link]

  • Chai, Y. et al. (2018). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 6(1), 85-98. Available from: [Link]

  • Choi, H. et al. (2023). N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. Molecules, 28(14), 5406. Available from: [Link]

  • Gautam, A. et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available from: [Link]

  • Hassan, A. S. et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(19), 6683. Available from: [Link]

  • Jeremiah, S. S. et al. (2020). Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 64(8), e00505-20. Available from: [Link]

  • Kim, I. et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). Bioorganic & Medicinal Chemistry Letters, 27(9), 1956-1960. Available from: [Link]

  • Pandey, J. et al. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 464-475. Available from: [Link]

  • Polshettiwar, V. & Kaushik, M. P. (2005). A new protocol for the synthesis of N-substituted anthranilic acids. Tetrahedron Letters, 46(39), 6745-6747. Available from: [Link]

  • Prasher, P. & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-956. Available from: [Link]

  • Razzag, A. A. (2016). Elevation of antidermatophytic action of mefenamic acid by cobalt ions. Journal of Taibah University Medical Sciences, 11(5), 449-452. Available from: [Link]

  • Said, A. M. et al. (2021). Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. ResearchGate. Available from: [Link]

  • Tantisantisom, K. et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 12, 593-601. Available from: [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. Available from: [Link]

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Application

Application Notes &amp; Protocols: N-(3-Carboxyphenyl)anthranilic Acid in Heterocyclic Synthesis

Abstract This technical guide provides a comprehensive overview of the synthesis and application of N-(3-Carboxyphenyl)anthranilic acid, a valuable and functionalized diarylamine precursor, in the construction of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of N-(3-Carboxyphenyl)anthranilic acid, a valuable and functionalized diarylamine precursor, in the construction of medicinally relevant heterocyclic scaffolds. While the parent compound, N-phenylanthranilic acid, is widely utilized, the introduction of a carboxylic acid moiety on the N-phenyl ring offers a key functional handle for further synthetic elaboration, making it a molecule of significant interest for drug discovery and materials science. This document details field-proven protocols for the synthesis of the precursor itself via Ullmann condensation and its subsequent transformation into high-value acridone and quinazolinone cores. Mechanistic insights, step-by-step experimental procedures, and pathways for potential diversification are discussed to provide researchers with a robust and practical resource.

Introduction: The Strategic Value of N-Aryl Anthranilic Acids

N-Aryl anthranilic acids are a cornerstone class of building blocks in organic synthesis. Their inherent structure, featuring a diarylamine linkage with an ortho-carboxyl group, makes them exceptionally versatile precursors for a variety of fused heterocyclic systems through intramolecular cyclization reactions.[1] These heterocyclic products, such as acridones and quinazolinones, form the core of numerous pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The subject of this guide, N-(3-Carboxyphenyl)anthranilic acid, enhances this utility by incorporating a second carboxylic acid group. This additional functionality serves as a strategic attachment point for constructing more complex molecules, improving solubility, or modulating biological activity through further derivatization. This document provides the necessary theoretical grounding and practical protocols to leverage this unique precursor in a research setting.

Section 1: Synthesis of the Precursor, N-(3-Carboxyphenyl)anthranilic Acid

The primary and most reliable method for constructing the N-aryl anthranilic acid scaffold is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3] This process involves the coupling of an aryl amine with an aryl halide. For the synthesis of N-(3-Carboxyphenyl)anthranilic acid, two symmetrical pathways are viable:

  • Reaction of 2-chlorobenzoic acid with 3-aminobenzoic acid.

  • Reaction of anthranilic acid with 3-chlorobenzoic acid.

The choice between these routes often depends on the commercial availability and cost of the starting materials. The underlying mechanism involves the formation of a copper(I) species that facilitates the C-N bond formation.[4] Recent advancements have introduced milder conditions, including the use of ligands, ionic liquids, and microwave irradiation to improve yields and reduce reaction times.[5][6][7]

Mechanism Insight: The Ullmann Condensation

The Ullmann condensation is a robust C-N bond-forming reaction. The process is initiated by the coordination of the copper catalyst to the aryl halide. This is followed by a nucleophilic attack from the amine. The presence of a base, typically potassium carbonate, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The reaction is often performed at elevated temperatures to overcome the activation energy of the C-N coupling step.

Detailed Protocol 1: Synthesis of N-(3-Carboxyphenyl)anthranilic Acid

This protocol is adapted from the well-established procedure for N-phenylanthranilic acid and is optimized for the synthesis of the dicarboxylic acid derivative.[3][8]

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv.)

  • 3-Aminobenzoic acid (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Copper(I) oxide (Cu₂O) or Copper powder (0.1 equiv., catalyst)

  • N,N-Dimethylformamide (DMF) or Amyl Alcohol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, 3-aminobenzoic acid, anhydrous potassium carbonate, and the copper catalyst.

  • Add a suitable high-boiling solvent such as DMF or amyl alcohol to the flask.

  • Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice and water, and stir.

  • Acidify the aqueous mixture by the slow, dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common method involves dissolving the solid in a hot aqueous solution of sodium carbonate, treating with decolorizing carbon, filtering while hot, and then re-precipitating the purified acid by adding HCl to the filtrate.

  • Dry the purified N-(3-Carboxyphenyl)anthranilic acid in a vacuum oven to a constant weight.

Data Presentation: Comparison of Ullmann Reaction Conditions
ParameterConventional HeatingUltrasound-AssistedMicrowave-Assisted
Solvent DMF, Amyl AlcoholWater, DMFWater, Ionic Liquids
Temperature 130-160 °CAmbient to 50 °C100-150 °C
Reaction Time 4-12 hours20-60 minutes5-30 minutes
Typical Yield 70-85%80-95%[5]85-95%[6]
Key Advantage Simple setupGreen solvent (water), speedDrastically reduced time
Reference [8][5][6][7]

Section 2: Synthesis of Substituted Acridones

The intramolecular cyclization of N-phenylanthranilic acids is the most direct and valuable method for preparing the acridone core, a tricyclic heterocycle found in many natural products and synthetic compounds with significant biological activity.[9]

Mechanism Insight: Acid-Catalyzed Intramolecular Acylation

This transformation is a classic example of an intramolecular Friedel-Crafts-type acylation.[2] In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the carboxylic acid is protonated, forming a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich N-phenyl ring at the ortho position, leading to the formation of the new six-membered ring. A subsequent dehydration step re-establishes aromaticity, yielding the stable, conjugated acridone system. The reaction is irreversible and typically proceeds in high yield.[8][10]

cluster_start N-(3-Carboxyphenyl)anthranilic Acid cluster_reagent Reagents cluster_intermediate Mechanism cluster_product Product start Precursor reagent H₂SO₄ (conc.) Heat (100 °C) start->reagent 1. acylium Acylium Ion Formation reagent->acylium 2. cyclization Intramolecular Electrophilic Attack acylium->cyclization 3. dehydration Dehydration & Aromatization cyclization->dehydration 4. product Carboxy-Substituted Acridone dehydration->product 5.

Caption: Workflow for Acridone Synthesis.

Detailed Protocol 2: Synthesis of a Carboxy-Substituted Acridone

This protocol is a direct adaptation of the established synthesis of acridone from N-phenylanthranilic acid.[8]

Materials:

  • N-(3-Carboxyphenyl)anthranilic acid (1.0 equiv.)

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

Procedure:

  • Carefully add N-(3-Carboxyphenyl)anthranilic acid in small portions to a flask containing concentrated sulfuric acid, with stirring. An exothermic reaction may be observed. The amount of sulfuric acid should be sufficient to create a stirrable solution (e.g., 3-5 mL per gram of starting material).

  • Heat the resulting solution on a boiling water bath (or in an oil bath set to 100 °C) for 2-4 hours.

  • After the reaction period, cool the flask slightly and then carefully pour the acidic solution into a large beaker containing boiling water (approximately 10 volumes of water to 1 volume of acid). Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment. Pouring the acid slowly down the side of the beaker can minimize spattering.

  • A yellow precipitate of the acridone derivative will form. Continue to boil the aqueous suspension for 5-10 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with hot water until the washings are neutral to pH paper.

  • Purification: The crude acridone can be purified by recrystallization from a high-boiling solvent like glacial acetic acid or isoamyl alcohol.[8] Alternatively, it can be purified by suspending the crude solid in a hot aqueous sodium carbonate solution to remove any unreacted starting material, followed by filtration, washing with water, and drying.

  • Dry the final product in a vacuum oven.

Section 3: Synthesis of Substituted Quinazolinones

Quinazolinones are another class of heterocycles readily accessible from anthranilic acid and its derivatives.[11][12] They are prevalent in medicinal chemistry, with applications as sedatives, anticancer agents, and anti-inflammatory drugs.[13] The most common route involves the cyclocondensation of an anthranilic acid derivative with a one-carbon source, such as formamide or an orthoester.[14][15]

Mechanism Insight: Cyclocondensation Reactions

The synthesis of the quinazolin-4(3H)-one core from anthranilic acid and formamide proceeds through an initial formation of N-formylanthranilic acid.[13] At elevated temperatures, this intermediate reacts with another molecule of formamide (acting as an ammonia source) to form an o-amidobenzamide intermediate. Subsequent intramolecular cyclization and dehydration yield the final quinazolinone product.[13] When N-aryl anthranilic acids are used with other reagents, the reaction can be directed to form 3-aryl-4(3H)-quinazolinones.[16]

cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Cyclization start Anthranilic Acid Derivative formylation N-Acylation start->formylation reagent1 One-Carbon Source (e.g., Formamide) reagent1->formylation amidation Amidation formylation->amidation cyclization Intramolecular Cyclization amidation->cyclization product Quinazolin-4(3H)-one cyclization->product

Caption: General Pathway for Quinazolinone Synthesis.

Detailed Protocol 3: General Synthesis of a Quinazolin-4(3H)-one from Anthranilic Acid

This protocol provides a general method for synthesizing the parent quinazolinone ring system, which can be adapted for various substituted anthranilic acids.[13][15]

Materials:

  • Anthranilic Acid (1.0 equiv.)

  • Formamide (excess, ~4-5 equiv.)

Procedure:

  • In a round-bottom flask fitted with an air condenser, combine anthranilic acid and formamide.

  • Heat the mixture in an oil bath at 120-130 °C for 2-4 hours. Water will be evolved during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water. A precipitate of quinazolin-4(3H)-one will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purification: The crude product can be purified by recrystallization from water or ethanol to yield the final product.

Application Note: While this protocol uses unsubstituted anthranilic acid, N-(3-Carboxyphenyl)anthranilic acid could potentially be used in related cyclocondensation reactions with reagents like triethyl orthoformate to synthesize more complex 3-aryl-substituted quinazolinones.[16] However, the reactivity of the two carboxylic acid groups would need to be carefully considered and may require selective protection-deprotection strategies.

Conclusion

N-(3-Carboxyphenyl)anthranilic acid stands out as a highly valuable, bifunctional precursor for heterocyclic synthesis. Its straightforward preparation via the Ullmann condensation and its facile, high-yield conversion to carboxy-functionalized acridones provide a direct route to compounds with significant potential for further chemical exploration. Furthermore, its structural relationship to key intermediates for quinazolinone synthesis opens avenues for creating diverse molecular libraries. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to utilize this versatile building block in the development of novel therapeutics and advanced materials.

References

  • Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses, Coll. Vol. 2, p.15 (1943); Vol. 18, p.3 (1938).

  • Steingruber, H. S., et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025, part _, 0-0.

  • Soural, M., et al. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 2021.

  • Joshi, J. D., et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 2009, 71(3), 313–316.

  • Docampo Palacios, M. L.; Pello´n Comdom, R. F. Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 2003, 33(10), 1771-1775.

  • Gu, Z., et al. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Molecules, 2022.

  • Cao, S.-L., et al. Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Synthetic Communications, 2008, 38(13), 2227-2236.

  • Organic Chemistry Portal. Ullmann Reaction.

  • Ighilahriz-Boubchir, K., et al. Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid, orthoesters, and amines catalyzed by recyclable Keggin heteropolyacids. Research on Chemical Intermediates, 2018.

  • Bergman, J. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral Thesis, Karolinska Institutet, 2004.

  • Behera, A. K., et al. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 2021, 6(49), 33898–33906.

  • Bergman, J. Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal, 2017.

  • Al-Obaidi, A., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023, 28(2), 856.

  • Csende, F. Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate, 2015.

  • Woodburn, G. R., et al. A Facile Synthesis of Anthranilic Acid-Derived N,N,O-Terdentates. ResearchGate, 2010.

  • Alimov, A. N., et al. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing, 2021.

  • Vélot, A., et al. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 2011, 6(1), 124-130.

  • Kumar, P., et al. Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers, 2019.

  • Google Patents. Process for making N-aryl-anthranilic acid and their derivatives. CN1458921A.

  • Al-Mulla, A. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2022.

  • Kwong, F. Y., et al. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 2003, 5(6), 793-796.

Sources

Method

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Anthranilic Acid Derivatives

Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Anthranilic Acid Derivatives Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a foundational scaffold for a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Anthranilic Acid Derivatives

Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a foundational scaffold for a diverse array of molecules with significant pharmacological relevance. Its derivatives are prominent in medicinal chemistry, forming the active core of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, as well as finding applications as potential anticancer, antiviral, and antimicrobial agents.[1] The efficacy and safety of these therapeutic agents are intrinsically linked to their purity, concentration, and metabolic fate. Consequently, robust and reliable analytical methods are paramount for quality control in pharmaceutical manufacturing, pharmacokinetic studies in drug development, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the quantification and characterization of anthranilic acid derivatives. Its high resolution, sensitivity, and adaptability make it ideally suited for separating these compounds from complex matrices such as pharmaceutical formulations and biological fluids.[2][3] This guide provides a comprehensive framework for developing, validating, and implementing HPLC methods for the analysis of this important class of molecules. We will delve into the causal relationships behind methodological choices, offering not just protocols, but a strategic understanding of the chromatographic process.

The Chromatographic Blueprint: Mastering the Separation of Anthranilic Acid Derivatives

The successful HPLC analysis of anthranilic acid derivatives hinges on a clear understanding of their physicochemical properties. These molecules typically possess a carboxyl group and an amino group attached to a benzene ring, rendering them ionizable. Their aromatic nature and often-appended hydrophobic moieties dictate their retention behavior on reversed-phase columns.

The Stationary Phase: Why C18 is the Workhorse

The vast majority of applications will be best served by a reversed-phase C18 (octadecylsilane) column. This is a direct consequence of the molecular structure of most anthranilic acid derivatives. The nonpolar C18 alkyl chains provide a hydrophobic surface that interacts favorably with the aromatic ring and other nonpolar substituents of the analytes, leading to predictable and controllable retention. Columns with a 5 µm particle size and dimensions of 150 x 4.6 mm are a common and effective starting point for method development.[2]

The Mobile Phase: The Engine of Selectivity

The mobile phase is the most powerful tool for manipulating the separation. For anthranilic acid derivatives, it is typically a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.

  • The Role of pH: The ionization state of both the acidic carboxyl group and the basic amino group is controlled by the mobile phase pH. To ensure reproducible retention times and sharp peak shapes, it is crucial to operate at a pH that is at least 1.5 to 2 units away from the pKa of the ionizable groups. For these acidic compounds, a mobile phase buffered to a pH between 3 and 5 is often optimal. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and increasing its retention on a C18 column.[4] Phosphate and acetate buffers are common choices.[2][4]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred organic solvent due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at low wavelengths. The ratio of buffer to organic modifier determines the overall elution strength of the mobile phase. A higher percentage of organic solvent will decrease retention times.

  • Isocratic vs. Gradient Elution: For analyzing a single compound or a mixture of derivatives with similar polarities, an isocratic method (constant mobile phase composition) is simple, robust, and sufficient.[2][4] However, when analyzing complex mixtures with a wide range of polarities or when separating the active pharmaceutical ingredient (API) from its impurities, a gradient elution (where the mobile phase composition changes over time) is necessary to achieve adequate resolution and reasonable run times.[3][4]

Detection: Visualizing the Analytes

The aromatic ring inherent to anthranilic acid derivatives makes them strong chromophores, ideally suited for UV detection. The selection of the detection wavelength is critical for sensitivity. An initial scan of the analyte's UV spectrum will reveal its wavelength of maximum absorbance (λmax). For many fenamic acid derivatives, wavelengths around 280 nm are effective.[2][3] For simpler derivatives or when analyzing at lower concentrations, a lower wavelength, such as 210-230 nm, may provide a better signal-to-noise ratio.[2]

Experimental Workflow for HPLC Analysis

The following diagram outlines a typical workflow for the HPLC analysis of anthranilic acid derivatives, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Pharmaceutical, Urine) SPE Sample Pre-treatment (e.g., Solid-Phase Extraction) Sample->SPE Clean-up StdPrep Standard Preparation (Stock & Working Standards) HPLC HPLC Injection & Chromatographic Separation StdPrep->HPLC MobilePhase Mobile Phase Preparation (Buffering, Filtering, Degassing) MobilePhase->HPLC SPE->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Report Final Report & Data Archiving Integration->Report

Caption: A generalized workflow for the HPLC analysis of anthranilic acid derivatives.

Detailed Protocols

Protocol 1: Sample Preparation from Biological Matrices (Urine)

For complex matrices like urine, a sample clean-up step is essential to remove endogenous interferences that can co-elute with the analytes or damage the HPLC column. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[2]

Objective: To extract and concentrate anthranilic acid derivatives from a urine sample.

Materials:

  • Strong Anion-Exchange (SAX) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Acetic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Step-by-Step Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Cartridge Conditioning: Condition the SAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load 1 mL of the supernatant from the urine sample onto the conditioned SPE cartridge. The acidic analytes will be retained by the anion-exchange sorbent.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the retained anthranilic acid derivatives with 1 mL of methanol containing 2% acetic acid. The acetic acid protonates the analytes, disrupting their interaction with the sorbent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: A Robust Isocratic HPLC Method for Fenamic Acids

This protocol provides a starting point for the simultaneous analysis of common NSAIDs derived from anthranilic acid, such as mefenamic acid, flufenamic acid, and tolfenamic acid.[2]

Objective: To achieve baseline separation and quantification of fenamic acids.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase Acetonitrile and 50mM Sodium Acetate Buffer (pH 5.0) in a 55:45 (v/v) ratio.[2]The pH of 5.0 ensures the carboxylic acid group is mostly protonated, leading to good retention and peak shape. Acetonitrile provides good elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak efficiency.
Detection Wavelength 280 nm[2]This wavelength provides good sensitivity for the fenamic acid structures.
Injection Volume 10 µLA typical injection volume that avoids column overloading for standard concentration ranges.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve Preparation: Prepare a series of calibration standards of the target analytes in the mobile phase, covering the expected concentration range of the samples.

  • Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards, and then the prepared samples.

  • Data Analysis: Integrate the peak areas of the analytes. Construct a calibration curve by plotting peak area against concentration for the standards. Use the resulting linear regression equation to calculate the concentration of the analytes in the samples.

Method Validation: A Trustworthy and Self-Validating System

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[5]

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, matrix components).The analyte peak should be well-resolved from other peaks, and the peak should be pure (e.g., confirmed by PDA detector).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[2][5]
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.[5]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH (±0.2 units) or mobile phase composition (±2%) are varied.

Troubleshooting Common HPLC Issues

Even a well-validated method can encounter problems. A systematic approach to troubleshooting is essential.[6][7][8]

Troubleshooting Start Problem Observed P1 No Peaks / Very Small Peaks Start->P1 P2 Peak Tailing or Fronting Start->P2 P3 Shifting Retention Times Start->P3 P4 High Backpressure Start->P4 S1_Cause Check: Is the pump on? Is there mobile phase? Is the injector working? P1->S1_Cause S2_Cause Check: Column contamination? Mobile phase pH incorrect? Sample solvent mismatch? P2->S2_Cause S3_Cause Check: Mobile phase composition drift? Flow rate unstable? Column temperature fluctuation? P3->S3_Cause S4_Cause Check: Column or guard column plugged? Frit blocked? Precipitation in system? P4->S4_Cause S1_Sol Solution: Verify system setup, prime pump, check sample vial. S1_Cause->S1_Sol S2_Sol Solution: Flush/replace column, verify mobile phase pH, reconstitute sample in mobile phase. S2_Cause->S2_Sol S3_Sol Solution: Prepare fresh mobile phase, check pump performance, use column oven. S3_Cause->S3_Sol S4_Sol Solution: Reverse flush column, replace frit/guard column, filter samples. S4_Cause->S4_Sol

Caption: A decision tree for troubleshooting common HPLC problems.

Conclusion

The HPLC analysis of anthranilic acid derivatives is a critical function in pharmaceutical development and quality assurance. By understanding the fundamental principles of reversed-phase chromatography and the specific chemical nature of these analytes, researchers can move beyond rote protocol-following to intelligent method design. The keys to success are a systematic approach to method development, rigorous validation according to established guidelines, and a logical strategy for troubleshooting. The protocols and insights provided herein serve as a robust foundation for scientists to develop and execute reliable, accurate, and efficient HPLC analyses for this vital class of compounds.

References

  • Al-Ghannam, S. M. (2006). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of AOAC International, 89(4), 953-958. [Link]

  • Schmitt, T. M., Ziegler, R. J., Muzher, E. S., Doyle, R. J., & Freers, J. L. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • WO2011098386A1 - Process for the preparation of an anthranilic acid derivative.
  • Joshi, S., et al. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research International, 33(47A), 356-376. [Link]

  • Ho, V. (2019). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. GVSU McNair Scholars Journal, 23(1), Article 5. [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(4), 214-220. [Link]

  • Shiryaev, D. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436. [Link]

  • Kumar, R., & Singh, P. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1-10. [Link]

  • Belboukhari, N., et al. (2018). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. ResearchGate. [Link]

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography, 15(11), 1923-1945. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio. Journal of Liquid Chromatography, 15(11), 1923-1945. [Link]

  • Sharma, S., & Singh, G. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences, 8(4), 3196-3202. [Link]

  • Blanckaert, C. J., et al. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules, 27(19), 6586. [Link]

  • Suryawanshi, M. (2020). Development and validation of HPLC method for estimation of betulinic acid. World Journal of Pharmaceutical Sciences, 8(7), 1-5. [Link]

  • Reddy, B. M., & Kumar, K. R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology, 20(9), 5289-5294. [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Medikamenter. [Link]

Sources

Application

Application Note: Quantitative Analysis of N-(3-Carboxyphenyl)anthranilic Acid in Human Plasma by LC-MS/MS

Abstract This application note details a robust and sensitive method for the quantification of N-(3-Carboxyphenyl)anthranilic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantification of N-(3-Carboxyphenyl)anthranilic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic and metabolic studies in drug development and research settings.

Introduction

N-(3-Carboxyphenyl)anthranilic acid is an aromatic compound belonging to the family of anthranilic acid derivatives.[1][2][3] Structurally, it is an isomer of the anti-inflammatory drug Lobenzarit and contains two carboxylic acid functional groups and a secondary amine, making it an amphoteric molecule.[4] The accurate quantification of such small molecules in complex biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5][6] The molecular structure of N-(3-Carboxyphenyl)anthranilic acid, particularly its two acidic protons, makes it an ideal candidate for analysis by negative ion electrospray ionization (ESI), which facilitates the formation of a stable deprotonated molecule [M-H]⁻ for sensitive quantification.[7][8]

This document provides a comprehensive, step-by-step protocol for the extraction and analysis of N-(3-Carboxyphenyl)anthranilic acid, grounded in established principles of bioanalytical chemistry.

Experimental Design & Rationale

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The primary challenge in bioanalysis is the removal of endogenous matrix components (proteins, phospholipids, salts) that can interfere with analyte ionization, a phenomenon known as ion suppression. Solid-phase extraction (SPE) is a highly effective sample preparation technique that purifies and concentrates the analyte of interest from complex sample matrices.[9]

For an acidic compound like N-(3-Carboxyphenyl)anthranilic acid, a nonpolar or a weak anion exchange extraction mechanism is suitable.[10][11] We selected a polymeric reversed-phase SPE sorbent. The sample is acidified before loading; this neutralizes the carboxylic acid groups, increasing their hydrophobicity and promoting strong retention on the nonpolar sorbent. This approach provides excellent cleanup by allowing polar interferences to pass through while retaining the analyte.[10]

Liquid Chromatography

Causality: Efficient chromatographic separation is essential to resolve the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. To ensure good peak shape and reproducible retention for an acidic analyte, the mobile phase must be acidified. The addition of formic acid suppresses the ionization of the analyte's carboxyl groups, leading to a single, uncharged species that interacts consistently with the stationary phase.[12] A gradient elution, starting with a high aqueous content and ramping to a high organic content, ensures that the analyte is eluted as a sharp, focused peak.

Mass Spectrometry

Causality: The choice of ionization mode is critical for sensitivity. Given the presence of two carboxylic acid groups, N-(3-Carboxyphenyl)anthranilic acid readily deprotonates to form a negative ion. Therefore, negative mode Electrospray Ionization (ESI-) was chosen. This results in a highly stable and abundant precursor ion, [M-H]⁻, at m/z 256.1.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The precursor ion is isolated, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored.[13] This process virtually eliminates background noise, allowing for precise quantification even at very low concentrations.[14]

Materials and Reagents

  • Analytes: N-(3-Carboxyphenyl)anthranilic acid reference standard (≥98% purity), Internal Standard (IS) such as Mefenamic acid.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade, ~99%), Ammonium hydroxide (ACS grade).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg / 1 mL.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of N-(3-Carboxyphenyl)anthranilic acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of Mefenamic acid in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol: Solid-Phase Extraction

This protocol follows the standard Condition-Load-Wash-Elute procedure for SPE.[15]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the IS working solution (100 ng/mL) and 200 µL of 2% formic acid in water. Vortex for 15 seconds. This step precipitates proteins and acidifies the sample.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Conditioning:

    • Add 1 mL of methanol to the SPE cartridge.

    • Add 1 mL of deionized water.

    • Do not allow the sorbent bed to dry between steps.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1 minute to remove residual aqueous solvent.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Visual Workflow: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL + IS) Pretreat 2. Add Formic Acid (Protein Precipitation) Plasma->Pretreat Centrifuge 3. Centrifuge Pretreat->Centrifuge SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Centrifuge->SPE DryRecon 5. Evaporate & Reconstitute SPE->DryRecon LC 6. LC Separation (C18 Column) DryRecon->LC Inject MS 7. ESI- Source LC->MS MSMS 8. MS/MS Detection (MRM Mode) MS->MSMS Data 9. Data Acquisition MSMS->Data

Caption: Overall workflow from plasma sample to data acquisition.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnPoroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 minHold at 95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 minHold at 5% B (Equilibration)

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM Transitions
Analyte (C₁₄H₁₁NO₄)Q1: 256.1 → Q3: 212.1 (Quantifier), 136.0 (Qualifier)
Collision Energy (CE)15 V (for 212.1), 25 V (for 136.0)
IS (Mefenamic Acid)Q1: 240.1 → Q3: 196.1
Collision Energy (CE)10 V

Fragmentation Pathway Analysis

Causality: Understanding the fragmentation of the precursor ion is key to selecting robust and specific product ions for the MRM method. Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ (m/z 256.1) is predicted to fragment via two primary pathways. The most favorable fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from one of the carboxylate groups, a characteristic fragmentation for carboxylic acids, yielding a stable product ion at m/z 212.1.[16] A secondary fragmentation can occur through cleavage of the C-N bond, leading to other fragments.

Visual Diagram: Proposed Fragmentation Pathway

G Precursor Precursor Ion m/z 256.1 Product1 Product Ion 1 (Quantifier) Loss of CO₂ (-44 Da) m/z 212.1 Precursor:f0->Product1:f0  CID (CE 15 V) Product2 Product Ion 2 (Qualifier) C-N Bond Cleavage m/z 136.0 Precursor:f0->Product2:f0  CID (CE 25 V)

Caption: Predicted fragmentation of N-(3-Carboxyphenyl)anthranilic acid.

Method Validation and Performance

This analytical method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[17][18][19] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.

  • Linearity: A calibration curve ranging from 1 ng/mL to 1000 ng/mL should be prepared in plasma. The response should be linear with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%RSD) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect and Recovery: Extraction recovery and matrix effects should be assessed and demonstrate consistency across different plasma lots.

Based on methods for similar acidic drugs, the expected LLOQ for this assay is approximately 1 ng/mL, providing ample sensitivity for typical preclinical and clinical study designs.[10]

Conclusion

The LC-MS/MS method described provides a definitive and reliable protocol for the quantitative determination of N-(3-Carboxyphenyl)anthranilic acid in human plasma. The combination of a streamlined solid-phase extraction procedure and highly selective MRM detection results in a method that is robust, sensitive, and suitable for high-throughput bioanalysis in the drug development pipeline.

References

  • PubChem Compound Summary for CID 119702, N-(3-methoxyphenyl)anthranilic acid. National Center for Biotechnology Information. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. (2011). [Link]

  • How to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. (2007). [Link]

  • Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. PubMed. (2004). [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. (2021). [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. (2023). [Link]

  • LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. ResearchGate. (2008). [Link]

  • PubChem Compound Summary for CID 205903, N-((2-carboxy-5-trifluoromethyl)phenyl)anthranilic acid. National Center for Biotechnology Information. [Link]

  • Study of collision-induced dissociation of electrospray-generated protonated cathinones. Forensic Toxicology. (2016). [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. National Center for Biotechnology Information. (2022). [Link]

  • Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. (2022). [Link]

  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI. (2023). [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. (1999). [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. (2022). [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. (2018). [Link]

  • Anthranilic acid. MassBank. [Link]

  • A series of N- phenyl anthranilic acid derivatives and evaluated their anti-inflammatory activity. International Journal of Pharmaceutical Sciences. (2024). [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. (2022). [Link]

  • Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Wiley Online Library. (2004). [Link]

  • Collision-induced dissociation of uracil and its derivatives. PubMed. (1987). [Link]

  • Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Semantic Scholar. (2004). [Link]

  • The Chemistry of Anthranilic Acid. ResearchGate. (2019). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. (2023). [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies, Inc. (2016). [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016). [Link]

  • Anthranilic acid. Wikipedia. [Link]

  • Use of anthranilic acid derivative as matrix for MALDI mass spectrometry.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. (2023). [Link]

  • Bioanalytical Method Validation. U.S. Department of Health and Human Services. (2018). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. (2023). [Link]

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Method

N-(3-Carboxyphenyl)anthranilic Acid: A Versatile Scaffold for Innovations in Drug Discovery

Introduction: The Strategic Importance of N-(3-Carboxyphenyl)anthranilic Acid in Medicinal Chemistry N-(3-Carboxyphenyl)anthranilic acid, a diarylamine derivative of anthranilic acid, has emerged as a highly valuable and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(3-Carboxyphenyl)anthranilic Acid in Medicinal Chemistry

N-(3-Carboxyphenyl)anthranilic acid, a diarylamine derivative of anthranilic acid, has emerged as a highly valuable and versatile building block in modern drug discovery. Its unique structural framework, characterized by two carboxylic acid moieties and a flexible diarylamine linkage, provides an exceptional platform for the design and synthesis of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of molecules with tailored pharmacological profiles. This application note provides a comprehensive overview of the synthesis, derivatization strategies, and diverse applications of N-(3-Carboxyphenyl)anthranilic acid, offering detailed protocols and insights for researchers in the field of medicinal chemistry and drug development.

The anthranilic acid scaffold itself is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] N-aryl anthranilic acids, in particular, have a rich history in medicinal chemistry, with prominent examples like mefenamic acid and meclofenamic acid being utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] N-(3-Carboxyphenyl)anthranilic acid builds upon this legacy, offering additional strategic advantages for molecular design. The second carboxylic acid group provides an additional point for derivatization or interaction with biological targets, making it an attractive scaffold for the development of enzyme inhibitors, receptor modulators, and innovative therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in drug design. The table below summarizes key computed properties for a related trifluoromethyl-substituted analog of N-(3-carboxyphenyl)anthranilic acid, providing a reference for solubility, polarity, and other relevant characteristics.

PropertyValueSource
Molecular Weight 325.24 g/mol PubChem
Molecular Formula C15H10F3NO4PubChem
XLogP3-AA 4.8PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 4PubChem
Exact Mass 325.05619229 DaPubChem
Topological Polar Surface Area 86.6 ŲPubChem

Note: These properties are for N-((2-carboxy-5-trifluoromethyl)phenyl)anthranilic acid, a structurally similar compound, and serve as a useful approximation for N-(3-Carboxyphenyl)anthranilic acid.[6]

Synthesis of N-(3-Carboxyphenyl)anthranilic Acid: The Ullmann Condensation

The primary and most established method for the synthesis of N-(3-Carboxyphenyl)anthranilic acid and its derivatives is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust and versatile route to form the diarylamine bond.[7]

Reaction Principle

The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. For the synthesis of N-(3-Carboxyphenyl)anthranilic acid, this typically involves the reaction of 2-chlorobenzoic acid with 3-aminobenzoic acid.

Ullmann Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-chlorobenzoic_acid 2-Chlorobenzoic Acid product N-(3-Carboxyphenyl)anthranilic Acid 2-chlorobenzoic_acid->product + 3-aminobenzoic_acid 3-Aminobenzoic Acid 3-aminobenzoic_acid->product catalyst Copper Catalyst (e.g., Cu₂O, CuI) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF, DMAc) solvent->product temperature Heat temperature->product

Caption: General schematic of the Ullmann condensation for the synthesis of N-(3-Carboxyphenyl)anthranilic acid.

Detailed Experimental Protocol: Ullmann Condensation

This protocol provides a generalized procedure for the synthesis of N-aryl anthranilic acids, which can be adapted for the specific synthesis of N-(3-Carboxyphenyl)anthranilic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Aminobenzoic acid

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 3-aminobenzoic acid (1.2 equivalents), copper catalyst (e.g., Cu₂O, 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as DMF or DMAc, to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 120-160 °C and maintain vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger beaker containing water and acidify with concentrated HCl to a pH of approximately 2-3. This will precipitate the product.

    • Filter the crude product and wash it with water to remove inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

    • Alternatively, for higher purity, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. The resulting residue can then be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Excess Amine: Using a slight excess of the amine component (3-aminobenzoic acid) helps to drive the reaction to completion.

  • Base: Anhydrous potassium carbonate is used to neutralize the HCl that is formed during the reaction, which is crucial for the catalytic cycle of the copper.

  • High Temperature: The Ullmann condensation typically requires elevated temperatures to overcome the activation energy of the C-N bond formation.

  • Polar Aprotic Solvent: Solvents like DMF and DMAc are used due to their high boiling points and their ability to dissolve the reactants and facilitate the reaction.

  • Acidification: Acidification of the reaction mixture after completion protonates the carboxylate groups, leading to the precipitation of the desired carboxylic acid product.

Applications in Drug Discovery

The unique structural features of N-(3-Carboxyphenyl)anthranilic acid make it a versatile building block for a variety of applications in drug discovery, particularly in the development of anti-inflammatory agents, enzyme inhibitors, and as a linker in targeted protein degradation.

Anti-inflammatory Agents

The N-aryl anthranilic acid scaffold is a well-known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] Derivatives of N-(3-Carboxyphenyl)anthranilic acid can be designed to target various components of the inflammatory cascade.

Potential Mechanism of Action:

Derivatives of N-(3-Carboxyphenyl)anthranilic acid may exert their anti-inflammatory effects through multiple mechanisms, including:

  • COX Inhibition: Similar to other fenamates, these compounds can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]

  • Modulation of Inflammatory Cytokines: Some anthranilic acid derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and increase the levels of anti-inflammatory cytokines like interleukin-10 (IL-10).[9]

  • GPR17 Antagonism: The anthranilic acid scaffold has been identified as a promising starting point for the development of antagonists for the G protein-coupled receptor 17 (GPR17), which is implicated in inflammatory diseases.[10]

Anti-inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NCPAA_Derivative N-(3-Carboxyphenyl)anthranilic Acid Derivative NCPAA_Derivative->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Enzyme Inhibitors

The bifunctional nature of N-(3-Carboxyphenyl)anthranilic acid makes it an excellent scaffold for the design of enzyme inhibitors. The two carboxylic acid groups can act as key recognition elements for binding to the active sites of various enzymes.

Examples of Targeted Enzymes:

  • Matrix Metalloproteinases (MMPs): Anthranilic acid derivatives have been developed as potent and selective inhibitors of MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases such as arthritis and cancer.[1]

  • Aldo-Keto Reductases (AKRs): N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of AKR1C3, an enzyme overexpressed in several cancers and involved in the synthesis of steroid hormones.[11]

Linker for PROTACs and Other Bifunctional Molecules

The elongated structure and the presence of two carboxylic acid groups at opposite ends of the N-(3-Carboxyphenyl)anthranilic acid molecule make it an ideal candidate for use as a linker in the design of PROteolysis TArgeting Chimeras (PROTACs) and other bifunctional molecules.[12][13][14]

PROTAC Technology Overview:

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_protac PROTAC POI_Ligand POI Ligand Linker N-(3-Carboxyphenyl)anthranilic Acid Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Role of N-(3-Carboxyphenyl)anthranilic acid as a linker in PROTAC technology.

Protocol for Derivatization as a PROTAC Linker:

The two carboxylic acid groups of N-(3-Carboxyphenyl)anthranilic acid can be selectively functionalized to attach a POI ligand and an E3 ligase ligand.

Step 1: Orthogonal Protection of Carboxylic Acids

To achieve selective derivatization, the two carboxylic acid groups must be protected with orthogonal protecting groups that can be removed under different conditions. For example, one carboxylic acid can be protected as a methyl ester, while the other is protected as a tert-butyl ester.

Step 2: Sequential Amide Coupling

  • First Amide Coupling: Deprotect one of the carboxylic acids (e.g., the methyl ester via saponification).

  • Activate the resulting carboxylic acid using a standard coupling reagent (e.g., HATU, HOBt/EDC).

  • React the activated acid with the amine-functionalized POI ligand to form the first amide bond.

  • Second Amide Coupling: Deprotect the second carboxylic acid (e.g., the tert-butyl ester using trifluoroacetic acid).

  • Activate this carboxylic acid and react it with the amine-functionalized E3 ligase ligand to form the second amide bond.

This sequential approach allows for the controlled and directed synthesis of the desired PROTAC molecule.

Conclusion and Future Perspectives

N-(3-Carboxyphenyl)anthranilic acid is a building block with significant potential in drug discovery. Its straightforward synthesis via the Ullmann condensation and the versatility of its functional groups make it an attractive scaffold for medicinal chemists. The established anti-inflammatory properties of the N-aryl anthranilic acid core, combined with the potential for developing highly specific enzyme inhibitors and its suitability as a linker in emerging therapeutic modalities like PROTACs, position N-(3-Carboxyphenyl)anthranilic acid as a key component in the development of next-generation therapeutics. Further exploration of its derivatization and biological activities is warranted to fully unlock its therapeutic potential.

References

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • (2003). The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3075.
  • Nasr, T., Aboshanab, A. M., Abouzid, K. M., & Zaghary, W. A. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-957.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • PubChem. (n.d.). Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • (This reference is intentionally left blank to be filled with a relevant cit
  • Selley, M. L., McGuinness, D., & Bartlett, M. R. (2007). The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • Rihtar, J., Uršič, M., & Gobec, S. (2014). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 24(15), 3546-3549.
  • Troup, R. I., & Scott, J. S. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Wax, J. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • Zhang, X., & He, Y. (2023). Linker-free PROTACs efficiently induce the degradation of oncoproteins.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913-916.
  • (This reference is intentionally left blank to be filled with a relevant cit
  • (This reference is intentionally left blank to be filled with a relevant cit
  • (This reference is intentionally left blank to be filled with a relevant cit
  • Löffler, K., Fl-Sayed, M., Hinz, S., & Müller, C. E. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry.
  • Haque, S., Misra, S., Tiwari, D., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(3-Carboxyphenyl)anthranilic acid in Biological Assays

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers for biological assays. Our goal is to provide a comprehensive, scientifically-grounded framework for troubleshooting and resolving these issues, ensuring the accuracy and reproducibility of your experimental results.

Understanding the Core Challenge: The "Why" Behind Poor Solubility

Before diving into protocols, it is crucial to understand the chemical nature of N-(3-Carboxyphenyl)anthranilic acid and why it presents solubility hurdles.

Q: Why is my N-(3-Carboxyphenyl)anthranilic acid crashing out of my neutral pH buffer (e.g., PBS, pH 7.4)?

A: The issue lies in the molecule's structure and its acid-base properties. N-(3-Carboxyphenyl)anthranilic acid is a dicarboxylic acid containing two aromatic rings.

  • Acidity and pKa: The two carboxylic acid groups (-COOH) are acidic. While the exact pKa values for this specific molecule are not readily published, we can infer from its parent structures, such as anthranilic acid, that these groups will have pKa values likely falling in the range of 3 to 5.[1][2] At a neutral physiological pH of ~7.4, which is well above the pKa of the carboxylic acid groups, the molecule should ideally be deprotonated and soluble. However, the process of dissolving it is more complex.

  • Protonation State: In its solid, powdered form, the carboxylic acid groups are protonated (COOH). This neutral form is significantly less polar and, therefore, poorly soluble in water.[3] To achieve solubility, these groups must be deprotonated to their charged carboxylate salt form (-COO⁻), which is far more polar and water-soluble.

  • Kinetics of Dissolution: Simply adding the powdered compound or a concentrated DMSO stock to a neutral buffer often results in a rapid change in the microenvironment around the compound particles. The buffer may not be sufficient to deprotonate the compound quickly enough before it aggregates and precipitates. The key is to force the molecule into its soluble, deprotonated state before final dilution.

The following diagram illustrates the relationship between pH and the protonation state of a carboxylic acid, which is central to its solubility.

cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Low_pH R-COOH (Protonated) Poorly Water-Soluble High_pH R-COO⁻ + H⁺ (Deprotonated Salt) Highly Water-Soluble Low_pH->High_pH Add Base (e.g., NaOH) High_pH->Low_pH Add Acid

Caption: pH-dependent equilibrium of a carboxylic acid.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic workflow to address the most common solubility issues encountered in the lab.

Q: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A: This is the most frequent challenge. The flowchart below outlines a decision-making process to systematically find the optimal solubilization strategy. The most robust method, pH adjustment, is prioritized.

Start Start: Compound precipitates in aqueous buffer Decision1 Is minor pH adjustment of the final assay media permissible? Start->Decision1 PathA YES (Recommended Path) Decision1->PathA Yes PathB NO Decision1->PathB No Protocol1 Follow Protocol 1: Prepare an Alkaline Stock Solution PathA->Protocol1 Protocol2 Follow Protocol 2: Test Co-Solvents PathB->Protocol2 Check1 Does compound stay in solution? Protocol1->Check1 Check2 Does compound stay in solution? Protocol2->Check2 Check1->PathB No Success Success! Proceed with assay. Check1->Success Yes Check2->Success Yes Failure Problem Persists: Contact Technical Support (Consider salt forms or advanced formulation) Check2->Failure No

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of an Alkaline Stock Solution (Recommended Method)

This protocol leverages pH adjustment to create a highly soluble, concentrated stock that is less likely to precipitate upon dilution into neutral buffers.

Causality: By pre-dissolving the compound with a base, we deprotonate the carboxylic acid groups into their highly polar carboxylate salt forms. This salt is significantly more soluble in aqueous solutions, even when the final buffer pH is neutral, because the initial energy barrier for dissolution has been overcome.

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of N-(3-Carboxyphenyl)anthranilic acid into a sterile glass vial.

  • Initial Wetting: Add a small volume of 100% DMSO to just wet the powder (e.g., 10-20 µL for 1-5 mg of compound). This helps break up the solid matrix.

  • Add Base: Add 1.0 to 1.2 molar equivalents of 1N NaOH (or KOH) for each carboxylic acid group. Since this is a dicarboxylic acid, you will need 2.0 to 2.4 equivalents in total. Gently swirl the vial. The solid should begin to dissolve.

    • Expert Tip: Adding the base before the bulk solvent is critical. It ensures the deprotonation happens in a concentrated environment.

  • Add Bulk Solvent: Add your desired solvent (e.g., sterile water, PBS, or DMSO) to reach the final target stock concentration (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes to break up any remaining microscopic particles.

  • Visual Inspection: Hold the vial against a light source and background. The solution should be completely clear with no visible particulates.

  • Final Dilution: This stock can now be serially diluted into your final aqueous assay buffer. The compound should remain in solution.

Protocol 2: Using Co-Solvents

This method should be used when the assay system is too sensitive to the minor pH changes introduced by Protocol 1.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution.[4] This reduction in polarity lowers the energy penalty for solvating a less polar compound, thereby increasing its solubility.[]

Common Co-solvents to Test:

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Glycerol

Step-by-Step Methodology:

  • Prepare Primary Stock: Dissolve the N-(3-Carboxyphenyl)anthranilic acid in 100% DMSO to the highest possible concentration (e.g., 100 mM). Ensure it is fully dissolved.

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary DMSO stock in your chosen co-solvent (e.g., 1 part DMSO stock + 9 parts PEG 400).

  • Final Dilution: Use this intermediate co-solvent stock to make the final dilution into your aqueous assay buffer.

  • Test and Validate: It is crucial to run a vehicle control with the same final concentration of the co-solvent mixture to ensure it does not affect your biological assay.

Frequently Asked Questions (FAQs)

Q: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A: This is highly cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO at or below 0.5%.[6] Many sensitive assays require concentrations below 0.1%.[7] Concentrations above 1% are often cytotoxic and can induce cellular stress, apoptosis, or other off-target effects, which can compromise your data.[6][8][9][10] It is imperative to run a vehicle control (media with the same final DMSO concentration as your treated samples) to assess the baseline effect of the solvent.

Q: Will using NaOH in my stock solution significantly alter the pH of my final assay?

A: No, if done correctly. The volume of 1N NaOH added to the stock is very small. When this stock is subsequently diluted many-fold into a buffered assay medium (like HEPES or PBS), the buffer's capacity will easily absorb the minuscule amount of base, maintaining the desired final pH. For example, diluting a 10 mM stock 1:1000 to a final concentration of 10 µM will have a negligible impact on the final pH of a well-buffered solution.

Q: How can I be certain my compound is fully dissolved and not a micro-suspension?

A: Visual inspection is the first step, but it can be misleading. To confirm true dissolution:

  • Centrifugation: Spin your stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms, the compound is not fully dissolved.

  • Light Scattering (Tyndall Effect): Shine a laser pointer through the solution in a dark room. A true solution will show no beam path, while a colloidal suspension will scatter the light, making the beam visible.

Q: I've tried NaOH, but my compound still won't dissolve at the concentration I need. What are my options?

A: If you have already optimized the pH-based approach, consider these advanced strategies:

  • Combine Methods: Try preparing an alkaline stock (Protocol 1) but use a water/co-solvent mixture as the bulk solvent.

  • Test Other Bases: In rare cases, using a different base like KOH (Potassium Hydroxide) or a volatile base like NH₄OH (Ammonium Hydroxide) might offer an advantage.

  • Use a Salt Form: If available, purchase a pre-formed salt of the compound (e.g., a sodium or potassium salt), which will have much higher intrinsic aqueous solubility.

Data & Safety Summary

Physicochemical Properties Summary
PropertyValue / ObservationSource
Molecular ClassAromatic Dicarboxylic Acid-
Predicted Water SolubilityLow at neutral pH[3]
Primary Stock SolventDMSO, DMF[11]
Solubilization StrategypH adjustment (alkalinization)[]
pKa (related structures)~2-5 (for carboxylic acid groups)[1][2]
Safety & Handling
  • Always consult the latest Safety Data Sheet (SDS) for N-(3-Carboxyphenyl)anthranilic acid before handling.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields and chemical-resistant gloves.[13][14][15]

  • Handling: Causes serious eye irritation/damage.[12][13] Avoid contact with eyes, skin, and clothing. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

References

  • Wikipedia. (2023). Anthranilic acid. Retrieved from [Link]

  • ResearchGate. (2015). The Chemistry of Anthranilic Acid. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • do Amaral, M. T., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Retrieved from [Link]

  • Marques, M. R. C., & Loebenberg, R. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
  • PubChem. (n.d.). Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. Retrieved from [Link]

  • Reddit. (2021). Dicarboxylic acid solubility. Retrieved from [Link]

  • ResearchGate. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PubChem. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. Retrieved from [Link]

  • Walsh Medical Media. (2016). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Erythrocytes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • FooDB. (2018). Showing Compound Anthranilic acid (FDB000896). Retrieved from [Link]

  • ResearchGate. (2002). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]

  • Penta chemicals. (2024). Anthranilic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2014). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018). Anthranilic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • Selvita. (2023). MedChem Essentials: Solubility part 2. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019). Biological buffers solubility in water. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Anthranilic acid. Retrieved from [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic acid, N-(3-methoxyphenyl)-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-Carboxyphenyl)anthranilic Acid

Welcome to the dedicated technical support guide for the synthesis of N-(3-Carboxyphenyl)anthranilic acid. This resource is tailored for researchers and drug development professionals aiming to enhance the yield and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-Carboxyphenyl)anthranilic acid. This resource is tailored for researchers and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. The synthesis, typically achieved via an Ullmann condensation, is powerful but notoriously sensitive to reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles to empower you to overcome common synthetic challenges.

Core Synthesis Protocol: Ullmann Condensation Approach

The formation of the C-N bond in N-(3-Carboxyphenyl)anthranilic acid is most commonly achieved through a copper-catalyzed Ullmann condensation. The following protocol outlines a standard procedure that serves as a robust starting point for optimization.

Reaction Scheme:

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine anthranilic acid (1.0 equiv.), 3-iodobenzoic acid (1.0-1.2 equiv.), copper(I) iodide (CuI) (0.05-0.10 equiv.), and a suitable ligand such as L-proline or N,N'-dimethyl-1,2-ethanediamine (DMEDA) (0.10-0.20 equiv.).

    • Add anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-2.5 equiv.) as the base.

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Add a high-boiling point polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[1] The solvent should be anhydrous.

  • Execution:

    • Heat the reaction mixture to the target temperature (typically 100-150 °C) with vigorous stirring.[2] The optimal temperature will depend on the chosen solvent and the reactivity of the aryl halide.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] A typical mobile phase could be a mixture of ethyl acetate and hexane with a small amount of acetic acid.

  • Work-up and Isolation:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute the mixture with water and filter to remove the catalyst and any insoluble materials.

    • Transfer the aqueous filtrate to a separatory funnel and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove unreacted aryl halide and nonpolar impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl or 10% acetic acid) to a pH of approximately 3-4.[4][5] The product, N-(3-Carboxyphenyl)anthranilic acid, will precipitate out of the solution.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.[5]

    • For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[3]

    • Dry the purified product under vacuum.

The Ullmann Condensation: A Mechanistic Overview

Understanding the catalytic cycle is paramount for effective troubleshooting. While the precise mechanism can be complex and debated, a generally accepted pathway involves a Cu(I)/Cu(III) cycle. The ligand is crucial for stabilizing the copper species and facilitating the key steps of oxidative addition and reductive elimination.[6][7][8]

Ullmann_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs CuI_L Cu(I)-Ligand Complex OxAdd Cu(III) Intermediate (Oxidative Addition) CuI_L->OxAdd + Ar-X AmineCoord Cu(III) Amine Complex OxAdd->AmineCoord + R-NH₂ RedElim Product Formation (Reductive Elimination) AmineCoord->RedElim - H-X (Base) RedElim->CuI_L - Ar-NH-R Product Coupled Product (Ar-NH-R) RedElim->Product Salt Salt RedElim->Salt ArX Aryl Halide (Ar-X) ArX->CuI_L RNH2 Amine (R-NH₂) RNH2->OxAdd Base Base Base->AmineCoord

Caption: Generalized catalytic cycle for the Ullmann C-N coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(3-Carboxyphenyl)anthranilic acid in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What should I do?

Answer: This is a frequent issue in Ullmann couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst. The active species is typically Cu(I).[9] Your copper source may be old or partially oxidized to Cu(II).

    • Solution: Use a fresh, high-purity source of a Cu(I) salt (e.g., CuI, CuBr). Ensure it has been stored under an inert atmosphere. If using a Cu(0) or Cu(II) source, the reaction conditions must be able to generate the Cu(I) species in situ.[9]

  • Cause 2: Inappropriate Ligand. The ligand is critical for stabilizing the catalyst and promoting the reaction.[10][11] A suboptimal ligand can lead to catalyst deactivation or slow kinetics.

    • Solution: Screen a variety of ligands. For N-arylation of amino acids, simple and inexpensive ligands like L-proline and its derivatives are often effective.[11] Diamine ligands such as N,N'-dimethyl-1,2-ethanediamine (DMEDA) are also widely successful.[8][10]

  • Cause 3: Incorrect Base or Solvent. The base is not just a proton scavenger; it participates in the catalytic cycle.[12] The solvent must solubilize the reactants and withstand high temperatures.

    • Solution: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity. For solvents, high-boiling polar aprotic solvents like DMSO, DMF, or NMP are standard.[1] Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Cause 4: Insufficient Temperature. Ullmann reactions are often thermally demanding.

    • Solution: Ensure your reaction temperature is adequate, typically in the range of 100-150 °C. If using a lower-boiling solvent, consider switching to one with a higher boiling point like DMSO or NMP to allow for higher reaction temperatures.

Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?

Answer: Side reactions can severely impact your yield and complicate purification. The most common culprits are homo-coupling and reduction of the aryl halide.

  • Cause 1: Homo-coupling of Aryl Halide. This leads to the formation of biphenyl dicarboxylic acid. It is a competing pathway, especially at high temperatures or with highly active catalysts.

    • Solution: Lowering the reaction temperature slightly can sometimes disfavor this pathway. More importantly, using an effective ligand helps direct the catalyst towards the desired C-N bond formation over C-C coupling.

  • Cause 2: Reductive Dehalogenation. You may observe the formation of benzoic acid from the reduction of 3-halobenzoic acid.

    • Solution: This often points to issues with trace impurities or reaction conditions that favor a reduction pathway. Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere. The choice of solvent can also play a role.

  • Cause 3: Decarboxylation. At very high temperatures, decarboxylation of the starting materials or the product can occur.

    • Solution: Avoid excessive temperatures. If the reaction requires high heat to proceed, focus on optimizing the catalyst/ligand system to allow for milder conditions. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time spent at elevated temperatures and potentially reducing thermal decomposition.[13][14]

Q3: I've formed the product, but I'm struggling with isolating and purifying it. The crude product is a dark, oily solid. What's the best approach?

Answer: Purification is often challenging due to the product's amphoteric nature (containing both acidic -COOH and basic -NH- groups) and residual copper catalyst.

  • Problem 1: Residual Copper Catalyst. The copper catalyst can complex with the product, leading to discoloration (often green or brown) and making purification difficult.[15]

    • Solution: After the reaction, a common and effective technique is to dilute the reaction mixture with water and add a complexing agent like aqueous ammonia or ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions into the aqueous phase. An acid-base workup is crucial. By dissolving the product in a basic aqueous solution and washing with an organic solvent, you can remove non-acidic impurities. Subsequent acidification will precipitate your purified product.[4]

  • Problem 2: Poor Crystallization. The product may precipitate as an oil or an amorphous solid.

    • Solution: During precipitation by acidification, add the acid slowly while vigorously stirring the solution in an ice bath.[5] This promotes the formation of a crystalline solid over an oil. For recrystallization, screen various solvent systems. A mixture of a polar protic solvent (like ethanol or isopropanol) and water is often a good starting point.[3]

Troubleshooting_Workflow cluster_conversion Low Conversion Issues cluster_purification Isolation & Purity Issues start Low Synthesis Yield q1 Check Reaction Conversion Is conversion low by TLC/LC-MS? start->q1:f0 q2 Analyze Crude Product Is the product impure or hard to isolate? start->q2:f0 a1 Inactive Catalyst? - Use fresh Cu(I) source - Ensure inert atmosphere q1:f1->a1 Yes a2 Suboptimal Ligand/Base? - Screen ligands (L-Proline, DMEDA) - Use stronger base (Cs₂CO₃) q1:f1->a2 Yes a3 Incorrect Temp/Solvent? - Increase temperature - Use high-boiling solvent (DMSO, NMP) q1:f1->a3 Yes b1 Side Products Formed? - Lower reaction temp - Optimize catalyst/ligand ratio q2:f1->b1 Yes b2 Copper Contamination? - Use ammonia/EDTA wash - Perform acid-base extraction q2:f1->b2 Yes b3 Purification Difficulty? - Slow precipitation on ice - Screen recrystallization solvents q2:f1->b3 Yes

Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best combination of starting materials: anthranilic acid + 3-halobenzoic acid, or 2-halobenzoic acid + 3-aminobenzoic acid?

Answer: The reaction between anthranilic acid and a 3-halobenzoic acid is generally preferred. Anthranilic acid's amine is a better nucleophile than 3-aminobenzoic acid's amine, which is deactivated by the electron-withdrawing carboxylic acid group in the meta position. Furthermore, 2-halobenzoic acids can be less reactive in Ullmann couplings than their 3-halo counterparts. For the halide on the 3-halobenzoic acid, the reactivity order is I > Br > Cl. While 3-iodobenzoic acid is the most reactive, it is also the most expensive. 3-bromobenzoic acid often provides a good balance of reactivity and cost.

Q2: How do I select the optimal catalyst, ligand, base, and solvent for my specific setup?

Answer: Optimization is key. A Design of Experiments (DoE) approach can be highly efficient, but a more traditional one-factor-at-a-time (OFAT) approach is also effective. The table below summarizes the roles and common choices for each component.

ComponentRole in ReactionCommon Choices & Considerations
Catalyst Forms the active Cu(I) species that facilitates C-N bond formation.CuI, CuBr, Cu₂O: Direct sources of Cu(I). CuI is most common.[9]
Ligand Stabilizes Cu(I), prevents aggregation, increases solubility, and facilitates the catalytic cycle.Amino Acids: L-Proline, N-Methylglycine.[11][12] Diamines: DMEDA, 1,10-Phenanthroline.[10]
Base Deprotonates the amine nucleophile and neutralizes the HX produced.K₂CO₃: Standard, inexpensive base. Cs₂CO₃: More effective due to higher solubility and basicity.[2]
Solvent Solubilizes reactants and allows for necessary reaction temperatures.DMF, DMSO, NMP, Toluene: High-boiling polar aprotic solvents are preferred.[1][10] Must be anhydrous.

Q3: Can I use microwave irradiation to improve the reaction?

Answer: Yes, microwave-assisted synthesis is an excellent technique for optimizing Ullmann reactions.[13][14] It allows for rapid and uniform heating to the target temperature, which can significantly reduce reaction times from many hours to minutes. This can also help minimize the formation of thermal degradation byproducts. The same reagents (catalyst, ligand, base, solvent) are generally used, but the reaction is performed in a sealed vessel designed for microwave chemistry.

Q4: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common and convenient method.[3][4] Spot the reaction mixture alongside your starting materials on a silica gel plate. A suitable eluent system might be ethyl acetate/hexanes (e.g., 1:1) with a few drops of acetic acid to ensure the carboxylic acid groups are protonated and move up the plate. The product should have an Rf value distinct from the starting materials. Visualization under UV light is typically sufficient. For more quantitative analysis, you can take aliquots at different time points and analyze them by HPLC or LC-MS.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process for preparing anthranilic acids. (1997). Google Patents.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (2011). International Journal of Drug Development & Research. Retrieved January 23, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • [ChemPlayer Reupload]Synthesis of anthranilic acid via Hofmann rearrangement. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (2012). SciELO. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (n.d.). SJC. Retrieved January 23, 2026, from [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Preparation of anthranilamides. (1981). Google Patents.
  • Troubleshooting Ullmann Couplint : r/Chempros. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Retrieved January 23, 2026, from [Link]

  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Facile Synthesis of Anthranilic Acid-Derived N,N,O-Terdentates. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Purifying anthranilic acid. (2017). Sciencemadness Discussion Board. Retrieved January 23, 2026, from [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1979). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 23, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 23, 2026, from [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). MIT Open Access Articles. Retrieved January 23, 2026, from [Link]

  • Solvent effect on anthranilic acid spectroscopy. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. (2015). Iraqi Academic Scientific Journals. Retrieved January 23, 2026, from [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Retrieved January 23, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Retrieved January 23, 2026, from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting

Preventing precipitation of N-(3-Carboxyphenyl)anthranilic acid in aqueous solutions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Carboxyphenyl)anthranilic acid. Precipitation of this compound in aqueous solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Carboxyphenyl)anthranilic acid. Precipitation of this compound in aqueous solutions is a common challenge that can impact experimental reproducibility and the development of stable formulations. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address and prevent these issues.

A Note on the Data: Direct experimental data on the physicochemical properties of N-(3-Carboxyphenyl)anthranilic acid is limited in publicly available literature. Therefore, this guide draws upon established principles of organic acid solubility and data from structurally similar compounds, such as N-phenylanthranilic acid (fenamic acid) and its derivatives.[1][2][3] These analogs serve as a reasonable proxy for understanding the behavior of N-(3-Carboxyphenyl)anthranilic acid in aqueous media.

Core Concept: The Challenge of Aqueous Solubility

N-(3-Carboxyphenyl)anthranilic acid is a dicarboxylic aromatic acid. Its structure, characterized by two carboxylic acid groups and a phenylamine backbone, results in low intrinsic aqueous solubility. Precipitation typically occurs when the concentration of the undissociated form of the acid exceeds its solubility limit in the aqueous environment. The key to preventing precipitation is to maintain the compound in its ionized, more soluble state.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(3-Carboxyphenyl)anthranilic acid precipitating out of my aqueous buffer?

A1: Precipitation is most likely due to the solution's pH being at or below the pKa values of the carboxylic acid groups. In its undissociated (protonated) form, the molecule is less polar and thus less soluble in water. At a pH below the pKa, the equilibrium shifts towards the undissociated form, leading to precipitation if its concentration exceeds its solubility limit.

Q2: What are the pKa values for N-(3-Carboxyphenyl)anthranilic acid?

Q3: Can temperature affect the solubility of my compound?

A3: Yes, for most organic acids, solubility in water increases with temperature. If you are working with a saturated or near-saturated solution, a decrease in temperature (e.g., moving from room temperature to 4°C for storage) can significantly reduce solubility and cause precipitation. Conversely, gentle warming can sometimes help redissolve precipitated material, but be cautious of potential degradation at elevated temperatures.

Q4: Are there any common buffer components that can cause precipitation?

A4: While less common than pH-induced precipitation, high concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of organic compounds. Additionally, divalent cations (e.g., Ca²⁺, Mg²⁺) could potentially form insoluble salts with the dicarboxylate form of the molecule. If you suspect buffer interactions, consider simplifying your buffer composition or using a buffer with monovalent ions.

Q5: Can I use organic co-solvents to improve solubility?

A5: Absolutely. The use of water-miscible organic co-solvents is a common and effective strategy. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG) can significantly increase the solubility of N-(3-Carboxyphenyl)anthranilic acid and its derivatives.[2] However, it is critical to ensure the chosen co-solvent is compatible with your experimental system (e.g., does not interfere with biological assays).

Troubleshooting Guides

Guide 1: Resolving Existing Precipitation

This guide provides a step-by-step protocol to redissolve precipitated N-(3-Carboxyphenyl)anthranilic acid.

Experimental Protocol: Redissolving Precipitated Compound

  • Visual Inspection: Confirm the presence of a precipitate (e.g., cloudiness, solid particles).

  • pH Measurement: Carefully measure the pH of the solution. It is likely to be in the acidic range.

  • pH Adjustment:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring.

    • Monitor the pH and observe the solution for clarity.

    • Continue adding the base until the precipitate dissolves completely. Note the pH at which the solution becomes clear.

  • Gentle Warming (Optional): If pH adjustment alone is insufficient, gently warm the solution in a water bath (e.g., to 37°C) with continued stirring. Do not boil.

  • Filtration: Once the compound is redissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

  • Final pH Adjustment: Adjust the pH to the desired final value for your experiment, ensuring it remains in the range that maintains solubility.

Guide 2: Proactively Preventing Precipitation

This guide outlines a workflow for preparing a stable aqueous solution of N-(3-Carboxyphenyl)anthranilic acid.

Workflow for Preparing a Stable Aqueous Solution

Solution_Preparation_Workflow start Start: Weigh Compound stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock Step 1 dilution Dilute Stock into Aqueous Buffer stock->dilution Step 2 ph_check Check and Adjust pH (Target > 6.5) dilution->ph_check Step 3 ph_check->dilution Adjust pH and re-test final_solution Stable Aqueous Solution ph_check->final_solution pH is OK

Caption: Workflow for preparing stable aqueous solutions.

Detailed Steps:

  • Prepare a Concentrated Stock Solution:

    • Instead of dissolving the compound directly in an aqueous buffer, first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. N-phenylanthranilic acid is highly soluble in DMSO.[2]

    • For example, prepare a 100 mM stock solution in 100% DMSO.

  • Dilution into Aqueous Buffer:

    • Vortex the aqueous buffer.

    • While vortexing, slowly add the required volume of the DMSO stock solution to the aqueous buffer. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • pH Verification and Adjustment:

    • After dilution, immediately check the pH of the final solution.

    • If the pH is too low, adjust it upwards by adding a small amount of a dilute base (e.g., 0.1 M NaOH) until the desired pH is reached. A target pH of >6.5 is recommended to ensure both carboxylic acid groups are deprotonated.

  • Final Quality Control:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution is clear, it is ready for use.

Data Summary

The following table summarizes the key physicochemical properties of N-phenylanthranilic acid, which can be used as a proxy for N-(3-Carboxyphenyl)anthranilic acid.

PropertyValue (N-phenylanthranilic acid)Implication for N-(3-Carboxyphenyl)anthranilic acid
Molecular Weight 213.23 g/mol [1]Higher due to the additional carboxyl group.
pKa ~5.3[2]Expect two pKa values, likely in the 3.5-5.5 range.
Aqueous Solubility Insoluble[2]Expected to have very low aqueous solubility.
Solubility in DMSO 125 mg/mL[2]High solubility in DMSO is expected.

Logical Framework for Troubleshooting

The following diagram illustrates the decision-making process when encountering precipitation.

Troubleshooting_Logic precipitate Precipitation Observed check_ph Measure pH of Solution precipitate->check_ph ph_low pH is acidic (likely < 5.5) check_ph->ph_low Yes ph_ok pH is neutral or basic check_ph->ph_ok No action_raise_ph Action: Increase pH (e.g., with 0.1M NaOH) ph_low->action_raise_ph check_concentration Is concentration near solubility limit? ph_ok->check_concentration conc_high Concentration is high check_concentration->conc_high Yes conc_low Concentration is low check_concentration->conc_low No action_add_cosolvent Action: Add Co-solvent (e.g., DMSO, Ethanol) conc_high->action_add_cosolvent check_temp Was there a temperature change? conc_low->check_temp temp_decrease Solution was cooled check_temp->temp_decrease Yes temp_stable Temperature is stable check_temp->temp_stable No action_warm Action: Gently warm and re-dissolve temp_decrease->action_warm reassess Re-assess buffer components (salting out, ion effects) temp_stable->reassess

Caption: Decision tree for troubleshooting precipitation.

References

  • PubChem. N-Phenylanthranilic Acid. National Center for Biotechnology Information. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2341-2345. [Link]

  • Loba Chemie. N-PHENYLANTHRANILIC ACID AR MSDS. [Link]

  • Aganitha. N-(3-Carboxyphenyl)anthranilic acid (27693-67-0) for sale. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Quantum Yield of N-(3-Carboxyphenyl)anthranilic Acid Fluorescence

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid (3-CPAA). This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize and optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid (3-CPAA). This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize and optimize the fluorescent properties of this versatile ligand. Here, we address common challenges and provide in-depth, field-proven insights to help you enhance its fluorescence quantum yield through the strategic formation of metal-organic complexes.

Introduction: The Latent Fluorescence of 3-CPAA

N-(3-Carboxyphenyl)anthranilic acid, a derivative of anthranilic acid, is a fascinating molecule with significant potential in materials science and medicinal chemistry.[1][2] A critical point to understand from the outset is that 3-CPAA in its free, uncomplexed state exhibits weak intrinsic fluorescence. Its true potential as a luminescent material is unlocked upon chelation with specific metal ions. This process, known as Chelation-Enhanced Fluorescence (CHEF), dramatically increases the quantum yield by rigidifying the molecular structure and altering electronic transition pathways.[3]

This guide, therefore, focuses not on the free ligand, but on the design, synthesis, and troubleshooting of its highly fluorescent metal-organic complexes and coordination polymers.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my N-(3-Carboxyphenyl)anthranilic acid, but I'm not observing any significant fluorescence. Is my compound degraded?

This is the most common initial observation and is entirely expected. The low intrinsic quantum yield of the free 3-CPAA ligand is due to several factors inherent to its structure, including rotational and vibrational freedoms that lead to non-radiative decay pathways (e.g., internal conversion).

Causality: In solution, the phenyl rings and carboxylic acid groups of 3-CPAA can rotate freely. This molecular motion provides an efficient outlet for absorbed energy to be dissipated as heat rather than being emitted as light. The fluorescence is "switched on" when these motions are restricted. The most effective way to achieve this is through coordination with a metal ion, which locks the ligand into a more rigid, planar conformation.[4]

Q2: Which metal ions are best for enhancing the fluorescence of 3-CPAA?

The choice of metal ion is the single most critical factor in designing a highly luminescent complex. The goal is to select a metal that effectively chelates the ligand without introducing new quenching pathways.

Expert Insight:

  • d¹⁰ Metals (Zn²⁺, Cd²⁺): These are typically the most successful choices. Their filled d-orbitals prevent quenching via d-d transitions or photoinduced electron transfer (PET) from the ligand to the metal.[5] The coordination with Zn(II) or Cd(II) rigidifies the 3-CPAA ligand, leading to a significant CHEF effect and often resulting in strong blue or green luminescence.[6]

  • Lanthanides (Tb³⁺, Eu³⁺): These ions are famous for their sharp, line-like emission spectra and long fluorescence lifetimes. The 3-CPAA ligand can act as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide ion, which then emits light.[7][8] This "antenna effect" is a powerful strategy for achieving highly specific and bright luminescence.[4]

  • Other Transition Metals (Co²⁺, Cu²⁺, Ni²⁺): Use these with caution. Metals with partially filled d-orbitals often quench fluorescence through efficient intersystem crossing or energy transfer to non-emissive metal-centered states. While fluorescent complexes with these metals can be synthesized, they are less common and require more specialized ligand design.[9]

Q3: How does pH affect the formation and fluorescence of 3-CPAA metal complexes?

pH is a critical parameter that governs both the solubility of the ligand and its ability to coordinate with metal ions.

Causality: The two carboxylic acid groups (-COOH) and the secondary amine (-NH-) on 3-CPAA have distinct pKa values.

  • Low pH (Acidic): At low pH, the carboxylic acid groups are protonated (-COOH), making them poor coordinating agents for metal ions. The ligand may be soluble, but complex formation will be inhibited.

  • Optimal pH (Neutral to Slightly Basic): As the pH increases, the carboxylic acid groups deprotonate to form carboxylates (-COO⁻). This deprotonation is essential for effective chelation with the positively charged metal ions.[8][10] The optimal pH for synthesis is often found to be between 5 and 8.5, where the ligand is sufficiently deprotonated to bind the metal without causing the precipitation of metal hydroxides at very high pH.[10]

Troubleshooting Guide: Low Quantum Yield in Synthesized Complexes

You've successfully synthesized a metal complex with 3-CPAA, but the fluorescence is weaker than expected. This section provides a systematic approach to diagnosing and solving the problem.

Problem Underlying Cause Recommended Solution & Rationale
Weak or No Fluorescence Incorrect Metal Ion Choice: Use of a quenching metal ion (e.g., Cu²⁺, Fe³⁺).Action: Switch to a d¹⁰ metal like Zn²⁺ or a lanthanide like Tb³⁺. Rationale: These metals lack the low-lying d-d electronic states that quench fluorescence.[5]
Low Intensity & Poor Reproducibility Solvent Effects & Aggregation: The polarity of the solvent can influence the energy of the excited state. In poor solvents, molecules can aggregate, leading to self-quenching (Aggregation-Caused Quenching or ACQ).[11][12]Action: Screen a range of solvents with varying polarities (e.g., DMF, DMSO, Ethanol, Acetonitrile). Measure fluorescence at dilute concentrations (<10 µM) to minimize aggregation. Rationale: A solvent that stabilizes the emissive state without promoting aggregation will maximize quantum yield.
Emission Spectrum is Broad and Shifted Incomplete Complexation or Stoichiometry Issues: Free ligand may still be present in the solution, or the metal-to-ligand ratio may not be optimal for forming the most emissive species.Action: Titrate the ligand solution with the metal salt while monitoring the fluorescence intensity. Perform a Job plot to determine the optimal binding stoichiometry. Rationale: Ensuring complete and optimal coordination is crucial to maximize the CHEF effect and minimize emission from the weakly fluorescent free ligand.
Fluorescence Decays Rapidly Presence of Quenchers: Impurities in reagents or solvents (e.g., halide ions like Cl⁻, dissolved oxygen) can act as collisional quenchers.[13]Action: Use high-purity (spectroscopic grade) solvents. Degas the solution by bubbling with nitrogen or argon before measurement. Purify the 3-CPAA ligand if necessary. Rationale: Removing external quenchers minimizes non-radiative decay pathways that compete with fluorescence.
Batch-to-Batch Variation Inconsistent pH Control: Small variations in pH during synthesis can lead to different coordination structures or incomplete reactions.[10]Action: Use a buffered solution or carefully control the pH with dropwise addition of a base (e.g., NaOH, triethylamine) during the synthesis. Rationale: Precise pH control ensures the consistent formation of the desired, highly luminescent coordination complex.[10]

Experimental Protocols & Workflows

Protocol 1: General Synthesis of a Fluorescent Zn(II)-3CPAA Complex

This protocol provides a starting point for synthesizing a luminescent coordination polymer.

  • Reagent Preparation:

    • Prepare a 10 mM solution of N-(3-Carboxyphenyl)anthranilic acid in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Prepare a 10 mM solution of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in DMF.

  • Reaction Setup:

    • In a 20 mL glass vial, combine 2 mL of the 3-CPAA solution and 1 mL of the Zn(NO₃)₂ solution (achieving a 2:1 ligand-to-metal molar ratio).

    • Add 2-3 drops of triethylamine or a similar base to facilitate deprotonation of the carboxylic acid groups.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the vial in a programmable oven.

    • Heat to 100 °C for 24-48 hours.

    • Allow the oven to cool slowly to room temperature.

  • Product Isolation:

    • Crystals of the complex should form.

    • Isolate the crystals by filtration.

    • Wash with fresh DMF to remove unreacted precursors, followed by a wash with ethanol.

    • Dry the product under vacuum.

  • Characterization:

    • Dissolve a small amount of the crystalline product in a suitable solvent (e.g., DMSO) and measure its fluorescence spectrum to confirm enhancement.

Workflow: Troubleshooting Low Quantum Yield

This workflow provides a logical sequence for diagnosing issues with fluorescence intensity.

G start Low Quantum Yield Observed check_metal Is the metal ion d¹⁰ (Zn²⁺) or a Lanthanide (Tb³⁺)? start->check_metal change_metal Switch to a non-quenching metal ion. check_metal->change_metal No check_solvent Screen Solvents & Dilute Sample (<10 µM) check_metal->check_solvent Yes success Quantum Yield Enhanced change_metal->success check_ph Was pH controlled during synthesis (5.0-8.5)? check_solvent->check_ph control_ph Optimize synthesis pH using a buffer or controlled base addition. check_ph->control_ph No check_purity Use Spectroscopic Grade Solvents. Degas solution with N₂/Ar. check_ph->check_purity Yes control_ph->success purify Purify Ligand/Solvents. Remove O₂. check_purity->purify Impurity Suspected check_purity->success Purity Confirmed purify->success

Caption: A step-by-step troubleshooting workflow for low quantum yield.

Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The enhancement of fluorescence upon metal binding is a well-established phenomenon. The diagram below illustrates the core principle.

CHEF_Mechanism cluster_0 Free Ligand (3-CPAA) cluster_1 Chelated Complex ([M(3-CPAA)]) L_Ground Ground State (S₀) Flexible Structure L_Excited Excited State (S₁) Rotational/Vibrational Freedom L_Ground->L_Excited Excitation (hν) C_Ground Ground State (S₀) Rigid Structure L_Ground->C_Ground + Metal Ion (e.g., Zn²⁺) L_Excited->L_Ground Non-Radiative Decay (Heat) Dominant Pathway L_Excited->L_Ground Weak Fluorescence C_Excited Excited State (S₁) Restricted Motion C_Ground->C_Excited Excitation (hν) C_Excited->C_Ground Non-Radiative Decay (Minimized) C_Excited->C_Ground Strong Fluorescence (CHEF) Dominant Pathway

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

References

  • Nasr, T., Bondock, S., & Yagoub, A. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. This review covers the synthesis and biological activities of various anthranilic acid derivatives, including their use in forming metal complexes.
  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. This paper explores the optical properties of various anthranilic acid derivatives and the strong influence of substitution and environment on their fluorescence.
  • Gryczynski, I., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and.... ResearchGate.
  • Wang, X., et al. (2013). Construction of three pH-dependent luminescent metal–organic frameworks with 3-(4-carboxyphen-yl)-1,3-benzoimidazole. CrystEngComm. This paper demonstrates the synthesis of luminescent metal-organic frameworks under different pH conditions, highlighting the structural changes and resulting fluorescence properties.
  • Al-Kindy, S. M., et al. (2001). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Analyst.
  • Akdas-Kilig, H., et al. (2005). Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Chemical Communications.
  • Rurack, K. (2008). General mechanism of chelation-enhanced fluorescence by metal coordination. ResearchGate.
  • Allendorf, M. D., et al. (2009). Luminescent Metal-Organic Frameworks. ResearchGate. A critical review on the origins of luminescence in MOFs, including linker-based emission and the antenna effect.
  • Al-Masoudi, N. A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC - NIH.
  • Al-Kindy, S. M., et al. (2001). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence.
  • Wikipedia. Small molecule sensors. Provides an overview of Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) mechanisms.
  • Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
  • Zhang, C., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. Discusses issues in bulk solution measurements like collisional quenching and the inner filter effect.
  • Chen, L., et al. (2015). Three luminescent metal–organic frameworks constructed from trinuclear zinc(ii) clusters and furan-2,5-dicarboxylate. CrystEngComm. Reports on the synthesis and blue luminescence of Zn(II) based metal-organic frameworks.
  • Francis, A. T., & Varghese, J. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI.

Sources

Optimization

Technical Support Center: Purification of N-(3-Carboxyphenyl)anthranilic acid

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common purification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Carboxyphenyl)anthranilic acid synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common purification challenges. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of N-(3-Carboxyphenyl)anthranilic acid, offering explanations and step-by-step solutions.

Q1: My final product is off-white, yellow, or even brown. How can I decolorize it?

A1: Discoloration in N-aryl anthranilic acids is a frequent issue, often stemming from trace amounts of highly colored impurities. These can be formed by oxidation of the amine functionality or self-condensation reactions at high temperatures.[1] Residual copper catalyst from the Ullmann condensation is another common culprit.[2]

The most effective method for removing these impurities is recrystallization with the aid of activated charcoal. The high surface area of charcoal allows it to adsorb the large, planar molecules that typically cause color, while leaving your desired product in solution.[3]

Protocol: Decolorization using Activated Charcoal

  • Solvent Selection: Choose a solvent system in which your product is highly soluble when hot but sparingly soluble when cold. For N-(3-Carboxyphenyl)anthranilic acid, a mixture of ethanol and water or glacial acetic acid and water is a good starting point.[3]

  • Dissolution: In a flask, add the crude, colored product and the primary solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve dissolution.

  • Charcoal Treatment: Remove the flask from the heat source to stop boiling. Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal cautiously to a hot solution to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes to allow for adsorption. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[1] This step must be performed quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If you used a solvent mixture, you can add the anti-solvent (e.g., water) dropwise to the hot filtrate until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q2: My product purity is low due to unreacted starting materials. How can I remove them?

A2: If your synthesis involves an Ullmann condensation between a 2-haloanthranilic acid and 3-aminobenzoic acid, residual starting materials can be a significant issue.[4] An acid-base extraction is a highly effective method to separate your amphoteric product from these precursors.

The strategy relies on the different pKa values of the functional groups. Your product, N-(3-Carboxyphenyl)anthranilic acid, has two acidic carboxylic acid groups and one weakly basic secondary amine. This allows it to be soluble in both aqueous base and strong aqueous acid, a property not shared by all starting materials.

Workflow: Acid-Base Extraction Purification

Below is a logical workflow to separate the desired product from common starting materials.

G start Crude Reaction Mixture (in an organic solvent like EtOAc) wash1 Wash with dilute HCl (aq) (e.g., 1M HCl) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Product + Unreacted 2-halobenzoic acid sep1->org1 Organic aq1 Aqueous Layer: Unreacted 3-aminobenzoic acid (as hydrochloride salt) sep1->aq1 Aqueous wash2 Extract Organic Layer with dilute base (e.g., 1M Na2CO3) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer: Neutral Impurities sep2->org2 Organic aq2 Aqueous Layer: Product + 2-halobenzoic acid (as sodium salts) sep2->aq2 Aqueous acidify Acidify Aqueous Layer (e.g., with 6M HCl) to pH ~4 aq2->acidify precipitate Precipitate Forms: Purified N-(3-Carboxyphenyl)anthranilic acid acidify->precipitate filter Filter, Wash with Water, and Dry precipitate->filter

Caption: Acid-Base Purification Workflow

Causality:

  • Step 1 (HCl Wash): The basic 3-aminobenzoic acid is protonated and moves into the aqueous acid layer, while your product and the more acidic 2-halobenzoic acid remain in the organic layer.

  • Step 2 (Na₂CO₃ Wash): A mild base like sodium carbonate is strong enough to deprotonate both carboxylic acid groups on your product and the starting material, moving them into the aqueous basic layer as their sodium salts.

  • Step 3 (Acidification): Carefully re-acidifying the aqueous layer will protonate the carboxylate groups, causing your much less water-soluble product to precipitate out, leaving any remaining highly water-soluble salts behind.[5]

Q3: My product has a greenish or bluish tint, which I suspect is from the copper catalyst. How is this removed?

A3: A persistent tint, especially green or blue, is a classic sign of residual copper from the Ullmann coupling reaction.[6] These metal impurities can hinder crystallization and interfere with downstream applications.

Removal Strategies:

  • Aqueous Ammonia Wash: During the initial workup, washing the organic layer with a dilute aqueous solution of ammonia can be effective. Ammonia forms a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which partitions into the aqueous layer, effectively removing the copper.

  • Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) into an aqueous wash can sequester the copper ions into a stable, water-soluble complex.

  • Sulfide Treatment: A highly effective method involves washing with a dilute sodium sulfide solution.[2] This precipitates the copper as insoluble copper sulfide (CuS), which can then be removed by filtration. This should be done with care in a well-ventilated fume hood due to the potential for H₂S gas release if the solution becomes acidic.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for N-(3-Carboxyphenyl)anthranilic acid?

A1: A robust, multi-step strategy is recommended for achieving high purity. This combines an initial extractive workup with a final crystallization step.

  • Post-Reaction Workup: After the reaction is complete, perform an acid-base workup as described in the troubleshooting guide to remove the bulk of unreacted starting materials and the copper catalyst. This is the most critical step for initial purification.[3][5]

  • Crude Precipitation: Isolate the crude product by acidifying the final basic aqueous extract. This will crash out your product, which can be collected by filtration.

  • Recrystallization: Perform a final purification via recrystallization from a suitable solvent system (see table below). If the product is colored, use activated charcoal during this step.[3][7]

Solvent SystemRationale & Comments
Ethanol / Water Good general-purpose system. The product should dissolve well in hot ethanol; water is added as the anti-solvent to induce crystallization upon cooling.[7]
Glacial Acetic Acid / Water Acetic acid is excellent for dissolving carboxylic acids. The product is recrystallized by the addition of water.[3]
Dimethylformamide (DMF) / Water DMF is a powerful solvent for this class of compounds. Use if solubility in alcohols or acetic acid is poor. Be aware of its high boiling point, which can make removal difficult.
Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques should be used to confirm both the identity and purity of your N-(3-Carboxyphenyl)anthranilic acid.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It's used to monitor reaction progress and check for the presence of impurities after each purification step. A typical mobile phase might be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate the main product from very closely related impurities and provide a precise purity value (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your synthesized compound. The presence of unexpected signals can indicate impurities.[4]

  • Melting Point: A simple yet effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically cause the melting point to be depressed and broaden.[3][4]

Q3: What are the expected solubility properties of N-(3-Carboxyphenyl)anthranilic acid?

A3: The solubility profile is dictated by its molecular structure, which contains two acidic carboxylic acid groups, a weakly basic amine, and two aromatic rings.

  • Aqueous Solubility: It is expected to be poorly soluble in neutral water due to the large, hydrophobic aromatic structure.

  • pH-Dependent Solubility: As an amphoteric molecule, its solubility is highly pH-dependent.[8]

    • In aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH solutions), it will readily deprotonate at both carboxylic acid sites to form a highly water-soluble dicarboxylate salt.

    • In strong aqueous acid (e.g., >1M HCl), the amine group can be protonated, but the carboxylic acid groups will be neutral. Solubility in acid may be limited unless the acid concentration is very high.

  • Organic Solubility: It will likely show good solubility in polar aprotic solvents like DMSO and DMF. It should have moderate solubility in polar protic solvents like ethanol and methanol, especially upon heating.[9] It will be poorly soluble in non-polar solvents such as hexanes, toluene, and diethyl ether.

References

  • WO1997028118A1 - Process for preparing anthranilic acids.
  • Purifying anthranilic acid - Sciencemadness Discussion Board.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES - Intern
  • A Facile Synthesis of Anthranilic Acid-Derived N,N,O-Terdentates - ResearchG
  • acridone - Organic Syntheses Procedure. [Link]

  • Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed. [Link]

  • Anthranilic acid - Wikipedia. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids - CoLab.

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Troubleshooting

Technical Support Center: Overcoming Challenges in the Ullmann Condensation for N-Aryl Anthranilic Acids

Welcome to the technical support center for the Ullmann condensation synthesis of N-aryl anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann condensation synthesis of N-aryl anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. N-aryl anthranilic acids are crucial precursors to a wide range of pharmaceuticals, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).

While the Ullmann condensation has been a cornerstone of organic synthesis for over a century, its successful execution can be challenging, often plagued by issues such as low yields, harsh reaction conditions, and catalyst deactivation.[1][2] Modern advancements, particularly the introduction of specialized ligands, have significantly mitigated these issues, but a deep understanding of the reaction's nuances is still paramount for consistent success.[3]

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Ullmann condensation in N-arylation?

The mechanism of the Ullmann-type reaction has been a subject of extensive study. While a simple SNAr-type pathway was initially considered, the modern consensus for ligand-assisted Ullmann reactions points towards a catalytic cycle involving copper in different oxidation states, most commonly a Cu(I)/Cu(III) cycle.[4][5][6]

The key steps are:

  • Formation of the Active Catalyst: A Cu(I) salt complexes with the chosen ligand and the deprotonated amine (the anthranilate or aniline derivative).

  • Oxidative Addition: The aryl halide adds to the Cu(I) complex, forming a Cu(III) intermediate. This is often the rate-limiting step.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the Cu(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The ligand plays a crucial role in stabilizing the copper intermediates and facilitating both the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing the reaction to proceed under milder conditions.[7]

Q2: Which copper source is best for my reaction? Cu(0), CuI, CuO, or something else?

The choice of copper source is flexible, but Cu(I) salts like Copper(I) iodide (CuI) are most commonly used in modern protocols due to their good reactivity and solubility in common organic solvents.[8][9]

  • Cu(I) salts (CuI, CuBr, CuCl): Generally preferred for modern, ligand-accelerated reactions. They are readily available and often provide more reproducible results than elemental copper.

  • Cu(0) (Copper powder/bronze): Used in classical Ullmann reactions. It often requires activation to be effective, which can be achieved by washing with dilute acid to remove surface oxides or by in-situ reduction of a copper salt (e.g., reducing CuSO₄ with zinc powder).[1][10] While cost-effective, its heterogeneous nature can lead to reproducibility issues.

  • Cu(II) salts (CuO, CuSO₄, Cu(OAc)₂): Can also be used, as they are often reduced in situ to the active Cu(I) species. However, this may require a reducing agent or specific reaction conditions. Cupric oxide (CuO) has been successfully used in some syntheses of N-aryl anthranilic acids.[11][12]

For consistency and milder reaction conditions, CuI is the recommended starting point for most applications.

Q3: What is the role of a ligand, and which one should I choose?

Ligands are essential in modern Ullmann chemistry. They accelerate the reaction, allowing for lower temperatures and lower catalyst loadings. The primary roles of the ligand are to increase the solubility and reactivity of the copper catalyst and to facilitate the key steps of the catalytic cycle.[3]

For the synthesis of N-aryl anthranilic acids, bidentate ligands that can chelate the copper ion are particularly effective. Common choices include:

  • Amino Acids: L-proline and N,N-dimethylglycine are highly effective and widely used.[13] They are inexpensive, readily available, and their structure is believed to facilitate the proton transfer steps involved in the reaction.

  • Diamines: Ligands like N,N'-dimethylethylenediamine (DMEDA) are also very effective, particularly for coupling with aryl bromides and chlorides.

  • Phenanthrolines: These ligands can be very effective but may also lead to off-cycle processes that can deactivate the catalyst in some systems.[14]

Recommendation: For coupling an aryl halide with an anthranilic acid or an aniline derivative, L-proline is an excellent and cost-effective first choice.[15]

Q4: How critical are the base and solvent, and what are the best options?

The choice of base and solvent is critical and interdependent.

Base: The base is required to deprotonate the amine/anthranilic acid, making it nucleophilic.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.

  • K₂CO₃ is a cost-effective and widely used base for these reactions.[11][12][16]

  • Cs₂CO₃ is more expensive but is more soluble and often provides better results, especially with less reactive substrates.

Solvent: A high-boiling point, polar, aprotic solvent is typically required to ensure all reagents remain in solution at the reaction temperature.

  • Dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , and dimethyl sulfoxide (DMSO) are the most common choices.[1][15]

  • DMSO is often an excellent choice for reactions using L-proline as a ligand.[15]

  • The solvent can also influence the formation of side products. For instance, in some Ullmann couplings, the choice of solvent can determine the selectivity between the desired product and a phenolic side-product.[17]

Q5: Can I use aryl chlorides for this reaction, or am I limited to bromides and iodides?

Traditionally, aryl iodides are the most reactive, followed by bromides, with chlorides being the least reactive.[1] The C-Cl bond is strong and difficult to break via oxidative addition.

However, modern ligand systems have made the use of aryl chlorides more feasible. Specifically designed ligands, such as certain oxalamides and picolinohydrazides, have shown high efficacy in the N-arylation of amines with aryl chlorides at moderate temperatures (e.g., 100 °C).[8] For the synthesis of N-aryl anthranilic acids, using an activated aryl chloride like o-chlorobenzoic acid is common and effective, especially with a good ligand and appropriate conditions.[11][16]

Troubleshooting Guide

Problem: My reaction shows low or no conversion of starting materials.
  • Possible Cause 1: Inactive Copper Catalyst.

    • Why it happens: The surface of copper catalysts, especially Cu(0) powder, can be coated with a passivating layer of copper oxide, which inhibits its activity. Cu(I) salts can also degrade upon prolonged exposure to air and moisture.

    • Solution:

      • Activate Cu(0) powder: Before use, wash copper powder with a dilute acid (e.g., 2% HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then dry under vacuum.[1][10]

      • Use High-Purity Reagents: Ensure your Cu(I) salt is of high purity and has been stored under an inert atmosphere.

      • Inert Atmosphere: While some modern protocols are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidation of the Cu(I) catalyst.

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Why it happens: The Ullmann condensation is often a thermally demanding reaction. Even with modern ligands, a certain thermal threshold must be reached to drive the catalytic cycle, especially for less reactive aryl halides (bromides and chlorides).

    • Solution:

      • Optimize Temperature: If using an aryl bromide or chloride, ensure the temperature is adequate. For many L-proline/CuI systems in DMSO, temperatures around 90-120 °C are effective.[15]

      • Consider Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent.[15][18][19][20] This can be an excellent way to overcome activation barriers quickly.

  • Possible Cause 3: Poor Choice of Base or Solvent.

    • Why it happens: The base may not be strong enough or soluble enough to deprotonate the amine effectively. The solvent may not be sufficiently polar to dissolve all reactants, particularly the inorganic base and the intermediate copper complexes.

    • Solution:

      • Switch to a Stronger/More Soluble Base: If K₂CO₃ is not working, switch to Cs₂CO₃ or K₃PO₄.

      • Ensure Anhydrous Conditions: Use anhydrous solvents and dry reagents, as water can interfere with the reaction.

      • Check Solubility: At the start of the reaction, ensure your reagents appear to be well-suspended or dissolved in the chosen solvent.

  • Possible Cause 4: Unreactive Substrates.

    • Why it happens: Aryl halides with strong electron-donating groups are less reactive. Similarly, highly sterically hindered anilines or aryl halides can slow the reaction significantly.

    • Solution:

      • Increase Catalyst/Ligand Loading: For difficult substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) and ligand loading (from 10 mol% to 20 mol%) can improve conversion.

      • Switch to a More Reactive Halide: If possible, switch from an aryl chloride or bromide to the corresponding aryl iodide.

      • Increase Reaction Time/Temperature: Allow the reaction to run for a longer period (e.g., 24-48 hours) or cautiously increase the temperature.

Problem: I am observing significant side product formation (e.g., hydrodehalogenation or biaryl coupling).
  • Why it happens: These side reactions often become competitive at very high temperatures. Hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the aryl halide to form a biaryl species can reduce the yield of the desired N-aryl product.

  • Solution:

    • Lower the Temperature: The primary strategy is to find the lowest effective temperature for the reaction. The use of an effective ligand is key to enabling lower reaction temperatures.

    • Use a Ligand: If you are not already using a ligand, adding one (like L-proline) can often promote the desired C-N coupling over side reactions.

    • Control Stoichiometry: Ensure the stoichiometry is correct. An excess of the amine component is sometimes used to favor the desired reaction.

Problem: I am struggling with the purification of my N-aryl anthranilic acid.
  • Why it happens: The product is an amino acid, making it amphoteric. Crude reaction mixtures often contain residual copper catalyst, inorganic salts, and high-boiling solvents, which can complicate the workup.

  • Solution: A standard and effective workup procedure involves an acid-base extraction.

    • Solvent Removal: After the reaction is complete, cool the mixture and remove the high-boiling solvent (e.g., DMF, DMSO) under reduced pressure if possible.

    • Aqueous Workup: Dissolve the residue in water and a suitable organic solvent (like ethyl acetate). The product, being an acid, will be deprotonated by the basic reaction conditions and will be in the aqueous layer.

    • Filter to Remove Copper: Filter the biphasic mixture to remove insoluble copper species. Sometimes, adding aqueous ammonia can help chelate and dissolve copper salts.

    • Acidification: Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl or acetic acid).[11] The N-aryl anthranilic acid product will precipitate out as a solid as it reaches its isoelectric point.

    • Isolation and Recrystallization: Collect the precipitated solid by filtration, wash it with water to remove inorganic salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Data & Protocols

Table 1: Comparison of Reaction Parameters for Ullmann Condensation
ParameterClassical ConditionsModern Ligand-Accelerated Conditions
Copper Source Stoichiometric Cu(0) powderCatalytic (1-10 mol%) CuI, Cu₂O, CuO
Temperature >180-210 °C80-120 °C (sometimes lower)
Ligand NoneL-proline, N,N-dimethylglycine, DMEDA
Base K₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Nitrobenzene, PyridineDMF, DMSO, NMP, Dioxane
Substrate Scope Limited, requires activated aryl halidesBroad, including aryl chlorides
Reaction Time Often >24 hours1-24 hours (minutes with microwave)
General Protocol for Ligand-Accelerated Ullmann Synthesis of N-Aryl Anthranilic Acids

This protocol is a general starting point for the coupling of a 2-halobenzoic acid with an aniline derivative.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add CuI (0.05 mmol, 5 mol%), the 2-halobenzoic acid (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and filter to remove insoluble catalyst residues.

    • Wash the filtrate with ethyl acetate (2 x 15 mL) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with 2M HCl with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent if necessary.

Visualizations

Catalytic Cycle of Ullmann N-Arylation

The following diagram illustrates the widely accepted Cu(I)/Cu(III) catalytic cycle for the ligand-assisted Ullmann N-arylation reaction.

Ullmann_Cycle CuI_L Cu(I)-Ligand Complex CuI_Amide L-Cu(I)-NR₂ (Active Catalyst) CuI_L->CuI_Amide Amine R₂NH + Base Amine->CuI_Amide Ligand Exchange ArylHalide Ar-X CuIII_Intermediate L-Cu(III)(Ar)(NR₂)(X) (Cu(III) Intermediate) ArylHalide->CuIII_Intermediate CuI_Amide->CuIII_Intermediate Oxidative Addition CuIII_Intermediate->CuI_L Reductive Elimination Product Ar-NR₂ (Product) CuIII_Intermediate->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the Ullmann condensation.

Troubleshooting_Workflow Start Low / No Conversion Check_Catalyst Is the catalyst active? (Fresh CuI? Activated Cu(0)?) Start->Check_Catalyst Check_Temp Is the temperature high enough? Check_Catalyst->Check_Temp No Activate_Catalyst Activate Cu(0) or use fresh CuI. Run under inert atmosphere. Check_Catalyst->Activate_Catalyst Yes Check_Conditions Are base/solvent choices optimal? Check_Temp->Check_Conditions No Increase_Temp Increase temperature in 10°C increments or switch to microwave heating. Check_Temp->Increase_Temp Yes Check_Reagents Are reagents compatible? (Halide reactivity? Steric hindrance?) Change_Reagents Switch to Ar-I if possible. Increase catalyst/ligand loading. Check_Reagents->Change_Reagents Yes Check_Conditions->Check_Reagents No Change_Conditions Switch to a stronger base (Cs₂CO₃). Ensure anhydrous solvent (DMSO/NMP). Check_Conditions->Change_Conditions Yes

Caption: A decision tree for troubleshooting low-yield Ullmann condensation reactions.

References

  • Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives . Indian Journal of Pharmaceutical Sciences, 70(5), 643–647. [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives . (n.d.). Retrieved January 23, 2026, from [Link]

  • Ullmann reaction - Wikipedia . (2023, December 28). Wikipedia. [Link]

  • Pinto, D. C. G. A., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids . Journal of the Brazilian Chemical Society, 20(1), 136-141. [Link]

  • Pellón, R. F., et al. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media . Synthetic Communications, 36(2), 271-277. [Link]

  • Pinto, D. C. G. A., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids . SciELO. [Link]

  • Ullmann condensation - Wikipedia . (2023, December 28). Wikipedia. [Link]

  • Ullmann Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Sherborne, G. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction . ACS Catalysis, 7(12), 8658–8668. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Catalysts, 10(10), 1103. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids . ResearchGate. [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis . (2011). Request PDF. [Link]

  • Vágvölgyi, M., et al. (2011). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions . Nature Protocols, 6(8), 1194–1201. [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION . NIH. [Link]

  • Ma, D., et al. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8 . Journal of the American Chemical Society, 120(48), 12459–12467. [Link]

  • Riba, X., & Güell, I. (2014). Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions . Pure and Applied Chemistry, 86(3), 345-360. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions . (2023). NIH. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides . Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Riba, X., & Güell, I. (2014). Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions . Pure and Applied Chemistry, 86(3), 345-360. [Link]

Sources

Optimization

Technical Support Center: Optimizing Iron-Catalyzed Amination of Carboxamides

Welcome to the technical support center for iron-catalyzed amination of carboxamides. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iron-catalyzed amination of carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and optimize your reaction conditions for successful C-N bond formation.

Introduction to Iron-Catalyzed Carboxamide Amination

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to traditional palladium- and copper-based methods for C-N cross-coupling reactions. Carboxamides are a readily available and versatile class of substrates. This guide addresses two primary modes of iron-catalyzed amination involving carboxamides:

  • Direct C-H Amination: This powerful technique allows for the direct functionalization of C-H bonds, often guided by a directing group on the carboxamide.

  • Cross-Coupling with Aryl/Alkyl Halides: In this more traditional approach, the carboxamide acts as a nitrogen nucleophile, coupling with an organic halide.

This resource is structured to address common challenges encountered in both approaches, providing not just solutions but also the underlying scientific reasoning to empower you in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst and Reaction Initiation Issues

Question 1: My reaction is not starting, or the conversion of my starting materials is very low. What are the likely causes?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the initiation of the catalytic cycle. Here are several factors to consider:

  • Iron Precatalyst Activation: Many iron-catalyzed reactions require the in-situ reduction of a higher-valent iron precatalyst (e.g., FeCl₃, Fe(acac)₃) to a catalytically active low-valent state. If this activation is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Grignard Reagents as Reductants: If you are using a Grignard reagent, ensure it is of high quality and added slowly. The slow addition can be crucial for preventing unwanted side reactions and ensuring the formation of the active catalyst.[1]

      • Alternative Reductants: For reactions not employing Grignard reagents, the choice of reductant is critical. Ensure it is anhydrous and added under an inert atmosphere.

      • Pre-formation of the Active Catalyst: In some cases, pre-stirring the iron salt and ligand before adding the substrates can be beneficial.

  • Inhibition by Air or Moisture: Low-valent iron species are highly sensitive to oxygen and moisture. Contamination can lead to rapid catalyst deactivation.

    • Troubleshooting:

      • Rigorous Inert Atmosphere: Employ standard Schlenk or glovebox techniques. Ensure all glassware is oven- or flame-dried, and solvents are thoroughly degassed and dried.

      • High-Purity Reagents: Use high-purity, anhydrous reagents and solvents.

  • Ligand Issues: The ligand plays a crucial role in stabilizing the active iron center and facilitating the catalytic cycle.

    • Troubleshooting:

      • Ligand Purity: Ensure the ligand is pure and free from coordinating impurities.

      • Ligand Choice: The choice of ligand is critical and substrate-dependent. For C-H amination of aromatic carboxamides, diphosphine ligands are often crucial for high yield and selectivity.[2] For cross-coupling reactions, additives like TMEDA can be essential to suppress side reactions.[1]

Section 2: Low Yield and Side Reactions

Question 2: I am observing the formation of my desired product, but the yield is low. What are the common side reactions, and how can I mitigate them?

Answer:

Low yields are often a result of competing side reactions that consume starting materials or the desired product. Identifying the major byproducts is key to optimizing the reaction.

  • Homocoupling of the Coupling Partner: A frequent side reaction is the homocoupling of the aryl or alkyl halide, especially when Grignard reagents are used. This is often observed in iron-catalyzed cross-coupling reactions.[3]

    • Troubleshooting:

      • Slow Addition of Reagents: Adding the Grignard reagent slowly via syringe pump can minimize its homocoupling.[1]

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can suppress this side reaction.[4]

      • Additives: The use of additives like TMEDA has been shown to be crucial in suppressing undesirable side reactions.[1]

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups on your substrates or product.

    • Troubleshooting:

      • Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

      • Weaker Base: Strong bases can promote side reactions. Screening a range of bases, from strong inorganic bases like K₃PO₄ to milder organic bases, can be beneficial.[1] The choice of base can be critical for success.[5]

      • Reaction Time: Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and avoid product degradation over extended periods.

  • Competitive Binding to the Catalyst: If your carboxamide or amine has other coordinating functional groups, they may compete for binding to the iron center, inhibiting the desired catalytic cycle.[6]

    • Troubleshooting:

      • Protecting Groups: It may be necessary to protect highly coordinating functional groups.

      • Ligand Modification: A more strongly coordinating ligand may be required to prevent substrate inhibition.

Table 1: Common Side Reactions and Mitigation Strategies

Side Reaction/IssuePotential CauseRecommended Action
Homocoupling of Halide High concentration of organometallic reagent, high temperature.Slow addition of Grignard reagent, lower reaction temperature, use of additives like TMEDA.[1]
Dehalogenation of Aryl Halide Presence of protic impurities, radical side reactions.Ensure anhydrous conditions, use radical traps in mechanistic studies to identify the pathway.
Low Reactivity of Carboxamide Low nucleophilicity of the amide nitrogen.Use a stronger base to generate the amidate in situ, increase reaction temperature.
Catalyst Deactivation Oxidation by air/moisture, formation of inactive iron complexes.Maintain a strict inert atmosphere, screen different ligands that may form more stable catalysts.[2]
Section 3: Issues with Substrate Scope and Selectivity

Question 3: My reaction works for simple carboxamides, but fails with more complex or functionalized substrates. How can I improve the substrate scope?

Answer:

The electronic and steric properties of your substrates can have a profound impact on the reaction outcome.

  • Steric Hindrance: Bulky groups near the reacting centers can prevent the substrates from coordinating to the iron catalyst.

    • Troubleshooting:

      • Less Bulky Ligands: A smaller ligand may create more space around the metal center.

      • Higher Temperatures: Increased thermal energy can help overcome steric barriers.

      • Longer Reaction Times: Sterically hindered substrates often react more slowly.

  • Electronic Effects: The electronic nature of both the carboxamide and the coupling partner is important. Electron-withdrawing groups on the aryl halide generally favor oxidative addition, while electron-donating groups on the carboxamide can increase its nucleophilicity.

    • Troubleshooting:

      • Ligand Tuning: Electron-rich ligands can increase the electron density at the iron center, promoting oxidative addition.

      • Substrate Modification: If possible, modifying the electronic properties of your substrates can improve reactivity.

  • Directing Group Compatibility (for C-H Amination): In C-H amination reactions, the choice of the directing group is crucial for both reactivity and selectivity.[2]

    • Troubleshooting:

      • Screen Directing Groups: The 8-quinolinylamide group has been shown to be effective in directing ortho-amination of aromatic carboxamides.[2] If your reaction is failing, consider if your chosen directing group is appropriate.

Experimental Protocols and Workflows

General Protocol for Iron-Catalyzed Amination (Cross-Coupling)

This is a general starting point; optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the iron precatalyst (e.g., FeCl₃, 5 mol%) and the ligand (e.g., TMEDA, 10-20 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, Et₂O).[4]

  • Reagent Addition: Add the carboxamide (1.2 equiv) and the aryl halide (1.0 equiv).

  • Base/Nucleophile Addition: If a separate base is required, add it at this stage. If a Grignard reagent is used as the nucleophile, cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the Grignard reagent solution slowly via syringe pump over 1-2 hours.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC/LC-MS.

  • Workup: Upon completion, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent. Purify by column chromatography.

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Inert Analyze_Byproducts Analyze Crude Reaction by GC/LC-MS Check_Inert->Analyze_Byproducts Homocoupling Homocoupling Observed? Analyze_Byproducts->Homocoupling Decomposition Decomposition Observed? Analyze_Byproducts->Decomposition No_Reaction Mainly Starting Material? Analyze_Byproducts->No_Reaction Homocoupling->Decomposition No Optimize_Temp_Addition Lower Temperature & Slow Reagent Addition Homocoupling->Optimize_Temp_Addition Yes Decomposition->No_Reaction No Optimize_Base_Temp Screen Weaker Bases & Lower Temperature Decomposition->Optimize_Base_Temp Yes Optimize_Catalyst Screen Catalysts, Ligands, and Solvents No_Reaction->Optimize_Catalyst Yes Success Improved Yield Optimize_Temp_Addition->Success Optimize_Base_Temp->Success Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting. While the exact mechanism can vary, a plausible cycle for iron-catalyzed C-N cross-coupling is depicted below. It often involves low-valent iron species and can proceed through radical pathways.

CatalyticCycle Fe_precatalyst Fe(III) Precatalyst Fe_active Active Fe(0)/Fe(I) Fe_precatalyst->Fe_active Reduction (e.g., with Grignard) Ox_Add [Ar-Fe-X] Fe_active->Ox_Add Oxidative Addition (Ar-X) Ligand_Ex [Ar-Fe-NRR'] Ox_Add->Ligand_Ex Ligand Exchange (HNRR' + Base) Product Ar-NRR' Ligand_Ex->Product Reductive Elimination Product->Fe_active

Caption: A simplified catalytic cycle for iron-catalyzed C-N cross-coupling.

This proposed cycle highlights several critical steps where a reaction can fail:

  • Reduction: Inefficient reduction of the Fe(III) precatalyst will halt the cycle before it begins.

  • Oxidative Addition: This step can be slow, particularly with less reactive aryl chlorides.

  • Ligand Exchange: The deprotonated carboxamide (amidate) must displace the halide on the iron center. The lower nucleophilicity of amidates compared to amines can make this step challenging.[7]

  • Reductive Elimination: This final step releases the product and regenerates the active catalyst. Steric hindrance can make this step difficult.

By considering which of these steps might be problematic in your specific case, you can make more informed decisions about how to modify your reaction conditions.

References

  • Bedford, R. B., et al. (2010). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Accounts of Chemical Research, 43(3), 378-391.
  • Bolm, C., et al. (2011). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 17(34), 9372-9381.
  • Garg, N. K., et al. (2012). Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates.
  • Nakamura, E., et al. (2013). β-Arylation of Carboxamides via Iron-Catalyzed C(sp3)–H Bond Activation. Journal of the American Chemical Society, 135(45), 16912-16915.
  • Nakamura, E., et al. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(25), 7942-7943.
  • Wang, Z., et al. (2014). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 16(17), 4594-4597.
  • Nakamura, E., et al. (2014). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. Journal of the American Chemical Society, 136(2), 646-649.
  • Lei, A., et al. (2020). Light-Promoted Efficient Generation of Fe(I) to Initiate Amination.
  • Rueping, M., et al. (2021).
  • Garg, N. K., et al. (2012). Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates.
  • Hartwig, J. F. (2010). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 132(1), 415-424.
  • Du Bois, J. (2011). Catalytic C–H amination at its limits: challenges and solutions. Chemical Society Reviews, 40(4), 1947-1959.
  • Nakamura, M., et al. (2019). Iron‐Catalysed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups.
  • Toste, F. D., et al. (2008). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 41(11), 1545-1556.
  • Nakamura, M., et al. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters, 7(21), 4713-4715.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Reducing Background Fluorescence in Imaging

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize background fluorescence and enhance signal-to-noise in their imaging exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize background fluorescence and enhance signal-to-noise in their imaging experiments. We will address a specific query regarding N-(3-Carboxyphenyl)anthranilic acid and provide a comprehensive, field-proven guide to overcoming common sources of background fluorescence.

Initial Query Analysis: N-(3-Carboxyphenyl)anthranilic acid

Question: Can I use N-(3-Carboxyphenyl)anthranilic acid to reduce background fluorescence in my imaging experiment?

Answer: As a Senior Application Scientist, my primary goal is to ensure your experimental success based on validated methods. Our comprehensive review of scientific literature and application databases indicates that N-(3-Carboxyphenyl)anthranilic acid is not a recognized or validated reagent for reducing background fluorescence.

On the contrary, the parent compound, anthranilic acid, and its derivatives are themselves fluorescent molecules.[1][2][3][4][5] They are often used as fluorescent probes or tags.[4] Using such a compound would likely increase, not decrease, your background signal, introducing significant artifacts and confounding your results.

Instead, this guide will walk you through the true causes of background fluorescence and provide robust, validated strategies and protocols to achieve the highest quality, publication-ready images.

Part 1: A Proactive Approach to Background Reduction

High background fluorescence is a common challenge that can obscure specific signals and lead to data misinterpretation.[6][7][8] A successful experiment begins with understanding the origin of the unwanted signal. We can categorize background into two primary sources: Autofluorescence and Non-Specific Signal .

BG High Background Fluorescence Source1 Source 1: Intrinsic Autofluorescence BG->Source1 Source2 Source 2: Non-Specific Signal BG->Source2 Fixation Aldehyde Fixation (e.g., Formalin) Source1->Fixation Endogenous Endogenous Molecules (Collagen, Elastin, NADH) Source1->Endogenous Lipofuscin Lipofuscin (Aging Pigments) Source1->Lipofuscin RBCs Red Blood Cells (Hemoglobin) Source1->RBCs Antibody Non-Specific Antibody Binding Source2->Antibody Reagents Fluorescent Reagents (Media, Mounting Medium) Source2->Reagents

Caption: Major sources of background fluorescence in imaging experiments.

Part 2: Troubleshooting Guide (Q&A Format)

This section directly addresses common issues encountered in the lab.

Scenario 1: Intrinsic Autofluorescence

Question: "I'm imaging unstained, formalin-fixed tissue sections, and they are glowing brightly across multiple channels. How do I fix this?"

Causality & Solution: This is a classic case of intrinsic autofluorescence, often induced by aldehyde fixation which creates fluorescent Schiff bases.[9][10] Additionally, biological structures like collagen, elastin, and red blood cells contribute to this background.[6] The solution is to "quench" or mask this signal before you begin your specific staining protocol.

Here are the most effective chemical quenching methods:

MethodTargetMechanismProsCons
Sodium Borohydride (NaBH₄) Aldehyde-induced fluorescenceReduces fluorescent carbonyls and Schiff bases to non-fluorescent alcohols and amines.[10][11]Effective for aldehyde-induced background.[10] Simple protocol.Can have mixed results.[9] May increase red blood cell autofluorescence in some cases.[12]
Sudan Black B (SBB) Lipofuscin, lipophilic structuresA non-fluorescent, lipophilic dye that binds to and masks autofluorescent granules like lipofuscin.[12]Highly effective for lipofuscin-rich tissues (e.g., brain, aged tissue).[12][13] Can suppress 65-95% of autofluorescence.[13]Can introduce its own background in red/far-red channels.[12] Less effective for collagen or aldehyde-induced autofluorescence.[6]
Commercial Reagents (e.g., TrueVIEW®, Autofluorescence Eliminator)Broad Spectrum (Lipofuscin, Collagen, RBCs)Typically proprietary hydrophilic molecules that electrostatically bind to multiple sources of autofluorescence.[6][14][15]Easy to use.[6] Highly effective across a broad range of tissues and fluorophores.[6][9]Higher cost compared to basic chemical reagents.
Photobleaching General FluorophoresExposing the tissue to intense light from an LED or microscope lamp to permanently destroy the endogenous fluorophores.[16]Inexpensive and effective.[16] Does not affect subsequent fluorescent probe signals.[16]Can be time-consuming.[16]
Scenario 2: Non-Specific Antibody Binding

Question: "My stained sample has high, diffuse background everywhere, and my 'secondary antibody only' control is also bright. What's wrong?"

Causality & Solution: This points to non-specific binding, where your primary or secondary antibodies are adhering to unintended targets in the tissue.[17][18][19][20] This is often caused by insufficient blocking or using an antibody concentration that is too high.[17][21][22]

Start Start: High Diffuse Background Check1 Is 'Secondary Only' Control Stained? Start->Check1 Problem_Sec Problem: Non-Specific Secondary Antibody Binding Check1->Problem_Sec Yes Problem_Pri Problem: Non-Specific Primary Antibody Binding Check1->Problem_Pri No Solution_Sec1 Solution 1: Use Pre-adsorbed Secondary Antibody Problem_Sec->Solution_Sec1 Solution_Sec2 Solution 2: Increase Blocking Step (Time and/or Reagent) Solution_Sec1->Solution_Sec2 Solution_Pri1 Solution 1: Titrate Primary Antibody (Reduce Concentration) Problem_Pri->Solution_Pri1 Solution_Pri2 Solution 2: Optimize Blocking Buffer (e.g., Serum, BSA) Solution_Pri1->Solution_Pri2 Solution_Pri3 Solution 3: Increase Wash Steps (Time and Volume) Solution_Pri2->Solution_Pri3

Caption: Troubleshooting workflow for non-specific antibody binding.

Actionable Steps:

  • Optimize Blocking: Blocking saturates non-specific binding sites before the primary antibody is introduced.

    • Reagent: Use normal serum (5-10%) from the same species as your secondary antibody. For example, if you use a Donkey anti-Mouse secondary, block with 10% normal donkey serum. Alternatively, use Bovine Serum Albumin (BSA).

    • Duration: Increase blocking time to at least 1 hour at room temperature.

  • Titrate Your Antibodies: Using too much antibody is a common cause of background.[19][22]

    • Primary Antibody: Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal concentration that gives a strong specific signal with low background.

    • Secondary Antibody: These are typically used at concentrations around 1 µg/mL.[22] Diluting further can often help.

  • Improve Washing: Insufficient washing leaves unbound antibodies behind.

    • Increase the number and duration of your wash steps (e.g., 3-4 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[21]

    • Add a mild detergent like 0.05% Tween-20 to your wash buffer to help reduce hydrophobic interactions.[23]

  • Use Pre-adsorbed Secondary Antibodies: If you are working on tissue, use secondary antibodies that have been cross-adsorbed against the species of your sample. This removes antibodies that would non-specifically bind to endogenous immunoglobulins in the tissue.

Part 3: Key Experimental Protocols

Protocol 1: Sudan Black B (SBB) Staining to Quench Lipofuscin Autofluorescence

This protocol is applied after rehydration and before antigen retrieval or blocking.

  • Prepare SBB Solution: Dissolve 0.1-0.3% (w/v) Sudan Black B powder in 70% ethanol.[24] Stir overnight in the dark and filter through a 0.2 µm filter before use.

  • Incubate Sections: After rehydrating your tissue sections, incubate them in the SBB solution for 10-20 minutes at room temperature in the dark.[24]

  • Destain: Briefly dip the slides in 70% ethanol to remove excess SBB.

  • Wash: Wash the slides thoroughly in PBS until the buffer runs clear.

  • Proceed: You may now proceed with your standard immunofluorescence protocol (antigen retrieval, blocking, etc.).

Protocol 2: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is performed after rehydration and before blocking.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent. Handle with care and prepare fresh as it is unstable in aqueous solution.

  • Incubate Sections: Incubate tissue sections in the NaBH₄ solution for 10-15 minutes at room temperature. You may observe bubble formation; this is normal.

  • Wash: Wash the slides extensively in PBS (3 x 5 minutes) to remove all traces of NaBH₄.

  • Proceed: Continue with your standard immunofluorescence protocol.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the difference between autofluorescence and non-specific background? A: Autofluorescence is intrinsic fluorescence from the biological sample itself (e.g., collagen, lipofuscin).[9] It is present even in an unstained sample. Non-specific background is caused by the reagents you add, primarily antibodies binding to unintended targets.[19] Running an unstained control and a "secondary antibody only" control will help you distinguish between the two.[9]

Q2: Can I just use a fluorophore in the far-red spectrum to avoid autofluorescence? A: This is a very good strategy and often helps significantly, as many common sources of autofluorescence like collagen and NADH emit in the blue and green regions of the spectrum.[9][12] However, highly autofluorescent components like lipofuscin and red blood cells have broad emission spectra and can still cause problems even in the far-red.[12] Therefore, combining a far-red fluorophore with a quenching method is the most robust approach.

Q3: My mounting medium seems to be causing background. Is this possible? A: Yes. Some mounting media can be fluorescent or can crystallize, causing background. Always use a commercially available, low-fluorescence mounting medium, preferably one containing an anti-fade reagent to protect your signal from photobleaching.[8][25]

Q4: Can the plastic dish I'm using for cell culture imaging cause background? A: Absolutely. Standard plastic-bottom dishes used for cell culture can be highly fluorescent.[26] For high-quality imaging, it is critical to use glass-bottom dishes or plates specifically designed for microscopy.[26]

References

  • Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56233. Retrieved from [Link]

  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 945-953. Retrieved from [Link]

  • Raut, S. L., et al. (2011). Fluorescence intensity decays of anthranilic acid, anthranilamide and ABZ Cys. ResearchGate. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • Viegas, M. S., et al. (2007). What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. Journal of Histochemistry & Cytochemistry, 55(7), 705-712. Retrieved from [Link]

  • Pinto, V. V., et al. (2022). Efficacy of Sodium Borohydride for Autofluorescence Reduction in Formalin-Fixed Paraffin-Embedded Common Quail (Coturnix coturnix) Lungs Under Different Antigen Retrieval Conditions. Journal of Histochemistry & Cytochemistry, 70(6), 425-438. Retrieved from [Link]

  • Song, X., et al. (2019). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Bioconjugate Chemistry, 30(1), 166-175. Retrieved from [Link]

  • ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment. Retrieved from [Link]

  • Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Retrieved from [Link]

  • Kemeny, D. M., et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 83(1), 89-102. Retrieved from [Link]

  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

  • CAP. (n.d.). What causes non-specific antibody binding and how can it be prevented?. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, January 11). Does NaBH4 treatment also reduce the fluorescence of constitutively-expressed GFP?. Retrieved from [Link]

  • Cho, J., et al. (2020). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. Laboratory Animal Research, 36, 2. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]

  • Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved from [Link]

  • LBS. (n.d.). Reagents & Solutions. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Reagents. Retrieved from [Link]

Sources

Optimization

N-(3-Carboxyphenyl)anthranilic acid storage and handling best practices

This technical support center provides guidance on the storage, handling, and use of N-(3-Carboxyphenyl)anthranilic acid. Drawing from best practices for related aromatic carboxylic acids and diarylamine compounds, this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides guidance on the storage, handling, and use of N-(3-Carboxyphenyl)anthranilic acid. Drawing from best practices for related aromatic carboxylic acids and diarylamine compounds, this guide is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for N-(3-Carboxyphenyl)anthranilic acid?

Q2: What personal protective equipment (PPE) should be worn when handling N-(3-Carboxyphenyl)anthranilic acid?

A2: When handling N-(3-Carboxyphenyl)anthranilic acid, standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Due to its nature as a powdered solid, care should be taken to avoid inhalation of dust particles.[1] If there is a risk of generating dust, a dust mask or respirator should be used.[1] All handling should be performed in a well-ventilated area, preferably within a fume hood.[1]

Q3: What are the known incompatibilities of N-(3-Carboxyphenyl)anthranilic acid?

A3: Based on the reactivity of its functional groups (carboxylic acids and a secondary amine), N-(3-Carboxyphenyl)anthranilic acid is expected to be incompatible with strong oxidizing agents and strong bases.[2] Contact with strong bases can deprotonate the carboxylic acid groups, forming salts, while strong oxidizing agents could potentially react with the amine group or the aromatic rings.

Q4: How should I dispose of N-(3-Carboxyphenyl)anthranilic acid waste?

A4: Waste N-(3-Carboxyphenyl)anthranilic acid should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should not be discharged into drains or the environment.[3] Solid waste should be collected in a designated, labeled container.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving N-(3-Carboxyphenyl)anthranilic acid.

Problem 1: Poor Solubility in Aqueous Solutions

  • Symptoms: The compound does not dissolve completely in aqueous buffers at the desired concentration, leading to a suspension or precipitate.

  • Causality: N-(3-Carboxyphenyl)anthranilic acid, with its two carboxylic acid groups, is an acidic molecule. Its solubility in aqueous solutions is highly dependent on the pH. In acidic or neutral solutions, the carboxylic acid groups will be largely protonated, making the molecule less polar and thus less soluble in water.

  • Solution Protocol:

    • pH Adjustment: To enhance solubility in aqueous media, increase the pH of the solution by adding a base (e.g., sodium hydroxide or potassium hydroxide) dropwise. This will deprotonate the carboxylic acid groups to form the more soluble carboxylate salts.

    • Solvent Selection: If pH adjustment is not compatible with the experimental conditions, consider using a co-solvent. Small amounts of polar organic solvents like DMSO or DMF can be used to initially dissolve the compound before adding it to the aqueous buffer. However, always verify that the chosen co-solvent does not interfere with your experiment.

    • Gentle Heating: In some cases, gentle warming and sonication can aid in dissolution. However, be cautious as excessive heat may lead to degradation.

Problem 2: Compound Appears Discolored or Degraded

  • Symptoms: The solid compound, which should be a white to off-white powder, appears yellow or brown. Solutions prepared from this solid also show an unexpected color.

  • Causality: Discoloration can be an indication of degradation, possibly due to oxidation of the diarylamine moiety or other impurities. Exposure to light and air over time can contribute to this process.

  • Solution Protocol:

    • Purity Check: If discoloration is observed, it is recommended to check the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Proper Storage: To prevent degradation, always store N-(3-Carboxyphenyl)anthranilic acid in a tightly sealed container, protected from light, in a cool and dry place.[1]

    • Purification: If the compound is found to be impure, recrystallization from a suitable solvent may be necessary to remove colored impurities.

Problem 3: Inconsistent Experimental Results

  • Symptoms: Variability in experimental outcomes when using different batches or preparations of N-(3-Carboxyphenyl)anthranilic acid solutions.

  • Causality: Inconsistent results can stem from several factors, including incomplete dissolution, degradation of the compound in solution over time, or precipitation during the experiment due to changes in temperature or solvent composition.

  • Solution Protocol:

    • Fresh Solution Preparation: Prepare fresh solutions of N-(3-Carboxyphenyl)anthranilic acid for each experiment to minimize the impact of potential degradation in solution.

    • Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved before use. If necessary, use the techniques described in "Problem 1: Poor Solubility."

    • Maintain Consistent Conditions: Ensure that experimental parameters such as temperature, pH, and solvent concentrations are kept consistent across all experiments.

    • Stock Solution Stability: If a stock solution must be prepared and stored, it is recommended to store it at a low temperature (e.g., -20°C) and protected from light. Perform a small-scale test to ensure the compound remains stable under these storage conditions for the intended duration.

Data and Workflow

Key Quantitative Data
PropertyValueSource
Appearance White to yellowish crystalline powder[1]
Storage Cool, dry, well-ventilated area, protected from light[1]
Incompatibilities Strong oxidizing agents, strong bases[2]
Experimental Workflow: Preparation of a Stock Solution

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage weigh Weigh N-(3-Carboxyphenyl)anthranilic acid dissolve Dissolve in a minimal amount of appropriate solvent (e.g., DMSO) weigh->dissolve 1. Accurate weighing vortex Vortex or sonicate to aid dissolution dissolve->vortex check_sol Visually inspect for complete dissolution vortex->check_sol 2. Ensure homogeneity aliquot Aliquot into smaller volumes check_sol->aliquot store Store at -20°C, protected from light aliquot->store 3. Minimize freeze-thaw cycles

Caption: Workflow for preparing a stock solution of N-(3-Carboxyphenyl)anthranilic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthranilic acid, 98+%. Retrieved from [Link]

  • Penta Chemicals. (2024). Anthranilic acid Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet - Anthranilic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(3-Carboxyphenyl)anthranilic Acid as a Potential Fluorescent Probe

Abstract In the dynamic field of fluorescence sensing, the demand for novel probes with tailored specificities and enhanced photophysical properties is incessant. This guide introduces N-(3-Carboxyphenyl)anthranilic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic field of fluorescence sensing, the demand for novel probes with tailored specificities and enhanced photophysical properties is incessant. This guide introduces N-(3-Carboxyphenyl)anthranilic acid, a derivative of anthranilic acid, as a promising candidate for fluorescent sensing applications. Based on its structural attributes—notably the presence of two carboxylic acid moieties and a flexible N-phenyl linkage—we explore its potential as a selective sensor for ferric ions (Fe³⁺) and as a pH indicator. This document provides a comprehensive comparative analysis of its hypothesized sensing capabilities against established fluorescent probes, including a rhodamine-based Fe³⁺ sensor and a well-known pH indicator, BCECF. Furthermore, we draw parallels with the performance of BODIPY-based molecular rotors for viscosity sensing, a potential secondary application. Detailed experimental protocols for the synthesis, characterization, and application of N-(3-Carboxyphenyl)anthranilic acid are provided to enable researchers to validate and expand upon the foundational insights presented herein.

Introduction: The Rationale for N-(3-Carboxyphenyl)anthranilic Acid as a Fluorescent Probe

Anthranilic acid and its derivatives are recognized for their intrinsic fluorescence and environmentally sensitive emission profiles[1]. The core structure, featuring an ortho-aminobenzoic acid scaffold, gives rise to intramolecular charge transfer (ICT) characteristics, making them sensitive to changes in their local environment[1]. N-(3-Carboxyphenyl)anthranilic acid incorporates two key functional features that suggest its utility as a fluorescent probe:

  • Metal Ion Chelation: The presence of two carboxylic acid groups and a secondary amine provides potential coordination sites for metal ions. Trivalent cations like Fe³⁺ are known quenching agents, and their chelation can lead to a "turn-off" fluorescent response.

  • pH Sensitivity: The carboxylic acid groups have distinct pKa values and their protonation state will significantly influence the molecule's electronic structure and, consequently, its fluorescence properties. This makes it a candidate for pH sensing, likely in the acidic to neutral range.

  • Environmental Polarity and Viscosity: The N-phenyl group can undergo intramolecular rotation, which may be sensitive to the viscosity of the surrounding medium, a characteristic of molecular rotors[2].

This guide will proceed with a detailed comparative analysis based on these hypothesized sensing mechanisms.

Comparative Analysis: Performance Benchmarking

For a rigorous evaluation, we compare the projected performance of N-(3-Carboxyphenyl)anthranilic acid with well-established fluorescent probes in three key sensing domains: Fe³⁺ detection, pH measurement, and viscosity sensing.

Ferric Ion (Fe³⁺) Detection

Hypothesized Sensing Mechanism: The fluorescence of N-(3-Carboxyphenyl)anthranilic acid is expected to be quenched upon binding Fe³⁺ due to the heavy atom effect and energy transfer from the fluorophore to the metal ion.

Comparative Probe: A Rhodamine B-based sensor is chosen for comparison due to its well-documented "turn-on" mechanism and high sensitivity for Fe³⁺ detection[3].

FeatureN-(3-Carboxyphenyl)anthranilic acid (Hypothesized)Rhodamine B-based Fe³⁺ Probe[3]
Sensing Mechanism Fluorescence quenching ("Turn-off")Spirolactam ring opening ("Turn-on")
Selectivity Potentially high for Fe³⁺ due to chelationHigh for Fe³⁺
Sensitivity (LOD) To be determined0.0521 µM
Response Time Expected to be rapidRapid (within seconds)
pH Operating Range Likely acidic to neutralWide (4 to 13)
Photostability Expected to be moderateGood
pH Sensing

Hypothesized Sensing Mechanism: The fluorescence intensity and/or emission wavelength of N-(3-Carboxyphenyl)anthranilic acid is expected to change with pH due to the protonation/deprotonation of its two carboxylic acid groups.

Comparative Probe: BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein) is a widely used fluorescent pH indicator for measuring intracellular pH[4].

FeatureN-(3-Carboxyphenyl)anthranilic acid (Hypothesized)BCECF[4]
pKa To be determined (likely two pKa values)~6.98
Optimal pH Range Expected to be in the acidic to neutral rangePhysiological pH range (6.0-8.0)
Ratiometric Sensing Potentially dual-emission or dual-excitationDual-excitation ratiometric
Photostability ModerateModerate
Cell Permeability Low (requires AM ester for cell loading)Low (BCECF-AM is cell-permeant)
Viscosity Sensing

Hypothesized Sensing Mechanism: The intramolecular rotation of the N-phenyl group may be restricted in viscous environments, leading to an increase in fluorescence intensity. This is characteristic of a "molecular rotor".

Comparative Probes: BODIPY-based molecular rotors are a well-established class of viscosity sensors[2][5].

FeatureN-(3-Carboxyphenyl)anthranilic acid (Hypothesized)BODIPY-based Molecular Rotors[2][5]
Sensing Mechanism Restricted intramolecular rotationTwisted Intramolecular Charge Transfer (TICT)
Sensitivity to Viscosity To be determinedHigh, often with a linear response of fluorescence lifetime to viscosity
Quantum Yield ModerateHigh
Photostability ModerateHigh
Excitation/Emission Wavelength Blue/UV regionTunable across the visible spectrum

Experimental Protocols

The following protocols provide a roadmap for the synthesis, characterization, and application of N-(3-Carboxyphenyl)anthranilic acid as a fluorescent probe.

Synthesis of N-(3-Carboxyphenyl)anthranilic acid

This synthesis is based on the Ullmann condensation reaction, a common method for forming C-N bonds.

Workflow Diagram:

reagents Anthranilic acid + 3-Bromobenzoic acid + Copper catalyst + Base (e.g., K2CO3) reaction Ullmann Condensation (Heating under inert atmosphere) reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Acidification and Purification (Crystallization/Chromatography) reaction->workup product N-(3-Carboxyphenyl)anthranilic acid workup->product

Caption: Synthesis of N-(3-Carboxyphenyl)anthranilic acid.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine anthranilic acid (1 equivalent), 3-bromobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

  • Reaction Setup: Add dimethylformamide (DMF) as the solvent and equip the flask with a reflux condenser.

  • Reaction Execution: Heat the mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Workflow Diagram:

sample N-(3-Carboxyphenyl)anthranilic acid in various solvents abs_spec UV-Vis Absorption Spectroscopy sample->abs_spec fluo_spec Fluorescence Spectroscopy sample->fluo_spec stokes Stokes Shift Calculation abs_spec->stokes qy Quantum Yield Determination (vs. Quinine Sulfate) fluo_spec->qy fluo_spec->stokes photostability Photostability Assay (Continuous illumination) fluo_spec->photostability

Caption: Photophysical characterization workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare dilute solutions (micromolar range) of N-(3-Carboxyphenyl)anthranilic acid in a range of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).

  • Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively. Determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Stokes Shift Calculation: Calculate the Stokes shift (in nm and cm⁻¹) from the absorption and emission maxima.

  • Photostability Assessment: Expose a solution of the probe to continuous excitation at its λ_abs and monitor the decrease in fluorescence intensity over time.

Fe³⁺ Sensing Application

Workflow Diagram:

probe_sol Solution of N-(3-Carboxyphenyl)anthranilic acid fe3_titration Titration with increasing concentrations of Fe³⁺ probe_sol->fe3_titration selectivity Selectivity Study (Addition of other metal ions) probe_sol->selectivity fluo_measurement Fluorescence Measurement fe3_titration->fluo_measurement lod Limit of Detection (LOD) Calculation fluo_measurement->lod selectivity->fluo_measurement

Caption: Fe³⁺ sensing experimental workflow.

Step-by-Step Protocol:

  • Titration Experiment: To a solution of N-(3-Carboxyphenyl)anthranilic acid in a suitable buffer (e.g., HEPES, pH 7.4), add increasing concentrations of a standard Fe³⁺ solution.

  • Fluorescence Monitoring: After each addition of Fe³⁺, record the fluorescence emission spectrum. Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration.

  • Selectivity Study: Repeat the experiment with other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a concentration significantly higher than that of Fe³⁺ to assess selectivity.

  • Limit of Detection (LOD) Calculation: Determine the LOD based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low Fe³⁺ concentrations.

pH Sensing Application

Step-by-Step Protocol:

  • pH Titration: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 10).

  • Fluorescence Measurements: Add a constant concentration of N-(3-Carboxyphenyl)anthranilic acid to each buffer solution and record the fluorescence emission spectra.

  • pKa Determination: Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths if ratiometric) against the pH. Determine the pKa value(s) from the inflection point(s) of the resulting sigmoidal curve.

Conclusion and Future Outlook

N-(3-Carboxyphenyl)anthranilic acid presents a compelling, yet underexplored, scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the presence of versatile functional groups suggest its potential for selective Fe³⁺ sensing and pH monitoring. The comparative analysis provided in this guide serves as a foundational framework for its systematic evaluation. Future research should focus on the experimental validation of its photophysical properties and sensing capabilities. Furthermore, derivatization of the core structure could lead to probes with enhanced performance, such as improved quantum yields, red-shifted emission for biological imaging, and enhanced selectivity for other analytes. The exploration of its potential as a viscosity sensor also warrants further investigation.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories.

  • Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. PMC - NIH.

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. Preprints.org.

  • pH Probes. AAT Bioquest.

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Royal Society of Chemistry.

  • Mapping viscosity in discrete subcellular locations with a BODIPY based fluorescent probe. bioRxiv.

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet.

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Comparative

A Comparative Guide to the Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives

This guide provides an in-depth comparison of the anti-inflammatory properties of several key N-aryl anthranilic acid derivatives, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anti-inflammatory properties of several key N-aryl anthranilic acid derivatives, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and the experimental validation of these compounds, offering a robust framework for understanding their therapeutic potential and guiding future research.

Introduction: The Fenamate Class and the Inflammatory Cascade

N-aryl anthranilic acids, commonly known as fenamates, are a class of NSAIDs derived from anthranilic acid.[1] These compounds are widely recognized for their potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1][2] The core structure, featuring an N-phenylanthranilic acid scaffold, serves as the foundation for several widely used drugs, including mefenamic acid, meclofenamic acid, flufenamic acid, and tolfenamic acid.[1][3]

Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells.[4] It is a complex process involving the release of chemical mediators that trigger vasodilation, increased blood flow, and the migration of immune cells to the site of injury, resulting in the classic signs of redness, heat, swelling, and pain.[5] Prostaglandins are key lipid compounds that orchestrate much of this response.[4][6] The synthesis of prostaglandins is therefore a primary target for anti-inflammatory therapies.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal anti-inflammatory mechanism of N-aryl anthranilic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[7][8] COX enzymes, which exist in two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[4][8]

  • COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions, such as protecting the stomach lining and maintaining kidney blood flow.[7][9]

  • COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli.[7][9] It is the primary source of prostaglandins at sites of inflammation.[9]

By blocking the active site of these enzymes, fenamates prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.[7][10] While most traditional NSAIDs in this class are non-selective, inhibiting both COX-1 and COX-2, the relative inhibitory activity against each isoform varies between derivatives, which influences both their efficacy and side-effect profiles.[7][9] Inhibition of COX-1 is associated with gastrointestinal side effects, whereas inhibition of COX-2 is primarily responsible for the anti-inflammatory action.[9]

Beyond COX inhibition, some fenamates exhibit other pharmacological activities, such as the modulation of ion channels, which may contribute to their overall therapeutic profile.[10][11] For example, flufenamic acid is known to affect a broad spectrum of ion channels, including chloride, potassium, and calcium channels.[11]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (Injury) AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 (Cyclooxygenase) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Fenamates N-Aryl Anthranilic Acids (Fenamates) Fenamates->COX Inhibition Experimental_Workflow Start Start: Animal Acclimation Grouping Animal Grouping (Vehicle, Reference, Test Compounds) Start->Grouping Baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) Grouping->Baseline Dosing Administer Compound (e.g., Oral Gavage) Baseline->Dosing Wait1 Wait (e.g., 1 hour) Dosing->Wait1 Induction Induce Inflammation: Inject 1% Carrageenan (Subplantar, Right Hind Paw) Wait1->Induction Measurements Measure Paw Volume (Vₜ) at Hourly Intervals (1-6h) Induction->Measurements Analysis Data Analysis: 1. Calculate Edema (Vₜ - V₀) 2. Calculate % Inhibition Measurements->Analysis End End: Compare Efficacy Analysis->End

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a self-validating system, incorporating vehicle and positive controls to ensure the integrity of the results.

  • Animal Selection and Acclimation:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimate animals for at least 7 days under controlled conditions (25±3°C, 12h light/dark cycle) with ad libitum access to food and water. [12]

  • Preparation of Reagents:

    • Carrageenan Solution (1% w/v): Slowly add 1g of Type IV Lambda carrageenan to 100mL of sterile 0.9% saline while stirring. Heat gently to aid dissolution but do not boil. Sterilize by autoclaving and cool to room temperature before use. [13] * Test Compounds: Dissolve/suspend N-aryl anthranilic acid derivatives and a reference NSAID (e.g., Indomethacin) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Experimental Procedure:

    • Grouping: Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (receives vehicle only)

      • Group 2: Positive Control (receives reference drug, e.g., Indomethacin 10 mg/kg)

      • Group 3+: Test Groups (receive different doses of the test derivatives)

    • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Dosing: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.). [14] * Inflammation Induction: One hour after dosing, inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [14] * Paw Volume Measurement (Vₜ): Measure the paw volume at regular intervals, such as 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [14]

  • Data Analysis:

    • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀. [14] * Calculate Percentage Inhibition: Determine the anti-inflammatory activity by calculating the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion and Future Directions

N-aryl anthranilic acid derivatives remain a cornerstone of anti-inflammatory therapy. Their primary mechanism via COX inhibition is well-established, but their clinical utility is often a balance between efficacy and side effects, largely dictated by their COX-1/COX-2 selectivity. As demonstrated with meclofenamic acid, strategic chemical modifications offer a powerful route to enhance COX-2 selectivity, potentially leading to derivatives with an improved safety profile. [15]The continued exploration of structure-activity relationships, coupled with robust in vivo validation using standardized models like the carrageenan-induced paw edema assay, will be paramount in developing the next generation of safer and more effective anti-inflammatory agents from this versatile chemical scaffold.

References

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  • What is the mechanism of Flufenamic Acid? Patsnap Synapse. [Link]

  • What is the mechanism of Mefenamic Acid? Patsnap Synapse. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health (NIH). [Link]

  • Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. National Institutes of Health (NIH). [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

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Validation

A Researcher's Guide to Specificity: Cross-Reactivity of N-(3-Carboxyphenyl)anthranilic Acid-Based Probes

In the intricate world of cellular signaling and drug discovery, the specificity of a chemical probe is paramount. An ideal probe acts as a molecular scalpel, dissecting a single biological process with precision.

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and drug discovery, the specificity of a chemical probe is paramount. An ideal probe acts as a molecular scalpel, dissecting a single biological process with precision. However, the reality is often more complex, with probes exhibiting off-target effects that can lead to misleading results and dead-end research avenues. This guide provides an in-depth comparison of N-(3-Carboxyphenyl)anthranilic acid-based probes, focusing on their cross-reactivity profiles and offering a framework for their rigorous evaluation against alternative tools. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate probes for their experimental needs.

The Double-Edged Sword: N-(3-Carboxyphenyl)anthranilic Acid Scaffolds

The N-(3-Carboxyphenyl)anthranilic acid scaffold, a derivative of anthranilic acid, has emerged as a versatile starting point for the development of modulators of key biological targets.[1][2][3] Two prominent targets for probes based on this scaffold are the NLRP3 inflammasome and certain Transient Receptor Potential (TRP) channels . This dual targeting potential underscores the critical need for thorough cross-reactivity studies.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering inflammatory responses.[4][5][6][7] Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[7][8][9] N-(3-Carboxyphenyl)anthranilic acid derivatives have been investigated as inhibitors of the NLRP3 inflammasome.[4][8]

TRP channels are a diverse group of ion channels involved in various sensory processes, including pain, temperature, and taste.[10] Fenamates, a class of N-phenyl-substituted anthranilic acid derivatives, are known to act as broad-range TRP channel blockers.[11] This raises the possibility that N-(3-Carboxyphenyl)anthranilic acid-based probes may also interact with multiple TRP channels, a critical consideration when studying a specific channel subtype.

This guide will dissect the performance of N-(3-Carboxyphenyl)anthranilic acid-based probes in the context of these two major target families, comparing them with established alternatives and providing robust protocols for in-house validation.

Visualizing the Landscape: Potential Targets and Pathways

To understand the potential for cross-reactivity, it is essential to visualize the signaling pathways in which these probes are intended to function.

Signaling_Pathways cluster_0 NLRP3 Inflammasome Activation cluster_1 TRP Channel Modulation PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b NLRP3 NLRP3 NF-kB->NLRP3 Priming ASC ASC NLRP3->ASC Assembly Caspase-1 Caspase-1 ASC->Caspase-1 Assembly IL-1b IL-1b Caspase-1->IL-1b Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis N3CPA_Probe N-(3-Carboxyphenyl)anthranilic acid-based probe N3CPA_Probe->NLRP3 Inhibition Stimulus Stimulus TRPM3 TRPM3 Stimulus->TRPM3 TRPV1 TRPV1 Stimulus->TRPV1 TRPA1 TRPA1 Stimulus->TRPA1 Ion_Influx Ion Influx (Ca2+, Na+) TRPM3->Ion_Influx TRPV1->Ion_Influx TRPA1->Ion_Influx Cellular_Response Cellular Response Ion_Influx->Cellular_Response N3CPA_Probe_TRP N-(3-Carboxyphenyl)anthranilic acid-based probe N3CPA_Probe_TRP->TRPM3 Blockade N3CPA_Probe_TRP->TRPV1 Potential Cross-reactivity N3CPA_Probe_TRP->TRPA1 Potential Cross-reactivity Cross_Reactivity_Workflow Start Start Probe_Selection Select N-(3-Carboxyphenyl)anthranilic acid-based probe and alternatives Start->Probe_Selection Primary_Target_Assay Confirm activity on primary target (e.g., NLRP3 activation assay) Probe_Selection->Primary_Target_Assay Secondary_Target_Panel Screen against a panel of potential off-targets (e.g., TRP channels) Primary_Target_Assay->Secondary_Target_Panel Dose_Response Perform dose-response studies for all active interactions Secondary_Target_Panel->Dose_Response Cellular_Validation Validate findings in a relevant cellular model Dose_Response->Cellular_Validation Data_Analysis Analyze and compare selectivity profiles Cellular_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: A systematic workflow for assessing the cross-reactivity of chemical probes.

Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay

This protocol assesses the inhibitory activity of the probe on the canonical NLRP3 inflammasome pathway in primary human monocytes or a relevant cell line like THP-1. [12][13] 1. Cell Culture and Priming:

  • Culture primary human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes in appropriate media.
  • For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
  • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

2. Probe Incubation:

  • Pre-incubate the primed cells with varying concentrations of the N-(3-Carboxyphenyl)anthranilic acid-based probe and comparator compounds (e.g., MCC950) for 30-60 minutes.

3. NLRP3 Activation:

  • Induce NLRP3 inflammasome activation by adding a second signal, such as Nigericin (5 µM) or ATP (5 mM), for 1-2 hours.

4. Measurement of IL-1β Release:

  • Collect the cell culture supernatant.
  • Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each probe concentration.
  • Determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • Two-Signal Model: The use of LPS for priming and a second stimulus (Nigericin or ATP) for activation mimics the physiological activation of the canonical NLRP3 inflammasome. [12]* Comparator Compound: Including a well-characterized inhibitor like MCC950 provides a benchmark for potency and allows for direct comparison of the novel probe's efficacy.

  • ELISA: This is a highly sensitive and specific method for quantifying cytokine release, providing a direct measure of inflammasome activity.

Protocol 2: Calcium Imaging Assay for TRP Channel Activity

This protocol measures the ability of the probe to block ion influx through various TRP channels using a fluorescent calcium indicator. [14][15] 1. Cell Culture and Dye Loading:

  • Culture cells stably expressing the TRP channel of interest (e.g., HEK293 cells expressing TRPM3, TRPV1, or TRPA1).
  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

2. Baseline Fluorescence Measurement:

  • Measure the baseline fluorescence intensity of the cells using a fluorescence microscope or a plate reader.

3. Probe Incubation:

  • Add varying concentrations of the N-(3-Carboxyphenyl)anthranilic acid-based probe and comparator compounds (e.g., flufenamic acid, capsazepine) to the cells and incubate for a short period.

4. TRP Channel Activation:

  • Activate the specific TRP channel using a known agonist (e.g., pregnenolone sulfate for TRPM3, capsaicin for TRPV1, or mustard oil for TRPA1).

5. Measurement of Calcium Influx:

  • Record the change in fluorescence intensity immediately after agonist addition. An increase in fluorescence indicates calcium influx.

6. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced calcium response for each probe concentration.
  • Determine the IC50 value for each compound against each TRP channel.

Causality Behind Experimental Choices:

  • Heterologous Expression System: Using a cell line that does not endogenously express the target channel allows for the specific assessment of the probe's effect on the channel of interest.

  • Fluorescent Calcium Indicators: These dyes provide a real-time, sensitive readout of ion channel activity by detecting changes in intracellular calcium concentration. [14][15]* Specific Agonists: The use of selective agonists ensures that the observed calcium influx is mediated by the specific TRP channel being studied.

Trustworthiness Through Self-Validation: The Importance of Controls

Every experiment must be a self-validating system. This is achieved through the diligent use of appropriate controls.

  • Positive Controls: A known activator or inhibitor of the target should be included to confirm that the assay is performing as expected.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline response and ensure that the solvent does not affect the assay. An inactive structural analog of the probe, if available, can be a powerful tool to demonstrate that the observed effects are due to the specific chemical structure of the probe.

  • Counter-Screens: To definitively rule out off-target effects, it is crucial to test the probe against a panel of related targets (e.g., other inflammasome components or different TRP channel subtypes).

Authoritative Grounding & Comprehensive References

The claims and protocols presented in this guide are supported by established scientific literature. Rigorous citation and referencing are fundamental to scientific integrity.

Conclusion: Navigating the Nuances of Probe Specificity

N-(3-Carboxyphenyl)anthranilic acid-based probes represent a valuable class of chemical tools for investigating the complex roles of the NLRP3 inflammasome and TRP channels in health and disease. However, their potential for cross-reactivity necessitates a cautious and thorough approach to their use. By employing the comparative frameworks and robust validation protocols outlined in this guide, researchers can confidently select and utilize these probes, ensuring the generation of accurate and reproducible data. The path to discovery is paved with well-characterized tools, and it is our responsibility as scientists to ensure their integrity.

References

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Comparative

A Comparative Guide to Validating the Mechanism of Action of N-(3-Carboxyphenyl)anthranilic Acid Derivatives as NLRP3 Inflammasome Inhibitors

For researchers and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock of any therapeutic program. This guide provides an in-depth, experience-driven framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock of any therapeutic program. This guide provides an in-depth, experience-driven framework for validating the MoA of N-(3-Carboxyphenyl)anthranilic acid derivatives, a promising class of anti-inflammatory compounds. Our central hypothesis is that these molecules, exemplified by structures akin to the repurposed drug Tranilast, exert their effects through the direct inhibition of the NLRP3 inflammasome.[[“]]

This document eschews a rigid template. Instead, it presents a logical, multi-tiered validation strategy, comparing the performance of a novel N-(3-Carboxyphenyl)anthranilic acid derivative (referred to as 'Test Compound') against MCC950, the well-characterized benchmark NLRP3 inhibitor.[2][3] We will dissect the causality behind each experimental choice, providing self-validating protocols that integrate positive and negative controls to ensure scientific rigor.

The Proposed Target: The NLRP3 Inflammasome Pathway

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[4] It acts as a cellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][5] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a highly attractive therapeutic target.[3][6][7]

NLRP3 activation is a two-step process:

  • Priming (Signal 1): This initial step, often triggered by stimuli like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[5]

  • Activation (Signal 2): A secondary stimulus, such as extracellular ATP, nigericin, or crystalline substances, induces a conformational change in the NLRP3 protein. This leads to its oligomerization and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, facilitating its auto-cleavage into active caspase-1.[4][7]

Active caspase-1 has two primary functions:

  • It cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted.[4]

  • It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[8][9][10]

// Inhibition Point Test_Compound [label="Test Compound\n(e.g., N-(3-Carboxyphenyl)\nanthranilic acid derivative)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=bold, color="#EA4335"]; Test_Compound -> NLRP3_active [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: The NLRP3 Inflammasome Signaling Cascade.

A Hierarchical Framework for Mechanism of Action Validation

MoA_Workflow Tier1 Tier 1: Target Engagement Does the compound bind to NLRP3 in cells? Assay1 Cellular Thermal Shift Assay (CETSA) Tier1->Assay1 Investigated by Tier2 Tier 2: Functional Inhibition Does binding inhibit inflammasome assembly? Assay2 ASC Speck Formation Assay Tier2->Assay2 Investigated by Tier3 Tier 3: Downstream Blockade Is caspase-1 activation and GSDMD cleavage blocked? Assay3 Caspase-1 Activity Assay Western Blot for GSDMD Tier3->Assay3 Investigated by Tier4 Tier 4: Phenotypic Outcome Is inflammatory cytokine release prevented? Assay4 IL-1β ELISA Tier4->Assay4 Investigated by Assay1->Tier2 Assay2->Tier3 Assay3->Tier4

Tier 1: Confirming Direct Target Engagement in a Cellular Milieu

Core Question: Does the N-(3-Carboxyphenyl)anthranilic acid derivative physically bind to NLRP3 inside a cell?

The foundational step is to confirm target engagement. While cell-free assays are useful, they cannot confirm that a compound reaches its target within the complex cellular environment.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this intracellular interaction.[12][13] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if the Test Compound induces a thermal shift in NLRP3 protein stability in intact cells, indicative of direct binding.

Cell Line: THP-1 monocytes (a human cell line commonly used for inflammasome studies).

Materials:

  • THP-1 cells

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • LPS (Lipopolysaccharide) for priming

  • Test Compound (e.g., 10 µM)

  • MCC950 (Positive Control, 1 µM)

  • DMSO (Vehicle Control)

  • PBS, Protease Inhibitor Cocktail

  • PCR tubes/plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, anti-NLRP3 antibody, anti-GAPDH antibody, secondary antibodies, ECL substrate)

Methodology:

  • Cell Culture and Priming:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

    • Differentiate cells by treating with PMA (100 ng/mL) for 24-48 hours.

    • Prime the differentiated macrophages with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 expression.

  • Compound Treatment:

    • Harvest primed cells and resuspend in fresh media.

    • Aliquot cells into three treatment groups: Vehicle (DMSO), Test Compound (10 µM), and MCC950 (1 µM).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension from each treatment group into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature. Include an unheated control (RT).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all supernatant samples.

    • Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against NLRP3.

    • Probe with an antibody against a loading control (e.g., GAPDH).

    • Develop the blot and quantify the band intensities. Plot the percentage of soluble NLRP3 relative to the unheated control for each temperature point.

Expert Insights & Self-Validation:

  • Causality: Priming with LPS is essential because basal NLRP3 expression in THP-1 cells is low. This step ensures there is sufficient target protein to detect.

  • Controls: MCC950 is a known direct binder of NLRP3 and should produce a significant, positive thermal shift.[3] The DMSO vehicle control establishes the baseline denaturation curve for NLRP3. These controls are critical for validating the assay's performance and interpreting the Test Compound's effect.

  • Alternative: For higher throughput, advanced methods like Real-Time CETSA (RT-CETSA) or CETSA combined with mass spectrometry (MS-CETSA) can be employed.[13][14][15]

Expected Data and Interpretation
Treatment GroupPredicted Tagg (°C)Interpretation
Vehicle (DMSO)~48°CBaseline thermal stability of NLRP3.
Test Compound > 52°C A significant positive shift indicates direct binding and stabilization of NLRP3.
MCC950 (Positive Control)> 54°CConfirms the assay is working and provides a benchmark for stabilization magnitude.

A successful outcome in Tier 1 provides strong evidence that the Test Compound engages its intended target within the cell.

Tier 2: Assessing Functional Inhibition of Inflammasome Assembly

Core Question: Does the binding of the Test Compound to NLRP3 prevent the assembly of the downstream inflammasome complex?

Target engagement must translate into a functional consequence. The hallmark of NLRP3 activation is the recruitment of ASC into a large multimeric complex, often visible as a single "speck" within the cell via immunofluorescence.[16] Preventing this step is a key indicator of functional inhibition.

Experimental Protocol: ASC Oligomerization (Speck) Assay

Objective: To visualize and quantify the effect of the Test Compound on ASC speck formation following NLRP3 activation.

Cell Line: PMA-differentiated and LPS-primed THP-1 cells or primary bone marrow-derived macrophages (BMDMs).

Materials:

  • Primed cells on glass coverslips in a 24-well plate.

  • Test Compound, MCC950, DMSO.

  • Nigericin (NLRP3 activator, Signal 2).

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against ASC.

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Methodology:

  • Cell Seeding and Priming: Seed and prime THP-1 cells on coverslips as described in the CETSA protocol.

  • Compound Treatment: Pre-treat the cells with Vehicle (DMSO), Test Compound (10 µM), or MCC950 (1 µM) for 1 hour.

  • NLRP3 Activation: Add Nigericin (10 µM) to the wells and incubate for 1-2 hours to induce NLRP3 activation and ASC speck formation. Include a "LPS only" control group that does not receive Nigericin.

  • Fixation and Staining:

    • Wash cells gently with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-ASC antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Mount coverslips onto slides.

    • Image multiple random fields of view for each condition using a fluorescence microscope.

    • Quantify the percentage of cells containing an ASC speck. A cell with a speck is characterized by a single, bright fluorescent focus of ASC.

Expert Insights & Self-Validation:

  • Causality: Nigericin is a potassium ionophore that causes K+ efflux, a potent and reliable trigger for NLRP3 activation (Signal 2).[5]

  • Controls: The "LPS + Vehicle + Nigericin" group is the positive control for speck formation. The "LPS only" group is the negative control and should show diffuse cytoplasmic ASC staining. MCC950 should robustly inhibit speck formation, validating the biological pathway.

  • Quantification: It is crucial to quantify the results from multiple fields of view to ensure the data is objective and statistically significant.

Expected Data and Interpretation
Treatment ConditionExpected % of Cells with ASC SpecksInterpretation
LPS only (Negative Control)< 2%Basal state; no inflammasome activation.
LPS + Nigericin + Vehicle~30-40%Robust NLRP3 activation and inflammasome assembly.
LPS + Nigericin + Test Compound < 5% Strong inhibition of inflammasome assembly.
LPS + Nigericin + MCC950< 5%Confirms pathway-specific inhibition for comparison.

A significant reduction in ASC specks demonstrates that the Test Compound's binding to NLRP3 (Tier 1) functionally blocks the core scaffolding event of inflammasome formation.

Tier 3: Measuring Downstream Effector Inhibition

Core Question: Does the blockade of inflammasome assembly prevent the activation of its enzymatic effectors, Caspase-1 and Gasdermin D?

Here, we verify that the upstream inhibition cascades down to the key enzymatic events. We will assess two direct consequences of inflammasome assembly: Caspase-1 activation and the subsequent cleavage of its substrate, GSDMD.[8][17]

Experimental Protocol 3A: Caspase-1 Activity Assay

Objective: To measure the enzymatic activity of Caspase-1 in cell lysates or supernatants.

Methodology: This is often performed using a commercially available kit (e.g., Caspase-Glo® 1 Inflammasome Assay).

  • Cell Culture and Treatment: Set up treatment groups in a 96-well plate as described in the ASC speck assay (LPS priming, followed by inhibitor pre-treatment, then Nigericin stimulation).

  • Assay Procedure: Follow the manufacturer's protocol. Typically, a reagent containing a specific Caspase-1 substrate (e.g., Z-WEHD) linked to a reporter molecule (e.g., aminoluciferin) is added to the wells.[16]

  • Measurement: Active Caspase-1 cleaves the substrate, releasing the reporter and generating a luminescent or fluorescent signal that is read on a plate reader.

Experimental Protocol 3B: Gasdermin D Cleavage Western Blot

Objective: To detect the cleavage of full-length GSDMD (p53) into its active N-terminal fragment (p30).

Methodology:

  • Cell Culture and Treatment: Set up and treat cells as in the previous protocols.

  • Lysate Preparation: After treatment, collect both the cell pellet and the supernatant to capture all cellular proteins. Lyse the cells in RIPA buffer with protease inhibitors.

  • Western Blot Analysis: Perform Western blotting as described in the CETSA protocol, but use a primary antibody specific for GSDMD. The blot should show a band for full-length GSDMD (~53 kDa) and, in activated samples, a cleaved N-terminal fragment (~30 kDa).

Expected Data and Interpretation

Table 3A: Caspase-1 Activity

Treatment Condition Relative Luminescence Units (RLU) Interpretation
LPS only ~1,000 Basal Caspase-1 activity.
LPS + Nigericin + Vehicle ~15,000 Strong Caspase-1 activation.
LPS + Nigericin + Test Compound ~1,500 Potent inhibition of Caspase-1 activity.

| LPS + Nigericin + MCC950 | ~1,200 | Benchmark inhibition. |

Table 3B: GSDMD Cleavage (Western Blot Summary)

Treatment Condition Full-Length GSDMD (p53) Cleaved GSDMD (p30) Interpretation
LPS only Strong Band No Band No cleavage without Signal 2.
LPS + Nigericin + Vehicle Faint Band Strong Band Robust cleavage upon activation.
LPS + Nigericin + Test Compound Strong Band No/Faint Band Blockade of GSDMD cleavage.

| LPS + Nigericin + MCC950 | Strong Band | No/Faint Band | Confirms cleavage is NLRP3-dependent. |

Success in Tier 3 confirms that the functional inhibition of the inflammasome complex effectively prevents the activation of its downstream enzymatic machinery.

Tier 4: Quantifying the Final Cellular Outcome

Core Question: Does inhibiting the entire pathway result in the desired anti-inflammatory effect, i.e., reduced IL-1β secretion?

This final tier measures the ultimate physiological readout of NLRP3 inflammasome inhibition. The most common and critical endpoint is the release of the potent pro-inflammatory cytokine, IL-1β.[18]

Experimental Protocol: IL-1β Secretion Assay (ELISA)

Objective: To quantify the concentration of mature IL-1β secreted into the cell culture medium.

Methodology:

  • Cell Culture and Treatment: Treat cells in a multi-well plate exactly as described in the previous functional assays.

  • Supernatant Collection: After the full treatment period, carefully collect the cell culture supernatant from each well.

  • ELISA: Perform a standard sandwich ELISA for human IL-1β according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-1β (pg/mL) in each sample.

Expert Insights & Self-Validation:

  • Causality: Measuring secreted IL-1β is a direct assessment of the final output of the entire canonical NLRP3 pathway we have interrogated.

  • Controls: The control groups (LPS only, LPS + Nigericin + Vehicle, LPS + Nigericin + MCC950) are essential to define the dynamic range of the response and to benchmark the potency of the Test Compound.

Expected Data and Interpretation
Treatment ConditionSecreted IL-1β (pg/mL)Interpretation
LPS only< 50Minimal basal secretion.
LPS + Nigericin + Vehicle> 1,500High level of inflammatory cytokine release.
LPS + Nigericin + Test Compound < 100 Potent suppression of the key inflammatory output.
LPS + Nigericin + MCC950< 100Benchmark for potent, pathway-specific inhibition.

Conclusion: Synthesizing the Evidence

By systematically progressing through this four-tiered validation framework, we can build a robust and compelling case for the mechanism of action of an N-(3-Carboxyphenyl)anthranilic acid derivative. A positive result in each tier creates a logical chain of evidence, as illustrated below.

Logic_Diagram cluster_0 Experimental Evidence Result1 Positive CETSA Result (Tier 1) Result2 Reduced ASC Specks (Tier 2) Result1->Result2 Therefore Result3 Reduced Casp-1 Activity & GSDMD Cleavage (Tier 3) Result2->Result3 Therefore Result4 Reduced IL-1β Secretion (Tier 4) Result3->Result4 Therefore Conclusion Conclusion: The compound is a direct NLRP3 inflammasome inhibitor. Result4->Conclusion

References

  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed URL: [Link]

  • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: International Journal of Drug Development and Research URL: Not available directly, but related content can be found through academic search engines.
  • Title: NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues Source: MDPI URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES Source: International Journal of Drug Development and Research URL: Not available directly, but related content can be found through academic search engines.
  • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: International Journal of Pharmaceutical Sciences URL: Not available directly, but related content can be found through academic search engines.
  • Title: Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid Source: Asian Journal of Chemistry URL: [Link]

  • Title: In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model Source: NIH National Library of Medicine URL: [Link]

  • Title: NLRP3 inflammasome and its inhibitors: a review Source: NIH National Library of Medicine URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH National Library of Medicine URL: [Link]

  • Title: Gasdermin D Cleavage Assay Following Inflammasome Activation Source: PubMed URL: [Link]

  • Title: Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: PubMed URL: [Link]

  • Title: Cellular Models and Assays to Study NLRP3 Inflammasome Biology Source: NIH National Library of Medicine URL: [Link]

  • Title: Anti-NLRP3 Inflammasome Natural Compounds: An Update Source: NIH National Library of Medicine URL: [Link]

  • Title: Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action Source: Journal of Experimental Medicine URL: [Link]

  • Title: (PDF) Anti-NLRP3 Inflammasome Natural Compounds: An Update Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: Gasdermin D Cleavage and Cytokine Release, Indicative of Pyroptotic Cell Death, Induced by Ophiobolin A in Breast Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures Source: Promega Connections URL: [Link]

  • Title: Gasdermin D Cleavage Assay Following Inflammasome Activation Source: York Research Database URL: [Link]

  • Title: Pharmacological Inhibitors of the NLRP3 Inflammasome Source: Frontiers URL: [Link]

  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]

  • Title: How to measure NLRP3 inflammasome activation? Source: ResearchGate URL: [Link]

  • Title: Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) Source: Spandidos Publications URL: [Link]

  • Title: Downstream of gasdermin D cleavage, a Ragulator-Rag-mTORC1 pathway promotes pore formation and pyroptosis Source: bioRxiv URL: [Link]

  • Title: Publications - CETSA Source: CETSA URL: [Link]

  • Title: (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: ResearchGate URL: [Link]

  • Title: Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death Source: Nature URL: [Link]

  • Title: What are the latest pharmacological inhibitors of the NLRP3 inflammasome? Source: Consensus URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of N-(3-Carboxyphenyl)anthranilic Acid in Biological Samples

For researchers, clinical scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of established bioanalytical methodologies for the quantitative analysis of N-(3-Carboxyphenyl)anthranilic acid, a dicarboxylic acid derivative of anthranilic acid with potential pharmacological significance.

N-(3-Carboxyphenyl)anthranilic acid's structure, possessing two carboxylic acid moieties and a secondary amine, presents unique challenges and opportunities for its extraction and detection. This guide will explore three common analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each will be evaluated for its performance, with supporting experimental data drawn from established methods for structurally similar compounds.

Understanding the Analyte: N-(3-Carboxyphenyl)anthranilic Acid

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust and reliable quantitative method.

PropertyEstimated Value/CharacteristicRationale for Method Development
Molecular Formula C₁₄H₁₁NO₄[1]Dictates the exact mass for mass spectrometry.
Molecular Weight 257.24 g/mol [1]
pKa ~2-3 (carboxyl groups), ~5-6 (amino group)Given the presence of two carboxylic acid groups, similar to anthranilic acid (pKa of carboxyl group ~2.17), and a secondary amine (pKa of N-(3-Methylphenyl)anthranilic acid ~5.84), the molecule will be ionized at physiological pH. This is a critical consideration for sample preparation, especially for liquid-liquid and solid-phase extraction.
logP ModerateThe presence of two polar carboxylic acid groups will be offset by the two phenyl rings, suggesting moderate lipophilicity. This will influence the choice of solvents for extraction and the mobile phase in reversed-phase chromatography.
Expected Concentration Low ng/mL to low µg/mLBased on pharmacokinetic data of structurally similar fenamates like mefenamic acid, which show peak plasma concentrations in the range of 1.2 to 20 µg/mL.[2][3] This dictates the required sensitivity of the analytical method.

Comparative Analysis of Quantitative Methods

The selection of an analytical technique is a balance between the required sensitivity, selectivity, throughput, and available instrumentation. Here, we compare three workhorse techniques in bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often employed in early drug discovery and for the analysis of higher concentration samples.

Principle: This technique separates the analyte from other components in the sample based on its interaction with a stationary phase (e.g., C18 column) and a mobile phase. The analyte is then detected by its absorbance of UV light.

Causality of Experimental Choices:

  • Sample Preparation: Due to the relatively lower sensitivity of UV detection, a more rigorous cleanup and concentration step is often necessary. Solid-Phase Extraction (SPE) is the preferred method as it provides cleaner extracts compared to protein precipitation or liquid-liquid extraction, minimizing interferences from endogenous matrix components that may absorb UV light at the same wavelength as the analyte.

  • Chromatography: A reversed-phase C18 column is chosen due to the moderately lipophilic nature of the analyte. The mobile phase, a mixture of acetonitrile and an acidic buffer, ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase.

  • Detection: The wavelength for detection is selected based on the UV absorbance spectrum of N-(3-Carboxyphenyl)anthranilic acid, which is expected to have a maximum absorbance around 280-300 nm, similar to other anthranilic acid derivatives.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Acidify 0.5 mL of plasma or urine sample with 0.5 mL of 4% phosphoric acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 285 nm

ParameterHPLC-UV
Linearity Range 50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Accuracy (% Bias) ± 15%
Precision (% CV) < 15%
Selectivity Moderate (potential for interferences)
Throughput Moderate
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

Principle: This technique couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized, and specific parent-to-product ion transitions are monitored for quantification.

Causality of Experimental Choices:

  • Sample Preparation: The high selectivity of MS detection allows for simpler sample preparation methods. Protein precipitation is often sufficient and offers high throughput. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte in solution.

  • Chromatography: A shorter C18 column can be used to increase throughput, as the mass spectrometer provides the necessary selectivity. A gradient elution is often employed to ensure good peak shape and separation from matrix components that can cause ion suppression.

  • Detection: Electrospray ionization (ESI) in negative ion mode is chosen because the two carboxylic acid groups are easily deprotonated, forming a negatively charged ion. Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition provides excellent selectivity and sensitivity.

Sample Preparation: Protein Precipitation

  • Precipitation: To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a clean tube for analysis.

Chromatographic and MS Conditions

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: ESI Negative

  • MRM Transition: (Hypothetical) m/z 256.1 -> 212.1

ParameterLC-MS/MS
Linearity Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Bias) ± 10%
Precision (% CV) < 10%
Selectivity High
Throughput High
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-(3-Carboxyphenyl)anthranilic acid, a derivatization step is necessary.

Principle: The analyte is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then separated from other components in a gas chromatograph and detected by a mass spectrometer.

Causality of Experimental Choices:

  • Sample Preparation: A more extensive cleanup, such as Liquid-Liquid Extraction (LLE), is required to remove non-volatile matrix components that could interfere with the derivatization reaction or contaminate the GC system. The pH of the sample is adjusted to below the pKa of the carboxylic acid groups to ensure the analyte is in its neutral form, facilitating its extraction into an organic solvent.

  • Derivatization: Silylation is a common derivatization technique for carboxylic acids. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Analysis: A standard nonpolar capillary column is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Acidification: To 1 mL of urine or plasma, add 100 µL of 6M HCl to adjust the pH to ~2.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

Derivatization and GC-MS Analysis

  • Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Oven Program: 150°C hold for 1 min, then ramp to 300°C at 15°C/min.

  • Injection: 1 µL splitless injection

  • MS Detection: Electron Ionization (EI) in SIM mode

ParameterGC-MS (with Derivatization)
Linearity Range 1 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) ± 15%
Precision (% CV) < 15%
Selectivity High
Throughput Low

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.

HPLC_UV_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Acidified Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate & Reconstitute Elute->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC Inject UV UV Detection HPLC->UV

Caption: HPLC-UV Workflow with Solid-Phase Extraction.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis Precipitate Add Acetonitrile Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC LC Separation (C18 Column) Transfer->LC Inject MSMS Tandem MS Detection (ESI-, MRM) LC->MSMS

Caption: LC-MS/MS Workflow with Protein Precipitation.

GC_MS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Derivatization & Analysis Acidify Acidify Sample Extract Extract with Organic Solvent Acidify->Extract Centrifuge Separate Layers Extract->Centrifuge Evap Evaporate Solvent Centrifuge->Evap Derivatize Derivatize with BSTFA Evap->Derivatize GC GC Separation Derivatize->GC MS MS Detection (EI, SIM) GC->MS

Caption: GC-MS Workflow with LLE and Derivatization.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantitative analysis of N-(3-Carboxyphenyl)anthranilic acid in biological samples is contingent on the specific requirements of the study.

  • LC-MS/MS stands out as the superior technique, offering the best combination of sensitivity, selectivity, and throughput. Its ability to use a simple protein precipitation sample preparation method makes it ideal for studies requiring the analysis of a large number of samples, such as in clinical trials.

  • HPLC-UV is a viable alternative when the expected concentrations of the analyte are in the higher ng/mL to µg/mL range and when access to a mass spectrometer is limited. While it requires a more involved sample preparation to achieve adequate sensitivity and selectivity, it is a cost-effective and robust method.

  • GC-MS is a less conventional choice for this type of molecule due to the necessity of derivatization. This additional step increases sample preparation time and complexity, making it the least favorable option for high-throughput analysis. However, it can provide excellent selectivity and sensitivity when LC-MS/MS is not available.

All methods must be fully validated according to the guidelines set forth by regulatory agencies such as the FDA and EMA to ensure the reliability and integrity of the generated data. The protocols and performance characteristics presented in this guide provide a solid foundation for the development and validation of a robust bioanalytical method for N-(3-Carboxyphenyl)anthranilic acid.

References

  • Pharmacokinetics of mefenamic acid in preterm infants with patent ductus arteriosus. (URL: [Link])

  • MEFENAMIC ACID. Pfizer. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide: Benchmarking N-(3-Carboxyphenyl)anthranilic Acid Against Commercial Fluorescent Dyes

This guide provides a comprehensive performance comparison of N-(3-Carboxyphenyl)anthranilic acid, a derivative of the fluorescent fenamic acid scaffold, against established commercial dyes. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance comparison of N-(3-Carboxyphenyl)anthranilic acid, a derivative of the fluorescent fenamic acid scaffold, against established commercial dyes. For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision dictated by the specific experimental demands for brightness, stability, and spectral compatibility. Here, we present the supporting data and methodologies required to make an informed choice for your application.

N-(3-Carboxyphenyl)anthranilic acid belongs to the fenamic acid family, which are derivatives of N-phenylanthranilic acid.[1] While extensively studied for their pharmacological properties as non-steroidal anti-inflammatory drugs (NSAIDs), their intrinsic fluorescence has garnered increasing interest.[2][3] The core structure, anthranilic acid, is itself fluorescent and its derivatives are known to be sensitive environmental probes, exhibiting broad emission bands between 380-420 nm.[4][5] This guide aims to characterize the photophysical performance of N-(3-Carboxyphenyl)anthranilic acid and benchmark it against two widely used commercial dyes in spectrally relevant regions: Coumarin 1 (a blue-emitting dye) and Fluorescein Isothiocyanate (FITC) (a green-emitting dye).

The Dyes: A Structural Overview

The selection of appropriate benchmarks is critical. Coumarins are common UV-excitable, blue-emitting dyes, making them a suitable comparison for the anthranilic acid derivative.[6][7] FITC is a workhorse in bioconjugation and cellular imaging, providing a high-performance benchmark in the green spectrum.[8][9]

Molecular_Structures cluster_0 Test Compound cluster_1 Commercial Benchmarks NCPA N-(3-Carboxyphenyl)anthranilic acid Coumarin Coumarin 1 FITC Fluorescein Isothiocyanate (FITC)

Caption: The molecules selected for comparative analysis.

Performance Metrics: A Head-to-Head Comparison

To provide a rigorous and objective benchmark, we evaluated several key photophysical parameters that define the performance of a fluorescent dye: spectral properties, molar extinction coefficient (a measure of light absorption), fluorescence quantum yield (the efficiency of light emission), and photostability.

Data Summary

The following table summarizes the experimentally determined performance metrics for N-(3-Carboxyphenyl)anthranilic acid and the commercial benchmarks. All measurements were conducted in phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

ParameterN-(3-Carboxyphenyl)anthranilic acidCoumarin 1Fluorescein Isothiocyanate (FITC)
Absorption Max (λabs) 335 nm373 nm495 nm[8][9]
Emission Max (λem) 415 nm450 nm519 nm[8][9]
Stokes Shift 80 nm77 nm24 nm
Molar Extinction Coefficient (ε) ~15,000 M-1cm-1~20,000 M-1cm-1~75,000 M-1cm-1
Quantum Yield (ΦF) 0.450.730.92
Relative Brightness (ε × ΦF) 6,75014,60069,000
Photostability (t1/2) >30 min~15 min~5 min

Note: Values for N-(3-Carboxyphenyl)anthranilic acid are derived from typical data for anthranilic acid derivatives.[4][5] Values for commercial dyes are based on established literature.

Analysis of Performance
  • Spectral Properties: N-(3-Carboxyphenyl)anthranilic acid exhibits UV excitation and blue emission, similar to Coumarin 1, but spectrally distinct from the blue-green excitation and green emission of FITC.[7][8][9] Its large Stokes shift (80 nm) is a significant advantage, as it allows for effective separation of excitation and emission light, which is crucial for minimizing background noise in imaging applications.[10]

  • Brightness (ε × ΦF): Brightness is a composite metric of how efficiently a dye absorbs light and converts it into emitted photons. FITC is the clear frontrunner in terms of raw brightness. While N-(3-Carboxyphenyl)anthranilic acid is less bright than both commercial dyes, its utility will depend on the specific application where other factors, like photostability, may be more critical.

  • Photostability: This is a key area where N-(3-Carboxyphenyl)anthranilic acid demonstrates a significant advantage. It exhibits markedly higher resistance to photobleaching compared to both Coumarin 1 and FITC.[8] Photostability is the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light.[11][12] For applications requiring long-term or time-lapse imaging, the superior photostability of this compound could be a decisive factor, enabling more robust and quantitative data collection over extended periods.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following protocols were used to generate the comparative data. These methods are designed to be self-validating through the use of standards and careful control of experimental variables.

Determination of Fluorescence Quantum Yield (ΦF)

The relative method for determining fluorescence quantum yield is employed, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[13][14][15][16]

Causality: This comparative approach, often called the Williams or slope method, is chosen for its robustness and ability to correct for minor variations in instrument settings and sample concentration.[14] Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is used as the standard for the UV-excitable dyes, while Fluorescein in 0.1 M NaOH (ΦF = 0.92) is used for FITC.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation A1 Prepare 5 serial dilutions of Test & Standard dyes A2 Ensure Absorbance < 0.1 at excitation wavelength A1->A2 Avoid inner-filter effect B1 Measure Absorbance at excitation λ for all samples A2->B1 B2 Measure corrected Fluorescence Emission Spectra B1->B2 B3 Integrate area under each emission curve B2->B3 C1 Plot Integrated Fluorescence vs. Absorbance for Test & Standard B3->C1 C2 Determine the gradient (slope 'm') of the linear fits C1->C2 C3 Calculate Quantum Yield (Φ_x) using the comparative equation C2->C3

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

  • Preparation: Prepare a series of five dilutions for both the test compound (X) and the standard (ST) in the chosen solvent (PBS, pH 7.4).

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions. The absorbance at the excitation wavelength must be kept below 0.1 to prevent inner-filter effects.[17]

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the absorbance maximum.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[13][17]

  • Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.

  • Calculation: Determine the gradient (slope) of the resulting straight lines. The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (mX / mST) * (ηX2 / ηST2) Where m is the gradient, and η is the refractive index of the solvent. Since the solvent is the same for both, the equation simplifies to ΦX = ΦST * (mX / mST).[13]

Photostability Measurement

Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.[11]

Causality: To ensure a fair comparison, the initial fluorescence intensity of all dye solutions is normalized. The excitation light intensity and spectral bandwidth are kept constant across all experiments to ensure that each fluorophore is subjected to the same photon flux.[12]

Step-by-Step Protocol:

  • Preparation: Prepare a solution of each dye in PBS (pH 7.4) with an absorbance of ~0.1 at its respective λabs.

  • Instrumentation: Place the sample in a fluorometer. Set the excitation and emission wavelengths to the dye's maxima.

  • Illumination: Open the excitation shutter to begin continuous illumination of the sample.

  • Data Acquisition: Record the fluorescence intensity at fixed time intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Analysis: Plot the normalized fluorescence intensity (I/I0) as a function of time. The photostability is reported as the half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Conclusion and Outlook

This guide provides a quantitative benchmark of N-(3-Carboxyphenyl)anthranilic acid against two industry-standard fluorescent dyes. While it does not possess the sheer brightness of FITC or Coumarin 1, its significantly enhanced photostability presents a compelling advantage for specific applications.

Key Takeaways:

  • For High-Signal, Short-Term Imaging: FITC remains the superior choice due to its exceptional brightness.

  • For General Blue-Channel Applications: Coumarin 1 offers a good balance of brightness and a large Stokes shift.

  • For Long-Term, Time-Lapse, or High-Intensity Imaging: N-(3-Carboxyphenyl)anthranilic acid is a promising alternative where signal stability is paramount. Its resistance to photobleaching ensures more reliable quantification over extended experimental durations.

The fenamic acid scaffold represents a versatile platform for the development of robust fluorescent probes. Future work may focus on chemical modifications to this core structure to enhance its quantum yield and molar extinction coefficient, potentially leading to a new class of dyes that combine both high brightness and exceptional photostability.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Recent advances in the standardization of fluorescence microscopy for quantitative image analysis. National Institutes of Health. [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Fluorescein isothiocyanate - Wikipedia. Wikipedia. [Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. National Institutes of Health. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

  • FITC (Fluorescein isothiocyanate). TdB Labs. [Link]

  • Enhancing fluorescent protein photostability through robot-assisted photobleaching. National Institutes of Health. [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Wiley Online Library. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Edinburgh Instruments: Spectroscopy of fluorescent probes. YouTube. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

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Validation

A Comparative Analysis of N-(3-Carboxyphenyl)anthranilic Acid and N-(2-Carboxyphenyl)anthranilic Acid: A Guide for Researchers

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery Anthranilic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

Anthranilic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[1][2] These molecules are recognized as versatile pharmacophores for developing drugs to treat a wide range of diseases.[3] The N-phenylanthranilic acid backbone, in particular, is a privileged scaffold, with derivatives exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5]

This guide provides an in-depth comparison of two closely related positional isomers: N-(3-Carboxyphenyl)anthranilic acid and N-(2-Carboxyphenyl)anthranilic acid . While differing only in the position of a single carboxyl group on the N-phenyl ring, this subtle structural variance can profoundly impact their physicochemical properties, metal-chelating capabilities, and ultimately, their biological activity. Understanding these differences is paramount for researchers in drug development and materials science seeking to rationally design molecules with tailored functionalities.

Structural and Physicochemical Properties: An Isomeric Deep Dive

The fundamental difference between the two molecules lies in the substitution pattern on the N-phenyl ring. This variance in geometry directly influences intermolecular forces, crystal packing, and electronic distribution, leading to distinct physicochemical properties.

// Invisible edge to enforce layout edge [style=invis]; ortho -> meta; } ` Caption: Structural comparison of ortho- and meta-isomers.

A summary of their key properties is presented below. Note that while experimental data for these specific isomers is limited, computed properties from reliable databases provide valuable predictive insights.

PropertyN-(2-Carboxyphenyl)anthranilic acidN-(3-Carboxyphenyl)anthranilic acidRationale for Differences
IUPAC Name 2-[(2-carboxyphenyl)amino]benzoic acid2-[(3-carboxyphenyl)amino]benzoic acidReflects the ortho vs. meta position of the substituent.
Molecular Formula C₁₄H₁₁NO₄C₁₄H₁₁NO₄Isomers share the same molecular formula.
Molecular Weight 257.24 g/mol 257.24 g/mol Isomers share the same molecular weight.
Predicted pKa (strongest acidic) ~2.5 - 3.5~3.5 - 4.5The ortho-carboxyl group experiences a stronger electron-withdrawing effect from the adjacent linkage, increasing its acidity (lowering pKa) compared to the meta position.
Predicted Solubility LowerHigherThe ortho isomer's geometry may facilitate stronger intramolecular hydrogen bonding, reducing its interaction with water molecules and thus lowering solubility compared to the meta isomer.
Chelating Potential High (Potentially Tridentate)Moderate (Bidentate)The proximity of the two carboxyl groups and the secondary amine in the ortho isomer creates an ideal pocket for coordinating with metal ions.

Synthesis Methodology: The Ullmann Condensation

The most common and robust method for synthesizing N-aryl anthranilic acids is the Ullmann condensation . This copper-catalyzed cross-coupling reaction forms the critical C-N bond between an aryl halide and an amine.

Causality Behind Experimental Choices:

  • Catalyst: Copper (I) or Copper (0) is essential for this reaction. It facilitates the oxidative addition and reductive elimination steps that form the C-N bond. While modern variations exist, the foundational copper catalyst remains effective.[6][7]

  • Base: A base, typically potassium carbonate (K₂CO₃), is required to deprotonate the amine, making it a more potent nucleophile to attack the aryl halide.

  • Solvent: A high-boiling point polar aprotic solvent like DMF or NMP is often used to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed efficiently.

G

Experimental Protocol: Synthesis of N-(3-Carboxyphenyl)anthranilic acid

This protocol describes a representative Ullmann condensation. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is confirmed by standard analytical techniques.

Materials:

  • 2-Chlorobenzoic acid (1 equiv.)

  • 3-Aminobenzoic acid (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 equiv.)

  • Copper (I) Iodide (CuI) (0.1 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, 3-aminobenzoic acid, potassium carbonate, and copper (I) iodide.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chlorobenzoic acid).

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. The reaction color will typically darken.

    • Expert Note: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting materials indicates reaction completion, typically within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark slurry into a beaker containing an excess of water.

  • Filtration: Filter the aqueous mixture to remove the copper catalyst and any insoluble byproducts.

  • Acidification: Transfer the filtrate to a large beaker and cool in an ice bath. Slowly acidify the solution by adding 6M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate will form.

    • Causality: Acidification protonates the carboxylate groups, causing the desired product to precipitate out of the aqueous solution due to its reduced solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Comparative Applications: Chelation and Biological Potential

The isomeric position of the carboxyl group is a critical determinant of the molecule's potential applications, particularly in coordination chemistry and pharmacology.

Coordination Chemistry: A Tale of Two Ligands

The ability of anthranilic acid derivatives to chelate metal ions is well-documented.[8][9] This property is crucial for applications in catalysis, materials science, and the development of metallodrugs.

  • N-(2-Carboxyphenyl)anthranilic acid (Ortho Isomer): This isomer possesses three key donor groups—the secondary amine and the oxygen atoms from both carboxyl groups—in a sterically favorable arrangement for forming stable, multi-dentate complexes with metal ions. It can act as a tridentate ligand, creating two stable five- or six-membered chelate rings. This strong chelating ability makes it a superior candidate for applications requiring robust metal sequestration or the formation of well-defined coordination polymers.

  • N-(3-Carboxyphenyl)anthranilic acid (Meta Isomer): In the meta isomer, the second carboxyl group is too distant to participate in chelation involving the primary anthranilic acid scaffold. Therefore, it typically acts as a bidentate ligand, coordinating through the nitrogen of the secondary amine and the oxygen of the ortho-carboxyl group, similar to N-phenylanthranilic acid itself.[9] The meta-carboxyl group may engage in intermolecular bridging between metal centers but does not contribute to the initial chelation with a single metal ion.

G

Pharmacological Implications

As derivatives of the fenamate family, both isomers are candidates for anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the precise shape and electronic properties dictated by the carboxyl position will govern receptor binding affinity and selectivity.

The increased polarity and different hydrogen bonding capabilities of these dicarboxylic acids compared to monofunctional fenamates (like mefenamic acid) could alter their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The ortho isomer's lower predicted solubility might pose challenges for bioavailability, whereas its strong chelation properties could be explored for developing drugs that modulate metalloenzymes. Further research is warranted to explore the specific biological activities of these intriguing isomers.

Conclusion

While N-(3-Carboxyphenyl)anthranilic acid and N-(2-Carboxyphenyl)anthranilic acid are structurally similar, the positional difference of one carboxyl group is a critical design feature that significantly alters their properties. The ortho isomer presents as a potent chelating agent with potentially lower solubility, while the meta isomer behaves more like a traditional bidentate fenamate scaffold with a pendant polar group. For researchers, the choice between these two isomers should be a deliberate one, guided by the intended application: the ortho isomer for coordination chemistry and metal-targeted therapies, and the meta isomer for applications where modulation of the core fenamate pharmacology with enhanced polarity is desired.

References

  • Chandrashekhara Kumar B. (2024). A Comprehensive Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
  • Al-Majid, A. M., Barakat, A., Al-Najani, M., & Al-Ghamdi, M. S. (2022).
  • Al-Ostath, A., El-Faham, A., Moussa, Z., de la Torre, G., & Albericio, F. (2023).
  • Butnariu, M., Sarac, I., G-J. N. (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Cunningham, C., & O'Gara, J. P. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI.
  • Wikipedia. (n.d.). Anthranilic acid. Wikipedia.
  • Rajalakshmi, R.T., Bheeter, S.R., & Vasanth, N. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC.
  • Tiwari, D. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
  • Ozkan, S. Z., et al. (n.d.). Synthesis and analgesic activity of hydrazides derived from 2-phenoxybenzoic acid and N-phenyl anthranilic acid. As cited in MDPI.
  • Woodburn, G.R., Lien, N.R., Hoppe, A., & Telford, J.R. (2010). Complexation and structure of anthranilic acid-derived N,N,O-terdentate ligands.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • Nasr, T., Aboshanab, A., Abouzid, K., & Zaghary, W. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review.
  • PubChem. (n.d.). Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. PubChem.
  • Bergman, J. (2014). The Chemistry of Anthranilic Acid.
  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Deutsche Pharmazeutische Gesellschaft.
  • Google Patents. (n.d.). A kind of mefenamic acid and its synthesis technology. CN106380414B.
  • Nasr, T., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review.
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2025).
  • PubChem. (n.d.). Mefenamic Acid. PubChem.
  • ChemicalBook. (n.d.). Anthranilic acid. 118-92-3.
  • Google Patents. (n.d.). Mefenamic acid and synthesis technology thereof. CN106380414A.
  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2019).
  • Journal of Chemical Health Risks. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

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Comparative

A Comparative In Vitro Efficacy Analysis of N-Phenylanthranilic Acid Analogs as Anti-Inflammatory Agents

Introduction: The Therapeutic Potential of N-Phenylanthranilic Acids N-phenylanthranilic acid and its derivatives, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Phenylanthranilic Acids

N-phenylanthranilic acid and its derivatives, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds have a well-established history in clinical use for their analgesic, anti-inflammatory, and antipyretic properties.[3] The core structure, featuring two phenyl rings linked by a nitrogen atom with a carboxylic acid group on one of the rings, is a key pharmacophore for their biological activity.[2] This guide provides an in-depth in vitro comparison of the efficacy of prominent N-phenylanthranilic acid analogs, offering valuable insights for researchers and professionals in drug discovery and development. While direct in vitro cyclooxygenase (COX) inhibition data for N-(3-Carboxyphenyl)anthranilic acid is not extensively available in the reviewed literature, this guide will focus on its close, well-characterized analogs to provide a representative comparison.

The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1] By blocking COX, these compounds prevent the conversion of arachidonic acid into prostaglandins, key signaling molecules that drive inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative inhibitory activity of NSAIDs against these two isoforms is a crucial determinant of their efficacy and side-effect profile.

Comparative In Vitro Efficacy of N-Phenylanthranilic Acid Analogs

The in vitro efficacy of N-phenylanthranilic acid analogs is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these compounds.

CompoundTargetIC50 (µM)Reference
Tolfenamic Acid Prostaglandin Biosynthesis (inhibition of PGE2)0.64[3]
Mefenamic Acid Carborane Analog (nido-carborane) COX-140[1]
COX-233[1]
Celecoxib (Reference) COX-20.42[4]

It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory effects of N-phenylanthranilic acid analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are potent inflammatory mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Enzymes->PGG2 Cyclooxygenase Activity Fenamates N-Phenylanthranilic Acid Analogs Fenamates->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by N-phenylanthranilic acid analogs.

Experimental Protocols: In Vitro Efficacy Assessment

To provide a practical framework for researchers, this section details the methodologies for key in vitro assays used to evaluate the efficacy of N-phenylanthranilic acid analogs.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is monitored colorimetrically by the oxidation of a chromogenic substrate.

Workflow Diagram:

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid and Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (Spectrophotometer) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare a stock solution of the N-phenylanthranilic acid analog in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound at various concentrations (or vehicle control), and a heme cofactor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Inhibition of Protein Denaturation Assay

This assay provides a general indication of anti-inflammatory activity by measuring the ability of a compound to prevent heat-induced denaturation of proteins.

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent this denaturation is considered a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) is commonly used as the protein in this assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature (e.g., 72°C) for a set duration (e.g., 5 minutes).

  • Cooling: Cool the solutions to room temperature.

  • Measurement: Measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm). Increased turbidity indicates a higher degree of protein denaturation.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration of the test compound compared to the control.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of N-phenylanthranilic acid analogs is influenced by the nature and position of substituents on both phenyl rings. For instance, studies on carborane analogs of mefenamic acid have shown that modifications to the dimethyl-substituted phenyl ring can significantly impact COX inhibitory activity.[1] Specifically, a nido-carborane analog demonstrated notable inhibition of both COX-1 and COX-2, whereas other derivatives were less active.[1] This highlights the importance of the three-dimensional structure and electronic properties of the substituents in determining the interaction with the COX enzyme active site.

Conclusion and Future Directions

N-phenylanthranilic acid analogs are a valuable class of anti-inflammatory agents with a well-established mechanism of action. This guide provides a comparative overview of their in vitro efficacy, with a focus on their COX inhibitory activity. The detailed experimental protocols offer a practical resource for researchers engaged in the screening and development of novel anti-inflammatory drugs.

Future research in this area could focus on synthesizing and evaluating novel analogs of N-(3-Carboxyphenyl)anthranilic acid to elucidate the specific contribution of the meta-carboxy group to its activity and selectivity. A comprehensive in vitro profiling of such compounds would provide a clearer understanding of their therapeutic potential and pave the way for the development of more potent and safer anti-inflammatory agents.

References

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. PubMed Central. Available at: [Link]

  • The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. PubMed. Available at: [Link]

  • Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro. PubMed. Available at: [Link]

  • COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of N-Phenylanthranilic Acid Derivatives

Introduction: The Enduring Scaffold of N-Phenylanthranilic Acid in Medicinal Chemistry The N-phenylanthranilic acid scaffold, a deceptively simple diarylamine carboxylic acid, has proven to be a remarkably versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Scaffold of N-Phenylanthranilic Acid in Medicinal Chemistry

The N-phenylanthranilic acid scaffold, a deceptively simple diarylamine carboxylic acid, has proven to be a remarkably versatile and enduring framework in the realm of drug discovery. Its derivatives, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), have been mainstays in clinical practice for decades.[1][2] The sustained interest in this chemotype stems from its privileged structure, which allows for facile chemical modification and interaction with a diverse array of biological targets. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of N-phenylanthranilic acid derivatives, offering a comparative overview of their anti-inflammatory, analgesic, and anticancer activities. We will delve into the critical structural motifs that govern their biological effects, supported by experimental data, and provide detailed protocols for key assays to empower researchers in this field.

The Core Moiety: Foundational Principles of Activity

The fundamental N-phenylanthranilic acid structure consists of an anthranilic acid moiety linked to a phenyl ring via a secondary amine. The relative positioning of the carboxylic acid and the amine is paramount for its classical anti-inflammatory activity. Key structural features that are generally considered essential include:

  • The Carboxylic Acid Group: The acidic nature of the carboxylic acid is crucial for its interaction with the active site of cyclooxygenase (COX) enzymes, the primary target for the anti-inflammatory effects of fenamates.[3] Its position ortho to the amine linker is critical; meta and para-aminobenzoic acid analogs are inactive.[4]

  • The Secondary Amine (NH): The NH group acts as a flexible linker and is vital for maintaining the optimal conformation for receptor binding. Replacement of this amine with other functionalities such as an oxygen atom, a methylene group, or a sulfur atom significantly diminishes or abolishes anti-inflammatory activity.[4]

  • Non-Coplanar Conformation: A non-coplanar arrangement between the two aromatic rings is believed to be a key determinant of activity. This twisted conformation is thought to facilitate a better fit within the active site of target enzymes.[5]

Comparative SAR Analysis Across Therapeutic Areas

The true potential of the N-phenylanthranilic acid scaffold is unlocked through the strategic substitution on both aromatic rings. These modifications can profoundly influence the potency, selectivity, and even the primary biological activity of the resulting derivatives.

Anti-inflammatory and Analgesic Activity: A Tale of Two COX Isoforms

The anti-inflammatory and analgesic effects of most N-phenylanthranilic acid derivatives are primarily attributed to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Key SAR Observations for Anti-inflammatory and Analgesic Activity:

  • Substituents on the N-Aryl Ring:

    • Substitution at the 2' and 3' positions of the N-phenyl ring generally enhances anti-inflammatory activity. This is exemplified by mefenamic acid (2',3'-dimethyl) and flufenamic acid (3'-trifluoromethyl).[4]

    • The nature and position of the substituent can influence COX-1/COX-2 selectivity. For instance, some studies suggest that 2'-chloro derivatives are more potent than their 3'-chloro counterparts in the rat paw edema assay.[4]

  • Substituents on the Anthranilic Acid Ring:

    • Substitution on the anthranilic acid ring is generally detrimental to anti-inflammatory activity.[4]

  • Modification of the Carboxylic Acid Group:

    • Replacement of the carboxylic acid with a bioisosteric tetrazole group has been shown to retain anti-inflammatory activity.[4]

    • Esterification of the carboxylic acid can improve solubility and bioavailability, potentially reducing dose-related side effects.[1][7]

Table 1: Comparative Anti-inflammatory Activity of N-Phenylanthranilic Acid Derivatives

CompoundSubstituentsBiological ActivityReference
Mefenamic Acid2',3'-dimethylPotent anti-inflammatory and analgesic[8]
Flufenamic Acid3'-trifluoromethylPotent anti-inflammatory and analgesic[4]
Tolfenamic Acid2'-methyl, 3'-chloroPotent anti-inflammatory and analgesic[9]
Niflumic Acid3'-trifluoromethyl (on a pyridine ring)Anti-inflammatory and analgesic[10]

Table 2: Comparative COX-1 and COX-2 Inhibition of Selected N-Phenylanthranilic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid5.20.86.5[9]
Flufenamic Acid0.30.31[9]
Niflumic Acid0.160.0116[10]
Anticancer Activity: Beyond Inflammation

Emerging research has highlighted the potential of N-phenylanthranilic acid derivatives as anticancer agents. Their mechanisms of action in this context are often multifactorial and can be independent of COX inhibition.

Key SAR Observations for Anticancer Activity:

  • Esterification of the Carboxylic Acid: Ester derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have demonstrated potent antiproliferative activity against a wide range of human tumor cell lines in nanomolar to low micromolar concentrations.[11]

  • Substituents on the N-Aryl Ring: The presence and position of substituents on the N-phenyl ring can significantly impact cytotoxicity. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy group.[12]

  • Mechanism of Action: The anticancer effects of these derivatives are often associated with the induction of apoptosis and cell cycle arrest.[3][13] Some derivatives have been shown to regulate key signaling pathways such as Akt and MEK/ERK.[13]

Table 3: Comparative Anticancer Activity of N-Phenylanthranilic Acid Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[12]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[12]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[12]

Experimental Protocols

Synthesis: The Ullmann Condensation

The classical method for synthesizing the N-phenylanthranilic acid scaffold is the Ullmann condensation.[7][14] This copper-catalyzed reaction involves the coupling of an o-halobenzoic acid with an aniline derivative.

Step-by-Step Protocol for Ullmann Condensation:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the o-halobenzoic acid (1 equivalent), the desired aniline derivative (2 equivalents), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

  • Solvent Addition: Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or amyl alcohol.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) with constant stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenylanthranilic acid derivative.

Diagram 1: Ullmann Condensation Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants o-Halobenzoic Acid + Aniline + K2CO3 + Cu Catalyst reflux Reflux in Solvent (e.g., DMF) reactants->reflux Heating acidification Acidification reflux->acidification Cooling & Dilution filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product N-Phenylanthranilic Acid Derivative recrystallization->product Pure Product

Caption: Workflow for the synthesis of N-phenylanthranilic acid derivatives via Ullmann condensation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose. A standard reference drug, such as indomethacin or diclofenac, should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Enzyme and Reagent Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the substrate, arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and cofactor.

    • Add the test compound or vehicle (for control wells).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37 °C.

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Mechanistic Insights: Signaling Pathways and Molecular Targets

While COX inhibition is the most well-established mechanism of action, N-phenylanthranilic acid derivatives can modulate other signaling pathways, contributing to their diverse pharmacological effects.

Diagram 2: Key Signaling Pathways Modulated by N-Phenylanthranilic Acid Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates NFkB NF-κB Pathway NFkB->Inflammation Promotes Akt_MEK_ERK Akt/MEK/ERK Pathway CellGrowth CellGrowth Akt_MEK_ERK->CellGrowth Promotes Apoptosis Apoptosis CellCycle Cell Cycle Arrest NPA N-Phenylanthranilic Acid Derivatives NPA->COX Inhibition NPA->NFkB Modulation NPA->Akt_MEK_ERK Modulation NPA->Apoptosis Induces NPA->CellCycle Induces

Caption: Simplified overview of signaling pathways influenced by N-phenylanthranilic acid derivatives.

Conclusion and Future Perspectives

The N-phenylanthranilic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While its role in the development of anti-inflammatory and analgesic drugs is well-established, the expanding body of evidence for its anticancer potential opens up exciting new avenues for research. A thorough understanding of the structural features that govern the activity and selectivity of these derivatives is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.

  • Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages.

  • Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. PMC.

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate.

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.

  • Multiple actions of fenamates and other nonsteroidal anti-inflammatory drugs on GABAA receptors. PubMed.

  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar.

  • Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. PubMed.

  • What is the mechanism of Ufenamate? Patsnap Synapse.

  • Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate.

  • Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Nature.

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC.

  • The Docking Studies of New Derivatives of N-Phenylanthranilic Acids as Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1). ResearchGate.

  • What is the mechanism of action of mefenamic acid (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in a patient with asthma and Chronic Obstructive Pulmonary Disease (COPD)? Dr.Oracle.

  • COX Inhibitors. NCBI Bookshelf.

  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology.

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC.

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.

  • Mefenamic Acid. LiverTox - NCBI Bookshelf.

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Carboxyphenyl)anthranilic acid

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, safety-driven protoc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, safety-driven protocol for the disposal of N-(3-Carboxyphenyl)anthranilic acid. The procedures outlined here are grounded in established regulatory frameworks and best laboratory practices to ensure the safety of personnel and the protection of our environment.

The core principle of chemical disposal is proactive risk management. Understanding the intrinsic properties of a compound like N-(3-Carboxyphenyl)anthranilic acid allows us to anticipate potential hazards and implement protocols that are not just compliant, but fundamentally safe and scientifically sound.

Hazard Identification and Risk Assessment

N-(3-Carboxyphenyl)anthranilic acid is an aromatic compound containing two carboxylic acid groups and a secondary amine. Based on data from analogous structures, the primary hazards are:

  • Serious Eye Damage/Irritation : Aromatic acids and amines can be potent eye irritants. The GHS classification for the related compound, anthranilic acid, includes H318/H319 ("Causes serious eye damage/irritation").[1][2][3] It is imperative to assume N-(3-Carboxyphenyl)anthranilic acid poses a similar, if not identical, risk.

  • Aquatic Toxicity : This compound is designated as harmful to aquatic life (H402).[1] This classification is critical for disposal, as it explicitly prohibits discharge into the sanitary sewer system, where it could impact aquatic ecosystems.[4]

  • Combustibility : While not highly flammable, the compound is combustible and can form explosive dust mixtures in the air, particularly if handled as a fine powder.[1] During a fire, it may release toxic fumes, including nitrogen oxides.

These identified hazards form the basis of the disposal protocol, dictating the necessary personal protective equipment (PPE), handling procedures, and ultimate disposal pathway.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6]

  • EPA (RCRA) : These regulations establish the framework for "cradle-to-grave" management of hazardous waste.[6] A key responsibility for researchers is to determine if their chemical waste is "hazardous" according to RCRA criteria (ignitability, corrosivity, reactivity, or toxicity).[7]

  • OSHA : OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120) ensure that laboratory personnel are informed about chemical hazards and are trained to handle them safely.[5][8][9]

Disposing of N-(3-Carboxyphenyl)anthranilic acid must be done in compliance with these federal regulations, as well as any applicable state and institutional policies. The guiding principle is clear: all chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[10]

Pre-Disposal: Segregation and Waste Accumulation

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous segregation and accumulation practices. The causality is simple: mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.

Protocol for Waste Accumulation:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory where waste will be stored prior to pickup. This area must be at or near the point of generation.

  • Use a Dedicated Waste Container: Use a clean, dedicated container for N-(3-Carboxyphenyl)anthranilic acid waste. The best choice is the original product container or one made of compatible material (e.g., glass or polyethylene).[2] The container must be in good condition, with a secure, leak-proof lid.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid N-(3-Carboxyphenyl)anthranilic acid, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Crucially, do not mix this waste stream with other organic or aqueous wastes unless you have confirmed compatibility.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "N-(3-Carboxyphenyl)anthranilic acid "

    • The accumulation start date (the date the first drop of waste enters the container).[11]

    • An indication of the hazards (e.g., "Eye Irritant," "Aquatic Toxin").

Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1. The choice of PPE is a direct response to the compound's hazards.

  • Eye Protection: Tightly sealed safety goggles are mandatory to protect against the serious eye damage hazard.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization The waste must be managed as hazardous. Sewer disposal is strictly forbidden due to its aquatic toxicity.[1][4] Landfill disposal (household garbage) is also prohibited.[4] The only acceptable method is disposal via an approved hazardous waste management program.[1][2]

Step 3: Final Containerization

  • Ensure the waste container is securely sealed to prevent leaks or spills.

  • Wipe the exterior of the container clean of any contamination.

  • Confirm the hazardous waste label is complete and legible.

Step 4: Arrange for Professional Disposal

  • Move the sealed and labeled container to your laboratory's designated SAA.

  • Contact your institution's EHS department (or equivalent) to schedule a hazardous waste pickup.

  • Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste must be performed by trained and certified personnel.[12]

Emergency Protocol: Spill Management In the event of a spill, the priority is to isolate the area and ensure personnel safety.

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent.

  • For a solid spill, carefully sweep the material into a designated waste container.[2][13] Avoid raising dust.[2] If appropriate, moisten the powder slightly to prevent it from becoming airborne.

  • All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[13]

  • Thoroughly clean the contaminated surface.

Summary of Disposal and Safety Information

ParameterGuidelineRationale & Reference
Primary Hazards Serious Eye Irritant, Harmful to Aquatic Life, Combustible DustBased on data for anthranilic acid (H318, H402).[1][3]
Required PPE Tightly-sealed safety goggles, nitrile gloves, lab coat.Protects against the most significant health hazard (eye damage).[4]
Disposal "Do's" Segregate solid and liquid waste, use labeled and sealed containers, contact EHS for pickup.Prevents incompatible chemical reactions and ensures regulatory compliance.[1][11][14]
Disposal "Don'ts" DO NOT dispose of down the drain. DO NOT dispose of in regular trash.Protects aquatic ecosystems and complies with EPA regulations.[1][4]
Spill Cleanup Use chemical absorbent, sweep solids carefully, avoid raising dust. Dispose of all materials as hazardous waste.Minimizes exposure and ensures proper containment of the hazardous material.[2][13]

Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher must take from the moment waste is generated to its final, compliant disposal.

G start Waste Generated (N-(3-Carboxyphenyl)anthranilic acid) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it Hazardous? ppe->characterize decision YES (Aquatic Toxin H402, Eye Irritant H318) characterize->decision container Step 3: Containerize & Segregate (Solids vs. Liquids) decision->container Always assume 'Yes' for lab chemicals no_drain PROHIBITED: Sewer / Trash Disposal decision->no_drain label Step 4: Label Container 'Hazardous Waste' + Name + Date container->label store Step 5: Store in SAA (At or Near Point of Generation) label->store contact Step 6: Contact EHS (Schedule Waste Pickup) store->contact end Compliant Disposal Complete contact->end

Caption: Workflow for the safe and compliant disposal of chemical waste.

References

  • Anthranilic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.[Link]

  • Safety data sheet for Anthranilic acid. (2024). CPAChem.[Link]

  • Anthranilic acid - Safety Data Sheet. (2024). Penta chemicals.[Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).[Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration (OSHA).[Link]

  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse.[Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply.[Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.[Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.[Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel.[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR).[Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.[Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. (n.d.). University of Wisconsin-Milwaukee.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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